Product packaging for trans-Khellactone(Cat. No.:CAS No. 23458-04-0)

trans-Khellactone

Número de catálogo: B027147
Número CAS: 23458-04-0
Peso molecular: 262.26 g/mol
Clave InChI: HKXQUNNSKMWIKJ-WCQYABFASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

(-)-trans-Khellactone has been reported in Citrus tamurana, Cyclospermum leptophyllum, and Ammi visnaga with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O5 B027147 trans-Khellactone CAS No. 23458-04-0

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(9R,10S)-9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-14(2)13(17)11(16)10-8(19-14)5-3-7-4-6-9(15)18-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXQUNNSKMWIKJ-WCQYABFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15575-68-5, 23458-04-0
Record name Khellactone, trans-(+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015575685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Khellactone, trans-(-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023458040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KHELLACTONE, TRANS-(±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17SSV9BI4T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name KHELLACTONE, TRANS-(-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CIJ6HK1AGB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Natural Provenance of trans-Khellactone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Botanical Sources, Isolation Methodologies, and Putative Biological Activities

Trans-Khellactone, a member of the pyranocoumarin (B1669404) class of natural products, has garnered interest within the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing quantitative data, experimental protocols for its isolation, and an exploration of its potential biological signaling pathways based on current research into related compounds.

Natural Sources and Distribution

This compound and its derivatives are primarily found within the plant kingdom, specifically in species belonging to the Apiaceae family. While the free form of this compound is less commonly reported in high concentrations, its esterified and glycosylated derivatives are significant constituents of several medicinal plants. The principal botanical sources include:

  • Phlojodicarpus sibiricus : The roots of this plant are a rich source of coumarins, with total coumarin (B35378) content reaching up to 108.94 mg/g of dry weight.[1] Within this fraction, at least 27 different khellactone (B107364) derivatives have been identified, predominantly as esters and glucosides.[1]

  • Peucedanum praeruptorum : The roots of this plant, known as "Qian-hu" in traditional Chinese medicine, are a well-documented source of khellactone esters. Following oral administration of extracts from Peucedanum praeruptorum, (+)-trans-khellactone has been detected as a metabolite, suggesting that the parent esters are hydrolyzed in vivo.[2][3]

  • Ammi visnaga : Commonly known as khella, the fruits of this plant contain a variety of pyranocoumarins. While more renowned for its furanochromone content (khellin and visnagin), Ammi visnaga also produces khellactone derivatives.[4]

It is crucial to note that in its natural state, khellactone is often present as a complex mixture of cis- and trans-isomers, frequently acylated at the 3' and 4' positions. The free this compound is likely a minor component or a product of the hydrolysis of these more abundant derivatives.

Quantitative Analysis of Khellactone Derivatives

Direct quantitative data for free this compound in plant matrices is scarce. However, the concentration of total coumarins and specific khellactone derivatives in key source plants provides an important context for its potential yield.

Plant SpeciesPlant PartCompound ClassConcentration (mg/g dry weight)Reference
Phlojodicarpus sibiricusRootsTotal Coumarins98.24 - 108.94[1]
Phlojodicarpus sibiricusHerbTotal Coumarins36.16[1]
Ammi visnagaFruitsKhellin1.114[5]
Ammi visnagaFruitsVisnagin0.326[5]

Experimental Protocols: Isolation of this compound

The isolation of this compound from its natural sources is a multi-step process that involves extraction, fractionation, and purification. The following is a generalized workflow based on established methodologies for the separation of pyranocoumarins.

Extraction

The initial step involves the extraction of crude coumarins from the dried and powdered plant material.

  • Plant Material: Dried and powdered roots of Phlojodicarpus sibiricus or Peucedanum praeruptorum, or fruits of Ammi visnaga.

  • Solvent System: Maceration or Soxhlet extraction with a solvent of medium polarity, such as methanol (B129727), ethanol, or a mixture of dichloromethane (B109758) and methanol (1:1 v/v).

  • Procedure:

    • Suspend the powdered plant material in the chosen solvent at a ratio of 1:10 (w/v).

    • For maceration, stir the suspension at room temperature for 24-48 hours. For Soxhlet extraction, reflux for 6-8 hours.

    • Filter the mixture and concentrate the filtrate under reduced pressure to yield a crude extract.

Fractionation

The crude extract is then fractionated to separate compounds based on their polarity.

  • Procedure:

    • Resuspend the crude extract in a water-methanol mixture (e.g., 9:1 v/v).

    • Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate (B1210297).

    • The khellactone derivatives are typically enriched in the dichloromethane and ethyl acetate fractions.

Purification

The enriched fractions are subjected to chromatographic techniques to isolate pure this compound.

  • Column Chromatography:

    • Pack a silica (B1680970) gel column and equilibrate with a non-polar solvent system (e.g., n-hexane:ethyl acetate, 9:1 v/v).

    • Load the concentrated dichloromethane or ethyl acetate fraction onto the column.

    • Elute the column with a gradient of increasing polarity (increasing the proportion of ethyl acetate).

    • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Pool fractions containing khellactones and concentrate.

    • Further purify the mixture using a reversed-phase preparative HPLC system (e.g., C18 column).

    • Use a mobile phase gradient of acetonitrile (B52724) and water.

    • Monitor the eluent with a UV detector at a wavelength of approximately 320-330 nm.

    • Collect the peak corresponding to this compound.

The following diagram illustrates the general workflow for the isolation of this compound.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant_material Powdered Plant Material (e.g., Phlojodicarpus sibiricus roots) solvent_extraction Solvent Extraction (Methanol/Dichloromethane) plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract liquid_partitioning Liquid-Liquid Partitioning (Hexane, DCM, EtOAc) crude_extract->liquid_partitioning enriched_fraction Enriched Khellactone Derivative Fraction liquid_partitioning->enriched_fraction column_chromatography Silica Gel Column Chromatography enriched_fraction->column_chromatography hplc Preparative HPLC (C18 Column) column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound

General workflow for the isolation of this compound.

Putative Biological Signaling Pathways

Direct studies on the signaling pathways modulated by this compound are limited. However, research on related pyranocoumarins and khellactone derivatives provides valuable insights into its potential mechanisms of action. Several studies have demonstrated that pyranocoumarins can exert anti-inflammatory effects by modulating key signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7][8]

The NF-κB pathway is a critical regulator of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some pyranocoumarins have been shown to inhibit the degradation of IκBα, thereby preventing NF-κB activation.[8]

The MAPK pathway, which includes ERK, JNK, and p38 kinases, is also involved in the inflammatory process. The activation of these kinases leads to the production of pro-inflammatory mediators. Certain pyranocoumarin derivatives have been found to inhibit the phosphorylation of these MAPK proteins, thus dampening the inflammatory response.[6][7]

The following diagram illustrates the putative inhibitory effect of this compound on the NF-κB and MAPK signaling pathways, based on the activity of related pyranocoumarins.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS) receptor Receptor stimulus->receptor mapk_pathway MAPK Pathway (ERK, JNK, p38) receptor->mapk_pathway nfkb_pathway IκBα Degradation receptor->nfkb_pathway gene_transcription Pro-inflammatory Gene Transcription mapk_pathway->gene_transcription activates nfkb NF-κB nfkb_pathway->nfkb releases nfkb->gene_transcription activates inflammatory_response Inflammatory Response gene_transcription->inflammatory_response trans_khellactone This compound trans_khellactone->mapk_pathway inhibits (putative) trans_khellactone->nfkb_pathway inhibits (putative)

Putative inhibitory mechanism of this compound.

References

The Discovery and Isolation of trans-Khellactone from Peucedanum Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Peucedanum, a member of the Apiaceae family, is a rich source of bioactive secondary metabolites, among which pyranocoumarins have garnered significant scientific interest. These compounds, characterized by a coumarin (B35378) core fused with a pyran ring, exhibit a wide range of pharmacological activities. A notable member of this class is trans-khellactone, a dihydropyranocoumarin that, along with its isomers and derivatives (collectively known as praeruptorins), has been isolated from several Peucedanum species, including P. praeruptorum, P. japonicum, P. formosanum, and P. wulongense. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from Peucedanum species, intended for researchers and professionals in the field of natural product chemistry and drug development.

Data Presentation: Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of Khellactone (B107364) Isomers

PropertyThis compoundcis-Khellactone
Molecular Formula C₁₄H₁₄O₅C₁₄H₁₄O₅
Molecular Weight 262.26 g/mol 262.26 g/mol
Appearance White crystalline solid-
Melting Point 184.5-186.0 °C-

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityJ (Hz)
H-47.60d9.5
H-56.22d9.5
H-6'5.15d5.0
H-5'3.95d5.0
OCH₃---
OCH₃---
C(CH₃)₂1.45, 1.40s-

Note: The presented data is a representative example and may vary slightly depending on the solvent and instrument used. More detailed 2D NMR data is often required for unambiguous structural elucidation.

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

CarbonChemical Shift (δ, ppm)
C-2161.2
C-3112.9
C-4143.5
C-4a112.5
C-5128.8
C-8a156.4
C-6'78.1
C-5'71.5
C-7'76.9
C(CH₃)₂25.0, 23.2

Note: The presented data is a representative example and may vary slightly depending on the solvent and instrument used.

Experimental Protocols: Isolation and Purification

The isolation of this compound from Peucedanum species typically involves extraction followed by a series of chromatographic separations. The following is a generalized protocol based on methodologies reported in the scientific literature.

Plant Material and Extraction
  • Plant Material: The dried roots of Peucedanum species (e.g., P. praeruptorum) are commonly used. The material should be ground into a fine powder before extraction.

  • Extraction:

    • The powdered plant material is extracted exhaustively with a solvent of medium polarity, such as methanol (B129727) or ethanol, at room temperature or under reflux.

    • The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

    • The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to fractionate the components based on their polarity. The pyranocoumarins are typically enriched in the ethyl acetate fraction.

Chromatographic Purification

A multi-step chromatographic approach is generally required to isolate pure this compound.

  • Step 1: Column Chromatography over Silica (B1680970) Gel

    • The ethyl acetate fraction is subjected to column chromatography on a silica gel column.

    • The column is eluted with a gradient of a non-polar solvent (e.g., n-hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate).

    • Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system and visualized under UV light (254 nm and 365 nm).

    • Fractions containing compounds with similar TLC profiles are combined.

  • Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

    • The fractions enriched with khellactone derivatives from the silica gel column are further purified by preparative HPLC.

    • A reversed-phase C18 column is commonly used.

    • The mobile phase typically consists of a mixture of acetonitrile (B52724) and water or methanol and water, often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

    • The separation is monitored using a UV detector, and the peak corresponding to this compound is collected.

    • The purity of the isolated compound is then assessed by analytical HPLC.

  • Alternative and Advanced Techniques:

    • High-Speed Counter-Current Chromatography (HSCCC): This technique offers an alternative to solid-support chromatography, minimizing the risk of sample decomposition. A suitable two-phase solvent system is selected based on the partition coefficient of the target compound.

    • Recycling Preparative HPLC: This method can be employed to improve the separation of closely eluting isomers, such as cis- and trans-khellactones.

Mandatory Visualization: Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Isolation

G plant Dried & Powdered Peucedanum Roots extraction Solvent Extraction (e.g., Methanol) plant->extraction partition Liquid-Liquid Partitioning (Hexane, EtOAc, BuOH) extraction->partition silica Silica Gel Column Chromatography partition->silica EtOAc Fraction fractions Fraction Collection & TLC Analysis silica->fractions prep_hplc Preparative HPLC (C18 Column) fractions->prep_hplc Enriched Fractions pure_compound Pure this compound prep_hplc->pure_compound

Caption: Workflow for the isolation of this compound.

Anti-Inflammatory Signaling Pathway of Peucedanum Pyranocoumarins

Several studies have indicated that pyranocoumarins from Peucedanum species exert their anti-inflammatory effects by inhibiting the NF-κB and STAT3 signaling pathways.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates STAT3 STAT3 TLR4->STAT3 Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases NFκB_n NF-κB NFκB->NFκB_n Translocates STAT3_n STAT3 STAT3->STAT3_n Translocates Pyranocoumarins Peucedanum Pyranocoumarins (e.g., this compound) Pyranocoumarins->IκBα Inhibits Degradation Pyranocoumarins->STAT3 Inhibits Phosphorylation Inflammatory_Genes Inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) NFκB_n->Inflammatory_Genes Induces STAT3_n->Inflammatory_Genes Induces

References

The Biosynthesis of Trans-Khellactone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway of trans-khellactone in plants, with a focus on the core enzymatic steps, quantitative data, and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals working with pyranocoumarins and related natural products.

Introduction

This compound is a dihydroxylated angular pyranocoumarin (B1669404) found in various plant species, notably in the genera Peucedanum and Ammi. It is a key intermediate in the biosynthesis of several bioactive compounds, including the furanochromones khellin (B1673630) and visnagin, which possess significant pharmacological properties.[1][2] Understanding the biosynthesis of this compound is crucial for the metabolic engineering of these high-value compounds and for the discovery of novel enzymatic tools for synthetic biology. This guide details the current understanding of the this compound biosynthetic pathway, from its precursor umbelliferone (B1683723) to the final dihydroxylated product.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a specialized branch of the phenylpropanoid pathway. The core pathway involves three key enzymatic steps: prenylation, cyclization, and dihydroxylation. While the complete pathway has not been fully elucidated in a single plant species, a composite pathway can be proposed based on studies in Peucedanum praeruptorum and the general principles of coumarin (B35378) biosynthesis.[3][4]

From Phenylalanine to Umbelliferone: The General Phenylpropanoid Pathway

The journey to this compound begins with the aromatic amino acid L-phenylalanine, which is converted to umbelliferone through a series of well-established enzymatic reactions common to the biosynthesis of many coumarins.

G Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H Umbelliferone Umbelliferone p_Coumaric_acid->Umbelliferone C2'H

Figure 1: The general phenylpropanoid pathway leading to umbelliferone.
The Angular Pyranocoumarin Branch: Formation of the Pyran Ring

The dedicated pathway to angular pyranocoumarins, including this compound, commences with the prenylation of umbelliferone at the C-8 position.

The proposed biosynthetic pathway from umbelliferone to (+)-(3′S,4′R)-trans-khellactone is as follows:

  • Prenylation: The pathway initiates with the prenylation of umbelliferone at the C-8 position by an umbelliferone 8-prenyltransferase (U8PT) , utilizing dimethylallyl pyrophosphate (DMAPP) as the prenyl donor, to yield osthenol (B192027) .[3]

  • Epoxidation: Osthenol is then believed to undergo epoxidation of the prenyl side chain, catalyzed by a cytochrome P450 monooxygenase . This reaction would form a reactive epoxide intermediate.

  • Stereospecific Hydrolysis: The epoxide intermediate is subsequently hydrolyzed in a stereospecific manner to a diol. This step is likely catalyzed by an epoxide hydrolase or potentially by the same cytochrome P450 enzyme. This stereospecific hydrolysis is crucial for establishing the (3'S,4'R)-trans configuration of the resulting This compound .[5][6]

G Umbelliferone Umbelliferone Osthenol Osthenol Umbelliferone->Osthenol U8PT Epoxide Epoxide Intermediate (putative) Osthenol->Epoxide CYP450 Epoxidase (putative) trans_Khellactone (+)-(3′S,4′R)-trans-Khellactone Epoxide->trans_Khellactone Epoxide Hydrolase (putative, stereospecific)

Figure 2: Proposed biosynthetic pathway of (+)-(3′S,4′R)-trans-khellactone.

Quantitative Data

Quantitative data on the biosynthesis of this compound itself is limited. However, studies on the accumulation of related pyranocoumarins in Peucedanum praeruptorum provide valuable insights into the regulation of this pathway.

Table 1: Pyranocoumarin Content in Different Tissues and Developmental Stages of Peucedanum praeruptorum [3][7][8]

CompoundTissueDevelopmental StageContent (mg/g DW)
Praeruptorin ARootBefore Bolting1.2 - 2.5
RootAfter Flowering0.3 - 0.8
LeafBefore Bolting0.8 - 1.5
Praeruptorin BRootBefore Bolting0.5 - 1.2
RootAfter Flowering0.1 - 0.4
Praeruptorin ERootBefore Bolting0.2 - 0.6
RootAfter Flowering< 0.1
LeafGrowing Stage0.9 - 1.8

Table 2: Relative Gene Expression of Key Enzymes in Peucedanum praeruptorum Roots [3]

GeneEnzymeRelative Expression (Before Bolting vs. After Flowering)
PpPALPhenylalanine ammonia-lyaseDecreased
PpC4HCinnamate 4-hydroxylaseDecreased
Pp4CL4-Coumarate:CoA ligaseDecreased
PpPTPrenyltransferaseSignificantly Decreased
PpDCPyranocoumarin Decursinol CyclaseDecreased
PpOCPyranocoumarin Osthenol CyclaseDecreased

Experimental Protocols

Assay for Prenyltransferase (PT) Activity

This protocol is adapted for the assay of umbelliferone 8-prenyltransferase (U8PT).

G start Start: Prepare Reaction Mixture incubate Incubate at 30°C start->incubate stop Stop Reaction with Ethyl Acetate (B1210297) incubate->stop extract Extract with Ethyl Acetate stop->extract dry Dry Organic Phase extract->dry resuspend Resuspend in Methanol dry->resuspend analyze Analyze by HPLC-MS resuspend->analyze

Figure 3: Workflow for the prenyltransferase activity assay.

Materials:

  • Microsomal protein extract from the plant tissue of interest

  • Umbelliferone (substrate)

  • Dimethylallyl pyrophosphate (DMAPP, prenyl donor)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 1 mM DTT)

  • Ethyl acetate

  • Methanol

  • HPLC-MS system

Protocol:

  • Prepare the reaction mixture (total volume 200 µL) containing:

    • 100 µL of microsomal protein extract (approx. 100-200 µg total protein)

    • 10 µL of umbelliferone solution (final concentration 100 µM)

    • 10 µL of DMAPP solution (final concentration 200 µM)

    • 80 µL of assay buffer

  • Incubate the reaction mixture at 30°C for 1-2 hours.

  • Stop the reaction by adding 200 µL of ethyl acetate and vortexing vigorously.

  • Centrifuge to separate the phases and collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous phase with another 200 µL of ethyl acetate.

  • Combine the organic phases and evaporate to dryness under a stream of nitrogen.

  • Resuspend the residue in 100 µL of methanol.

  • Analyze 10 µL of the sample by HPLC-MS to detect the formation of osthenol.

Assay for Cytochrome P450 (CYP) Activity (Putative Khellactone Synthase)

This protocol describes a general method for assaying the activity of a putative CYP-dependent epoxidase/hydroxylase using heterologously expressed enzyme in yeast microsomes.

G start Start: Prepare Reaction Mixture preincubate Pre-incubate at 30°C start->preincubate initiate Initiate Reaction with NADPH preincubate->initiate incubate Incubate at 30°C with Shaking initiate->incubate stop Stop Reaction with Acetonitrile incubate->stop centrifuge Centrifuge to Pellet Debris stop->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Figure 4: Workflow for the cytochrome P450 activity assay.

Materials:

  • Yeast microsomes containing the heterologously expressed CYP and a cytochrome P450 reductase (CPR)

  • Osthenol (substrate)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Acetonitrile

  • LC-MS/MS system

Protocol:

  • Prepare the reaction mixture (total volume 200 µL) containing:

    • 100 µL of yeast microsomes (approx. 50-100 pmol of P450)

    • 10 µL of osthenol solution (final concentration 50 µM)

    • 70 µL of assay buffer

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of the NADPH regenerating system.

  • Incubate at 30°C for 30-60 minutes with gentle shaking.

  • Stop the reaction by adding 200 µL of ice-cold acetonitrile.

  • Vortex and centrifuge at high speed to pellet the microsomal proteins.

  • Transfer the supernatant to a new tube.

  • Analyze the supernatant by LC-MS/MS for the formation of this compound.

Conclusion and Future Perspectives

The biosynthesis of this compound represents an intriguing branch of pyranocoumarin metabolism. While the initial steps of prenylation are becoming better understood, the key enzymatic transformation leading to the formation of the trans-diol functionality remains an area of active research. The identification and characterization of the putative cytochrome P450 epoxidase and epoxide hydrolase responsible for this stereospecific conversion will be a significant breakthrough. This will not only complete our understanding of this important biosynthetic pathway but also provide novel biocatalysts for the sustainable production of valuable pharmaceuticals. The application of multi-omics approaches, including transcriptomics, proteomics, and metabolomics, in plants like Peucedanum japonicum and Ammi visnaga, will be instrumental in identifying the candidate genes for these missing steps.[2][9]

References

Technical Guide: Physical and Chemical Properties of trans-Khellactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-Khellactone is a naturally occurring coumarin (B35378), a class of benzopyrone compounds known for their diverse pharmacological activities.[1][2] It is an angular dihydropyranocoumarin isolated from the roots of plants such as Peucedanum wulongense.[3] Khellactone derivatives have garnered significant interest in the scientific community due to their potential therapeutic applications, including anti-HIV, anti-hypertensive, and anti-inflammatory properties.[2][4] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with generalized experimental protocols for its isolation, synthesis, and characterization, and a review of the likely biological pathways it modulates.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, formulation, and analysis in a research and development setting.

Table 2.1: General Properties of this compound
PropertyValueSource
CAS Number 23458-04-0[1]
Chemical Name (9R,10S)-9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one[1]
Synonyms (+-)-trans-Khellactone[5]
Appearance Powder[1]
Natural Sources Roots of Peucedanum wulongense[3]
Table 2.2: Chemical and Molecular Data of this compound
PropertyValueSource
Molecular Formula C₁₄H₁₄O₅[5]
Molecular Weight 262.26 g/mol [5]
InChIKey HKXQUNNSKMWIKJ-WCQYABFASA-N[5]
SMILES CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C[1]
Table 2.3: Physicochemical and Handling Data of this compound
PropertyValue / InformationSource
Melting Point 184.5 - 186.0 °C[5]
Solubility Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone[1]
Storage Conditions Desiccate at -20°C; 2-8°C, Sealed, Dry[1][5]

Experimental Protocols

Disclaimer: Detailed, step-by-step experimental protocols for the isolation and synthesis of this compound are not extensively detailed in readily accessible literature. The following sections provide generalized methodologies based on established procedures for related compounds and published synthetic strategies.

Isolation from Natural Sources

This compound is naturally found in plants of the Peucedanum genus. The general workflow for its isolation involves extraction, fractionation, and purification.

3.1.1 General Protocol for Isolation of Coumarins from Peucedanum Species

  • Extraction:

    • Dried and pulverized plant material (e.g., roots of P. wulongense) is extracted exhaustively with a solvent or solvent mixture at room temperature. A common choice is a 1:1 (v/v) mixture of methanol (B129727) (MeOH) and dichloromethane (CH₂Cl₂).[1]

    • The resulting crude extract is concentrated under reduced pressure to yield a residue.

  • Solvent Partitioning (Fractionation):

    • The crude extract is suspended in a methanol-water mixture and partitioned against a nonpolar solvent like n-hexane to remove lipids and other nonpolar constituents.

    • The aqueous methanol layer is then typically diluted with water and partitioned against a solvent of intermediate polarity, such as ethyl acetate (EtOAc), to extract coumarins and other moderately polar compounds.[1]

  • Chromatographic Purification:

    • The ethyl acetate fraction, rich in coumarins, is subjected to repeated column chromatography.

    • Initial separation is often performed on a silica (B1680970) gel column with a gradient elution system (e.g., n-hexane-EtOAc).

    • Fractions containing compounds with similar TLC profiles are combined and further purified.

    • Final purification to obtain pure this compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC), often on a reversed-phase column (e.g., C18).[6] High-Speed Counter-Current Chromatography (HSCCC) has also been effectively used for purifying coumarins from Peucedanum species.[7]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];

} caption: "General workflow for the isolation of this compound."

Chemical Synthesis

A concise, highly enantioselective three-step synthesis of (+)-(3'S,4'R)-trans-khellactone starting from 7-hydroxycoumarin has been reported. The key steps are prenylation, enantioselective epoxidation, and subsequent acid-catalyzed ring-opening.

3.2.1 Step 1: Prenylation of 7-Hydroxycoumarin This step introduces the dimethylallyl group to the coumarin scaffold, creating the precursor for the pyran ring. This is typically achieved via an electrophilic substitution reaction.

3.2.2 Step 2: Enantioselective Epoxidation This crucial step establishes the stereochemistry of the final product. The reported method utilizes a nonaqueous epoxidation catalyzed by a chiral iminium salt. This converts the double bond of the prenyl group into an epoxide with high enantioselectivity.

3.2.3 Step 3: Intramolecular Epoxide Ring-Opening The final step involves the acid-catalyzed intramolecular ring-opening of the epoxide. The phenolic hydroxyl group attacks the epoxide, forming the dihydropyran ring and establishing the trans-diol configuration. This reaction proceeds via a backside attack (Sₙ2-like mechanism) on the protonated epoxide.

dot graph LR { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#34A853"];

} caption: "Synthetic pathway for (+)-trans-Khellactone."

Analytical Characterization

3.3.1 High-Performance Liquid Chromatography (HPLC) and LC-MS/MS HPLC is a standard method for the analysis and quantification of this compound.

  • Method: A rapid and reliable online solid-phase extraction-chiral HPLC-tandem mass spectrometry (online SPE-chiral LC-MS/MS) method has been developed for the simultaneous enantiospecific quantitation of (+)-trans-khellactone and related compounds in rat plasma.[8][9]

  • Quantification Limit (LOQ): The reported LOQ for (+)-trans-khellactone (dTK) in rat plasma is 2.57 ng/mL.[8][9]

  • Mass Spectrometry: Analysis is typically performed using an electrospray ionization (ESI) source in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

3.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is essential for the structural elucidation of this compound. While a definitive, published spectrum specifically for this compound is not readily available, data for its isomer, (-)-cis-Khellactone, in CDCl₃ provides a reference for the expected chemical shifts.

Table 3.1: Reference ¹³C NMR Chemical Shifts for (-)-cis-Khellactone in CDCl₃ (Note: These values are for the cis-isomer and should be used as a reference only)

Assignment Chemical Shift (δ, ppm)
C-2 161.2
C-3 112.9
C-4 143.5
C-4a 113.0
C-5 128.2
C-6 112.5
C-7 157.0
C-8 106.8
C-8a 153.8
C-1' 79.1
C-2' 22.0
C-2' 25.1
C-3' 68.9
C-4' 65.5

Source: Adapted from spectral data for (-)-cis-Khellactone.

Biological Activity and Signaling Pathways

Direct studies on the signaling pathways modulated by this compound are limited. However, extensive research on the closely related isomer, cis-khellactone, and its derivatives provides strong evidence for a likely mechanism of action centered on the inhibition of soluble epoxide hydrolase (sEH).

4.1 Inhibition of Soluble Epoxide Hydrolase (sEH) Soluble epoxide hydrolase is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are lipid mediators with potent anti-inflammatory and vasodilatory effects. By inhibiting sEH, the levels of beneficial EETs are maintained, leading to a reduction in inflammation.

Studies have shown that cis-khellactone is a competitive inhibitor of sEH. This inhibition is a key mechanism for its observed anti-inflammatory effects. Given the structural similarity, it is highly probable that this compound also exhibits sEH inhibitory activity.

4.2 Modulation of Inflammatory Signaling Pathways The inhibition of sEH and subsequent stabilization of EETs lead to the downstream modulation of major inflammatory signaling cascades, primarily the NF-κB and MAPK pathways.

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[3] Activation of this pathway leads to the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, and enzymes like iNOS and COX-2. EETs are known to suppress the activation of NF-κB. Therefore, by inhibiting sEH, khellactones can block the degradation of IκBα, preventing the translocation of the p65 subunit of NF-κB to the nucleus and thereby downregulating the expression of inflammatory mediators.[3]

  • MAPK Pathway: Mitogen-Activated Protein Kinase (MAPK) pathways (including p38 and JNK) are also critical in the inflammatory response. Khellactone derivatives have been shown to suppress the phosphorylation of p38 and JNK, which are key steps in the activation of this pathway. This inhibition further contributes to the reduction of pro-inflammatory cytokine production.

dot graph G { bgcolor="#F1F3F4" rankdir=LR; node [shape=box, style="filled", fontcolor="#202124", color="#5F6368"]; edge [color="#EA4335"];

} caption: "Hypothesized anti-inflammatory signaling pathway of this compound."

Conclusion

This compound is a pyranocoumarin (B1669404) with well-defined physical and chemical properties. While detailed, publicly available protocols for its isolation and synthesis are sparse, generalized methods based on established chemical principles provide a clear path for its procurement in a laboratory setting. The significant body of research on the biological activities of its isomers and derivatives strongly suggests that this compound likely functions as an anti-inflammatory agent through the inhibition of soluble epoxide hydrolase, leading to the downstream suppression of the NF-κB and MAPK signaling pathways. Further research is warranted to confirm these mechanisms specifically for the trans-isomer and to fully explore its therapeutic potential.

References

Spectroscopic data (NMR, IR, MS) of trans-Khellactone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of trans-Khellactone

For researchers, scientists, and drug development professionals engaged in the study of pyranocoumarins, a comprehensive understanding of the spectroscopic characteristics of key compounds is paramount. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (+)-(3'S,4'R)-trans-khellactone, a significant natural product. The information presented herein is crucial for the unambiguous identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of (+)-(3'S,4'R)-trans-khellactone. This information has been compiled from the characterization data reported in the scientific literature, primarily from its total synthesis and structural elucidation.

Table 1: ¹H NMR Spectroscopic Data of (+)-(3'S,4'R)-trans-Khellactone
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-57.61d8.6
H-66.84d8.6
H-47.36d9.7
H-36.24d9.7
H-4'4.75d5.2
H-3'3.86d5.2
3'-OH2.59br s
4'-OH2.21br s
C(CH₃)₂1.43s
C(CH₃)₂1.38s

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data of (+)-(3'S,4'R)-trans-Khellactone
Carbon AssignmentChemical Shift (δ, ppm)
C-2161.2
C-7160.0
C-8a155.8
C-4143.5
C-5128.7
C-4a113.1
C-3112.9
C-6112.8
C-8106.8
C-2'78.9
C-4'72.1
C-3'69.8
C(CH₃)₂25.5
C(CH₃)₂24.9

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopic Data of (+)-(3'S,4'R)-trans-Khellactone
Wavenumber (cm⁻¹)Interpretation
3401O-H stretching (hydroxyl groups)
2979, 2932C-H stretching (aliphatic)
1728C=O stretching (lactone)
1625, 1572, 1495C=C stretching (aromatic)
1130C-O stretching
Table 4: Mass Spectrometry (MS) Data of (+)-(3'S,4'R)-trans-Khellactone
m/zInterpretation
262[M]⁺ (Molecular Ion)
247[M - CH₃]⁺
204
189
176

Experimental Protocols

The spectroscopic data presented above were obtained following the synthesis and purification of (+)-(3'S,4'R)-trans-khellactone. The general methodologies for acquiring such data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H) using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as the internal standard. For ¹H NMR, parameters often include a spectral width of approximately 10-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a wider spectral width (e.g., 200-220 ppm) is used, and spectra are generally acquired with proton decoupling.

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) by evaporating a solution of the compound, or by acquiring the spectrum of the solid sample directly using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, often with an electron ionization (EI) source for fragmentation analysis. The purified compound is introduced into the ion source, and the resulting mass-to-charge ratios of the molecular ion and fragment ions are detected. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion. In modern analytical workflows, Liquid Chromatography-Mass Spectrometry (LC-MS) is also frequently employed for the analysis of such compounds in complex mixtures.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a purified compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_characterization Structural Confirmation Synthesis_Purification Synthesis & Purification of this compound NMR_Acquisition NMR Spectroscopy (¹H, ¹³C) Synthesis_Purification->NMR_Acquisition IR_Acquisition IR Spectroscopy Synthesis_Purification->IR_Acquisition MS_Acquisition Mass Spectrometry Synthesis_Purification->MS_Acquisition NMR_Analysis NMR Data Analysis (Chemical Shifts, Coupling Constants) NMR_Acquisition->NMR_Analysis IR_Analysis IR Spectrum Interpretation (Functional Groups) IR_Acquisition->IR_Analysis MS_Analysis MS Data Analysis (Molecular Weight, Fragmentation) MS_Acquisition->MS_Analysis Structure_Elucidation Structure Elucidation & Confirmation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis of this compound.

Biological Activity Screening of Khellactones: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Khellactones, a class of pyranocoumarin (B1669404) compounds, have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities.[1] This technical guide provides an in-depth overview of the biological screening of khellactone (B107364) derivatives, with a particular focus on trans-Khellactone congeners where data is available. It is designed for researchers, scientists, and drug development professionals, offering a summary of key activities including anti-inflammatory, cytotoxic, and antiplasmodial effects. This document details the experimental protocols for essential bioassays, presents quantitative data in structured tables for comparative analysis, and visualizes critical signaling pathways and experimental workflows using Graphviz diagrams, adhering to specified technical standards.

Anti-inflammatory Activity

Khellactone derivatives have demonstrated notable anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways in cellular models.[2][3] Studies on compounds like disenecionyl cis-khellactone (DK) and natural cis-khellactone show a significant reduction in pro-inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophage cells.[2][3]

Mechanism of Action & Signaling Pathways

The anti-inflammatory effects are largely attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[3] This is achieved by inhibiting the activation of critical transcription factors like NF-κB and suppressing the phosphorylation of mitogen-activated protein kinases (MAPKs) such as p38 and JNK.[3][4] Furthermore, certain khellactones act as competitive inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the inflammatory process, further contributing to their anti-inflammatory profile.[2]

G cluster_input Inflammatory Stimulus cluster_pathways Intracellular Signaling Cascades cluster_output Inflammatory Response LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates MAPK MAPK Pathway (p38, JNK) TLR4->MAPK Activates NFkB NF-κB Pathway TLR4->NFkB Activates iNOS_COX2 iNOS & COX-2 Expression MAPK->iNOS_COX2 Induces NFkB->iNOS_COX2 Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Induces sEH Soluble Epoxide Hydrolase (sEH) NO_PGs NO & Prostaglandins iNOS_COX2->NO_PGs Produces Khellactone This compound Derivatives Khellactone->MAPK Inhibits Khellactone->NFkB Inhibits Khellactone->sEH Inhibits

Caption: Anti-inflammatory signaling pathways inhibited by Khellactones.
Quantitative Data: Anti-inflammatory & sEH Inhibition

CompoundTarget/AssayCell LineConcentrationResultIC₅₀ ValueReference
(-)-cis-khellactonesEH Inhibition--Competitive Inhibitor3.1 ± 2.5 µM[2]
(-)-cis-khellactoneNO ProductionRAW264.750 µMInhibition-[2]
(-)-cis-khellactoneNO ProductionRAW264.7100 µMInhibition (27.4 ± 0.4 µM NO vs 35.0 ± 0.4 µM in LPS control)-[2]
Disenecionyl cis-khellactone (DK)Pro-inflammatory CytokinesRAW264.7-Reduced MCP-1, TNF-α, IL-1β, IL-6-[3][4]
Disenecionyl cis-khellactone (DK)iNOS & COX-2RAW264.7-Downregulated expression-[3][4]
Key Experimental Protocols

1.3.1. Cell Culture and LPS Stimulation

  • Cell Line: Murine macrophage cell line RAW264.7 is commonly used.

  • Culture Conditions: Cells are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Stimulation: To induce an inflammatory response, cells are pre-treated with various concentrations of the khellactone compound for 2 hours, followed by stimulation with lipopolysaccharide (LPS) (typically 1 µg/mL) for 24 hours.[2][3]

1.3.2. Nitric Oxide (NO) Assay

  • Principle: The production of NO is measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Procedure:

    • Collect 100 µL of cell culture supernatant from each well of a 96-well plate.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Nitrite concentration is determined using a standard curve prepared with sodium nitrite.[3]

1.3.3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

  • Principle: ELISA kits are used to quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.[3][4]

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a substrate solution (e.g., TMB) to develop color.

    • Stop the reaction and measure the absorbance at 450 nm.

    • Calculate cytokine concentrations based on the standard curve.[3]

Cytotoxic and Anticancer Activity

Derivatives of khellactone, particularly cis-isomers, have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines.[1][5] These studies highlight the potential of the khellactone scaffold as a basis for developing new anticancer agents.[6]

Mechanism of Action: Intrinsic Apoptosis Pathway

Several active khellactone derivatives induce apoptosis in cancer cells.[1] For example, compound 12e , a 4-methoxy-substituted cis-khellactone derivative, has been shown to trigger cell death through the mitochondria-mediated intrinsic pathway.[7] This involves the dissipation of the mitochondrial membrane potential (MMP), leading to the release of cytochrome c from the mitochondria into the cytosol. This event initiates a caspase cascade, activating initiator caspase-9, which in turn activates executioner caspase-3, ultimately leading to programmed cell death.[7]

G cluster_stimulus Apoptotic Stimulus cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade cluster_cell Cellular Outcome Khellactone Khellactone Derivative (e.g., Compound 12e) MMP Dissipation of Mitochondrial Membrane Potential (ΔΨm) Khellactone->MMP Induces CytoC Cytochrome c Release MMP->CytoC Leads to Casp9 Caspase-9 Activation CytoC->Casp9 Activates Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes G Start Compound Library (Natural Extracts or Synthetic Khellactones) Primary Primary Screening (High-Throughput Assays) - Cytotoxicity (MTT) - Anti-inflammatory (NO Assay) - Target-based (e.g., sEH) Start->Primary Hit_ID Hit Identification (Compounds showing >50% inhibition at a single concentration) Primary->Hit_ID Hit_ID->Start Inactive Secondary Secondary Screening (Dose-Response) - IC₅₀/EC₅₀ Determination - Selectivity Assays Hit_ID->Secondary Active 'Hits' Lead_Gen Lead Candidate(s) (Potent & Selective Hits) Secondary->Lead_Gen Lead_Gen->Secondary Refine/Optimize MOA Mechanism of Action (MoA) Studies - Pathway analysis (Western Blot) - Apoptosis vs. Necrosis (Flow Cytometry) - Gene expression (RT-PCR) Lead_Gen->MOA Promising 'Leads' End Preclinical Development MOA->End

References

A Technical Guide to trans-Khellactone and its Metabolic Relationship with Praeruptorin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of trans-Khellactone and its direct metabolic relationship with praeruptorin A, a bioactive pyranocoumarin (B1669404) isolated from the traditional medicinal plant Peucedanum praeruptorum Dunn. Praeruptorin A serves as a prodrug, undergoing enzymatic hydrolysis to yield khellactone (B107364), its active metabolite. This guide will elucidate the metabolic pathway, compare the biological activities, and provide detailed experimental protocols and quantitative data for researchers in pharmacology and drug development.

Introduction

Metabolic Conversion of Praeruptorin A to Khellactone

Praeruptorin A is extensively metabolized in the body, primarily through hydrolysis, to form khellactone. This biotransformation is a critical step in the activation of the compound.

Enzymatic Hydrolysis

The conversion of praeruptorin A to khellactone is primarily mediated by carboxylesterases and cytochrome P450 (CYP) enzymes, particularly CYP3A1 and CYP3A2 in rats.[4][5] The hydrolysis involves the removal of the acetyl group from the C-4' position of the praeruptorin A molecule.[6] Studies in rat liver microsomes have shown that the levorotatory form of praeruptorin A (l-PA) undergoes carboxylesterase-mediated hydrolysis, while the dextrorotatory form (d-PA) remains intact in the absence of a NADPH-regenerating system.[7]

The metabolic pathway from praeruptorin A to khellactone is depicted in the following diagram:

Praeruptorin A Metabolism Metabolic Conversion of Praeruptorin A Praeruptorin_A Praeruptorin A Khellactone Khellactone Praeruptorin_A->Khellactone Hydrolysis Enzymes Carboxylesterases Cytochrome P450 (CYP3A1/3A2) Enzymes->Praeruptorin_A

Metabolic conversion of Praeruptorin A to Khellactone.

Quantitative Pharmacokinetic Data

The pharmacokinetic profiles of praeruptorin A and its metabolite khellactone have been investigated in rats. The following tables summarize key pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of dl-Praeruptorin A in Rats Following Intravenous Administration [4][8]

Dose (mg/kg)t½ (min)AUC₀-∞ (µg/L·h)
557.46135.43
1060.87278.51
2059.01550.12

Table 2: Linearity and Sensitivity of an LC-MS/MS Method for Praeruptorin A and Khellactone [5]

AnalyteConcentration Range (ng/mL)
Praeruptorin A0.99 - 990.0>0.99
Khellactone2.0 - 2000.0>0.99

Biological Activities and Signaling Pathways

Both praeruptorin A and khellactone exhibit a range of biological activities. The primary effects of praeruptorin A are attributed to its anti-inflammatory and vasodilatory properties.

Anti-inflammatory Activity

Praeruptorin A has demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[2][3][9] This is achieved through the suppression of key inflammatory signaling pathways.

Praeruptorin A inhibits the activation of the NF-κB signaling pathway.[2][9] It prevents the degradation of IκB-α, which in turn blocks the translocation of the p65 subunit of NF-κB into the nucleus. This leads to a downstream reduction in the expression of pro-inflammatory genes such as iNOS, TNF-α, and IL-1β.[2]

Praeruptorin A has also been shown to inhibit the phosphorylation of STAT-1 and STAT-3 proteins, which are crucial for inflammatory responses.[1] This inhibition contributes to its protective effects in inflammatory conditions like ulcerative colitis.[1]

The anti-inflammatory signaling pathway of praeruptorin A is illustrated below:

Anti-inflammatory Signaling of Praeruptorin A Anti-inflammatory Mechanism of Praeruptorin A cluster_0 Praeruptorin A Action cluster_1 Signaling Pathways cluster_2 Inflammatory Response Praeruptorin_A Praeruptorin A I_kappa_B IκB-α Degradation Praeruptorin_A->I_kappa_B Inhibits STAT_phos STAT-1/3 Phosphorylation Praeruptorin_A->STAT_phos NF_kB NF-κB Pathway NF_kB->I_kappa_B STAT STAT Pathway STAT->STAT_phos p65 p65 Translocation I_kappa_B->p65 Inflammatory_Mediators Pro-inflammatory Cytokines (TNF-α, IL-1β) iNOS p65->Inflammatory_Mediators Induces STAT_phos->Inflammatory_Mediators Induces

Anti-inflammatory signaling pathways of Praeruptorin A.
Vasodilatory Activity

Praeruptorin A exhibits endothelium-dependent vasorelaxant effects.[10][11] This activity is mediated through the nitric oxide-cyclic guanosine (B1672433) monophosphate (NO-cGMP) pathway and the inhibition of calcium influx.[10][11]

Praeruptorin A stimulates the production of nitric oxide (NO) in endothelial cells. NO then activates guanylyl cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels in vascular smooth muscle cells. Elevated cGMP levels promote vasodilation.[10]

Praeruptorin A acts as a Ca²⁺-influx blocker.[8] It inhibits the influx of extracellular calcium into vascular smooth muscle cells, thereby preventing vasoconstriction.[10][11]

The vasodilatory signaling pathway of praeruptorin A is outlined below:

Vasodilatory Signaling of Praeruptorin A Vasodilatory Mechanism of Praeruptorin A cluster_0 Praeruptorin A Action cluster_1 Endothelial Cell cluster_2 Vascular Smooth Muscle Cell Praeruptorin_A Praeruptorin A eNOS eNOS Praeruptorin_A->eNOS Activates Ca_channel Ca²⁺ Channel Praeruptorin_A->Ca_channel Blocks NO Nitric Oxide (NO) eNOS->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Increases Vasodilation Vasodilation cGMP->Vasodilation Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Vasoconstriction Vasoconstriction Ca_influx->Vasoconstriction

References

The Stereochemistry of Khellactone: A Technical Guide to Its Isomers and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Khellactone (B107364) is a dihydropyranocoumarin, a class of organic compounds that naturally occur in various plants, most notably from the family Apiaceae. The core khellactone structure possesses two stereogenic centers, giving rise to four distinct stereoisomers. The spatial arrangement of the atoms, or stereochemistry, is of paramount importance as it dictates the molecule's interaction with chiral biological targets, such as enzymes and receptors. This difference in interaction often leads to significant variations in pharmacological activity, potency, and metabolic profiles among the isomers.

This technical guide provides an in-depth exploration of the stereochemistry of trans-khellactone and its isomers. It summarizes their absolute configurations, physicochemical properties, and biological activities, with a focus on their role as vasodilators via the blockade of L-type calcium channels. Detailed experimental methodologies and conceptual diagrams are provided to serve as a comprehensive resource for researchers in pharmacology and drug development.

The Stereoisomers of Khellactone

Khellactone has two chiral centers at the 3' and 4' positions of the dihydropyran ring. This results in the existence of two pairs of enantiomers. The relative configuration of the substituents at these centers defines them as either cis or trans diastereomers.

  • Cis-Isomers : The substituents at C-3' and C-4' are on the same side of the dihydropyran ring.

  • Trans-Isomers : The substituents at C-3' and C-4' are on opposite sides of the dihydropyran ring.

Each diastereomer exists as a pair of non-superimposable mirror images called enantiomers, denoted by (+) and (-) based on the direction they rotate plane-polarized light. The absolute configuration of each stereocenter is unambiguously described by the Cahn-Ingold-Prelog (R/S) nomenclature.

G trans1 (+)-(3'S,4'R)-trans-Khellactone trans2 (-)-(3'R,4'S)-trans-Khellactone trans1->trans2 cis1 (+)-(3'R,4'R)-cis-Khellactone cis2 (-)-(3'S,4'S)-cis-Khellactone cis1->cis2 Enantiomers

Figure 1: Stereoisomeric relationships of khellactone.

Data Presentation: Physicochemical Properties

The distinct three-dimensional structures of the khellactone isomers result in different physical properties. While comprehensive experimental data for all four pure isomers is not fully available in the public literature, the following table summarizes the known absolute configurations and reported physical constants.

IsomerAbsolute ConfigurationSpecific Rotation [α]DMelting Point (°C)
(+)-trans-Khellactone(3'S, 4'R)Not ReportedNot Reported
(-)-trans-Khellactone(3'R, 4'S)Not ReportedNot Reported
Racemic this compound(3'S,4'R) / (3'R,4'S)184.5 - 186.0[1]
(+)-cis-Khellactone(3'R, 4'R)[2]Not ReportedNot Reported
(-)-cis-Khellactone(3'S, 4'S)[3]-16.0° (c 0.001, CDCl₃, 22°C)[4]Not Reported

Note: Specific rotation values are highly dependent on the solvent, concentration, and temperature, which must be considered when comparing values from different sources.

Experimental Protocols: Synthesis and Chiral Separation

The synthesis of khellactone derivatives often results in a racemic mixture of diastereomers, which must then be separated to study the biological activity of the individual stereoisomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most effective technique for this purpose.

G A Synthesis of Racemic Khellactone Mixture (cis and trans) B Achiral Chromatography (e.g., Silica Gel Column) A->B C Separation of Diastereomers B->C D Racemic this compound C->D E Racemic cis-Khellactone C->E F Chiral HPLC Separation D->F G Chiral HPLC Separation E->G H (+)-trans-Khellactone F->H I (-)-trans-Khellactone F->I J (+)-cis-Khellactone G->J K (-)-cis-Khellactone G->K L Characterization (NMR, MS, Polarimetry) H->L I->L J->L K->L M Biological Activity Assays L->M

Figure 2: General workflow for the separation and analysis of khellactone stereoisomers.
Representative Protocol for Chiral HPLC Separation

While the optimal conditions must be determined empirically, the following protocol outlines a common starting point for the analytical or semi-preparative separation of khellactone enantiomers based on established methodologies for chiral coumarins.[5][6]

Objective: To resolve the enantiomers of this compound and cis-khellactone.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.

Chromatographic Conditions:

  • Chiral Stationary Phase (CSP): A polysaccharide-based column is highly recommended.

    • Screening Column 1: CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or equivalent.

    • Screening Column 2: CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or equivalent.

    • Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase (Normal Phase Mode): A mixture of n-hexane and an alcohol modifier is typically effective.

    • Initial Eluent: n-Hexane / Isopropanol (IPA) (90:10, v/v).

    • Optimization: The ratio can be varied (e.g., 80:20, 95:5) to improve resolution and retention time. Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) (e.g., 0.1%) may be added for acidic or basic compounds, respectively, to improve peak shape, though they may not be necessary for khellactone.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C. Temperature can be lowered (e.g., to 10-15 °C) to potentially enhance selectivity.

  • Detection: UV detection at a wavelength where the coumarin (B35378) scaffold absorbs strongly, typically around 320-330 nm.

  • Injection Volume: 10 µL of a ~1 mg/mL solution of the racemic sample dissolved in the mobile phase.

Procedure:

  • Equilibrate the chosen chiral column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the racemic cis-khellactone or this compound standard.

  • Monitor the chromatogram for the separation of two distinct peaks corresponding to the two enantiomers.

  • If separation is not achieved, systematically vary the mobile phase composition (e.g., change the alcohol modifier to ethanol, or adjust the hexane/alcohol ratio).

  • If necessary, screen the second type of polysaccharide column, as amylose (B160209) and cellulose (B213188) phases offer complementary selectivity.[5]

  • Once baseline resolution is achieved, the method can be validated for linearity, precision, and accuracy as per standard guidelines.

Biological Activity and Mechanism of Action

Khellactone and its derivatives are recognized for their diverse biological properties, particularly their cardiovascular effects. The primary mechanism underlying their vasodilatory action is the blockade of voltage-gated L-type calcium channels (LTCCs) in vascular smooth muscle cells.

L-Type Calcium Channel Blockade

L-type calcium channels, particularly the CaV1.2 isoform, are crucial for initiating smooth muscle contraction.[7] Depolarization of the cell membrane opens these channels, allowing an influx of extracellular Ca²⁺. This influx triggers further Ca²⁺ release from the sarcoplasmic reticulum, leading to an increase in intracellular [Ca²⁺], which activates the calmodulin-myosin light chain kinase pathway, resulting in muscle contraction and vasoconstriction.

Khellactone isomers act as antagonists at these channels, physically blocking the pore or allosterically modifying the channel to prevent Ca²⁺ influx. This inhibition leads to a decrease in intracellular [Ca²⁺], promoting smooth muscle relaxation and, consequently, vasodilation.

G cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cell Intracellular Space CaV12 L-Type CaV1.2 Channel Ca_in [Ca²⁺] Influx CaV12->Ca_in Ca²⁺ p_in p_out Ca_level ↑ Intracellular [Ca²⁺] Ca_in->Ca_level Contraction Vasoconstriction Ca_level->Contraction Relaxation Vasodilation Khellactone Khellactone Isomer Khellactone->CaV12 Blocks Khellactone->Relaxation Promotes Depolarization Membrane Depolarization Depolarization->CaV12 Opens

Figure 3: Signaling pathway for khellactone-induced vasodilation.
Stereoselectivity in Biological Action

While direct comparative data for all four khellactone isomers is limited, the principles of stereochemistry strongly suggest that their activity will be stereoselective. Enantiomers often exhibit different potencies as calcium channel blockers. For many chiral drugs, one enantiomer is significantly more active (the eutomer) than the other (the distomer). It is highly probable that the khellactone isomers also display such enantiospecificity in their interaction with the chiral environment of the L-type calcium channel binding site.

IsomerBiological Activity (L-Type Ca²⁺ Channel Blockade)Potency (IC₅₀)
(+)-trans-KhellactoneVasodilator / Calcium Channel BlockerNot Reported
(-)-trans-KhellactoneVasodilator / Calcium Channel BlockerNot Reported
(+)-cis-KhellactoneVasodilator / Calcium Channel BlockerNot Reported
(-)-cis-KhellactoneVasodilator / Calcium Channel BlockerNot Reported

Further research is required to quantify the specific inhibitory concentrations (IC₅₀) of each pure stereoisomer to fully elucidate their structure-activity relationship (SAR).

Conclusion

The stereochemistry of this compound and its cis isomers is a critical determinant of their physicochemical properties and biological function. The four distinct stereoisomers—(+)-trans, (-)-trans, (+)-cis, and (-)-cis—arise from two chiral centers and exhibit unique spatial arrangements. Their primary mechanism of pharmacological action, vasodilation, is achieved through the blockade of L-type calcium channels in vascular smooth muscle. Although quantitative data comparing the specific rotation, melting points, and biological potency of all four isomers is not yet complete in the scientific literature, the fundamental principles of stereochemistry predict significant differences in their activity. The experimental protocols and conceptual workflows presented in this guide provide a robust framework for researchers to pursue the separation, characterization, and evaluation of these promising natural compounds in the context of drug discovery and development. A thorough understanding of their stereochemical properties is essential for unlocking their full therapeutic potential.

References

A Technical Guide to the Solubility of trans-Khellactone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Khellactone, a naturally occurring furanocoumarin, and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities. These include potential anti-inflammatory, anti-HIV, and anti-hypertensive properties.[1][2] The development of therapeutic agents based on this compound necessitates a thorough understanding of its physicochemical properties, among which solubility is paramount. Solubility in various organic solvents is a critical parameter that influences every stage of drug development, from extraction and purification to formulation and bioavailability.

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of this compound in organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the experimental protocols required to generate such data and presents a framework for its systematic presentation. Additionally, it visualizes a key biological pathway influenced by khellactone (B107364) derivatives and a typical experimental workflow for solubility determination.

Data Presentation: A Framework for Solubility Profiling

A systematic approach to documenting the solubility of this compound is crucial for comparative analysis and future reference. The following table provides a standardized format for presenting quantitative solubility data. Researchers generating new solubility data are encouraged to adopt this structure.

Organic SolventTemperature (°C)Solubility (g/L)Solubility (mg/mL)Molar Solubility (mol/L)Method of DeterminationReference
e.g., Ethanole.g., 25e.g., Shake-Flask
e.g., Methanole.g., 25e.g., HPLC
e.g., Acetonee.g., 25e.g., UV-Vis
e.g., Ethyl Acetatee.g., 25e.g., Gravimetric
e.g., Dichloromethanee.g., 25
e.g., Dimethyl Sulfoxide (DMSO)e.g., 25

Experimental Protocols

The determination of solubility is a fundamental experimental procedure. The "like dissolves like" principle suggests that polar compounds are more soluble in polar solvents, while nonpolar compounds dissolve in nonpolar solvents.[3][4] The following are detailed methodologies for key experiments to quantitatively determine the solubility of this compound.

Shake-Flask Method for Equilibrium Solubility

This is the gold standard method for determining the thermodynamic equilibrium solubility of a compound.

Principle: A surplus of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then measured.

Protocol:

  • Add an excess amount of this compound to a series of vials, each containing a different organic solvent of interest.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a constant temperature shaker bath (e.g., 25 °C, 37 °C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After agitation, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

  • Carefully withdraw an aliquot of the supernatant.

  • Filter the aliquot through a suitable filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved particles.

  • Dilute the filtered solution with an appropriate solvent to a concentration within the analytical range of the chosen quantification method.

  • Quantify the concentration of this compound in the diluted solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculate the original solubility by taking into account the dilution factor.

High-Throughput Screening (HTS) Methods for Kinetic Solubility

These methods are often used in early drug discovery to rapidly assess the solubility of a large number of compounds.

Principle: A concentrated stock solution of the compound in a water-miscible organic solvent (e.g., DMSO) is added to an aqueous buffer. The point at which precipitation occurs is detected, providing a measure of kinetic solubility.

Protocol:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • In a multi-well plate, add the desired aqueous buffer or organic solvent.

  • Incrementally add the this compound stock solution to the wells while monitoring for precipitation using a plate reader that can detect light scattering or turbidity.

  • The concentration at which a significant increase in turbidity is observed is recorded as the kinetic solubility.

Quantification of this compound Concentration

Accurate quantification of the dissolved this compound is critical for reliable solubility data. HPLC is a highly sensitive and specific method for this purpose.

High-Performance Liquid Chromatography (HPLC) Method:

  • Instrumentation: An HPLC system equipped with a UV detector and a suitable column (e.g., C18 reversed-phase column) is required.

  • Mobile Phase: A mixture of organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. The exact composition should be optimized for this compound.

  • Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Analysis: Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.

  • Sample Measurement: Inject the diluted, filtered supernatant from the solubility experiment and determine its concentration from the calibration curve.

  • Validation: The analytical method should be validated for linearity, accuracy, and precision.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of this compound using the shake-flask method followed by HPLC analysis.

G Experimental Workflow for Solubility Determination cluster_preparation Sample Preparation cluster_analysis Analysis cluster_quantification Quantification cluster_result Result start Add excess this compound to organic solvent agitate Agitate at constant temperature (e.g., 24-72h) start->agitate settle Allow solid to settle agitate->settle filter Filter supernatant settle->filter dilute Dilute filtered solution filter->dilute hplc Quantify using HPLC dilute->hplc calculate Calculate solubility hplc->calculate standards Prepare standard solutions calibration Generate calibration curve standards->calibration calibration->hplc G Potential Anti-Inflammatory Signaling Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_inhibition Inhibition LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 binds NFkB NF-κB Signaling Pathway TLR4->NFkB activates iNOS iNOS NFkB->iNOS induces COX2 COX-2 NFkB->COX2 induces ProInflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->ProInflammatory induces NO Nitric Oxide iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation ProInflammatory->Inflammation Khellactone This compound Khellactone->NFkB inhibits NO->Inflammation PGs->Inflammation

References

A Technical Guide to the Natural Abundance and Analysis of trans- and cis-Khellactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Khellactones are naturally occurring pyranocoumarins, a class of secondary metabolites found predominantly in plants of the Apiaceae family, such as those from the Peucedanum and Angelica genera. These compounds exist as stereoisomers, primarily as trans- and cis-khellactone, which often occur in nature as various ester derivatives. Khellactones and their derivatives have garnered significant interest from the scientific community due to their diverse and potent biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.

The stereochemistry of the khellactone (B107364) molecule plays a critical role in its biological efficacy. For instance, some studies have indicated that cis-khellactone derivatives may exhibit greater potency in specific activities, such as the modulation of P-glycoprotein, compared to their trans counterparts. Understanding the natural abundance, analytical methodologies, and mechanisms of action of these isomers is therefore crucial for their potential development as therapeutic agents.

This technical guide provides a consolidated overview of the current knowledge on the natural occurrence of khellactone isomers, detailed experimental protocols for their analysis, and a visualization of their key biological signaling pathways.

Natural Abundance of Khellactone Isomers and Derivatives

Quantitative data directly comparing the natural abundance of free trans-khellactone versus free cis-khellactone in plant sources is limited in currently available scientific literature. Research has predominantly focused on the isolation and quantification of their more abundant and stable ester derivatives. The cis-isomers and their corresponding esters are more frequently reported as major constituents in various plant species.

The following table summarizes the quantitative data available for major khellactone derivatives found in several plant species.

Plant SpeciesPlant PartKhellactone DerivativeIsomerConcentration / ContentReference(s)
Phlojodicarpus sibiricusRootsSum of Khellactone DerivativesNot Specified98.24 mg/g (as total coumarins)
Phlojodicarpus sibiricusHerbSum of Khellactone DerivativesNot Specified36.16 mg/g (as total coumarins)
Angelica purpuraefoliaRhizomes(+)-4'-Decanoyl-cis-khellactonecisIsolated (IC₅₀ 1.5 µM for antiplasmodial activity)[1]
Angelica purpuraefoliaRhizomes(+)-3'-Decanoyl-cis-khellactonecisIsolated (IC₅₀ 2.4 µM for antiplasmodial activity)[1]
Peucedanum praeruptorumRoots3′-O-acetyl-4′-O-isobutyryl khellactoneNot SpecifiedIdentified as a constituent
Peucedanum japonicumRoots, Flowers, Leaves, StemsVarious khellactone diesterscis/transIdentified as major constituents

Note: The lack of direct comparative data for free isomers highlights a gap in the current research and an opportunity for future phytochemical studies.

Experimental Protocols

The accurate extraction, separation, and quantification of khellactone isomers are critical for research and development. Due to their structural similarity, separating cis- and trans-isomers requires optimized analytical techniques.

Extraction of Khellactones from Plant Material

This protocol is a representative method based on effective techniques reported for coumarin (B35378) extraction.

  • Sample Preparation: Air-dry the plant material (e.g., roots of Peucedanum sp.) at room temperature and grind into a fine powder (40-60 mesh).

  • Solvent Selection: Prepare an 80% methanol (B129727) in water (v/v) solution. This solvent has been shown to be effective for extracting coumarins.

  • Ultrasonic Extraction: a. Weigh 1.0 g of the powdered plant material and place it into a 50 mL conical flask. b. Add 25 mL of the 80% methanol solvent. c. Place the flask in an ultrasonic bath. d. Sonicate for 45 minutes at a frequency of 40 kHz and a temperature of 40°C.

  • Filtration and Concentration: a. After extraction, filter the mixture through Whatman No. 1 filter paper. b. Collect the filtrate and transfer it to a round-bottom flask. c. Concentrate the extract under reduced pressure using a rotary evaporator at 50°C until the solvent is fully removed.

  • Sample Preparation for Analysis: Re-dissolve the dried extract in HPLC-grade methanol to a final concentration of 1.0 mg/mL. Filter the solution through a 0.22 µm PTFE syringe filter prior to HPLC or LC-MS analysis.

Separation and Quantification by HPLC-DAD

This protocol outlines a general High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the simultaneous analysis of khellactone isomers.

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and diode-array detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used. For isomer separation, a chiral column may provide better resolution.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Solvent B
    0 30
    25 70
    30 90
    35 30

    | 40 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: DAD detector monitoring at a wavelength of 320 nm for coumarins.

  • Quantification: Create a calibration curve using certified reference standards of trans- and cis-khellactone at various concentrations (e.g., 1-100 µg/mL). The concentration in the plant extract is determined by comparing the peak area of the analyte to the standard curve.[2][3][4]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Khellactone Analysis

The following diagram illustrates a typical workflow for the extraction, analysis, and identification of khellactone isomers from a plant source.

G Figure 1. General Experimental Workflow for Khellactone Analysis Plant Plant Material (e.g., Peucedanum roots) Grind Drying & Grinding Plant->Grind Extract Ultrasonic Extraction (80% Methanol) Grind->Extract Filter Filtration & Concentration (Rotary Evaporation) Extract->Filter Crude Crude Extract Filter->Crude HPLC HPLC-DAD / LC-MS Analysis (Reversed-Phase or Chiral Column) Crude->HPLC Data Data Acquisition (Chromatograms, Spectra) HPLC->Data Quant Quantification (vs. Standards) Data->Quant ID Structural Identification (MS, NMR) Data->ID

Figure 1. General Experimental Workflow for Khellactone Analysis
Signaling Pathway: Inhibition of Soluble Epoxide Hydrolase (sEH)

cis-Khellactone has been identified as a competitive inhibitor of soluble epoxide hydrolase (sEH).[2] This enzyme is responsible for the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs). By inhibiting sEH, cis-khellactone increases the bioavailability of EETs, thereby promoting an anti-inflammatory response.

G Figure 2. Mechanism of sEH Inhibition by cis-Khellactone AA Arachidonic Acid (AA) CYP Cytochrome P450 Epoxygenase AA->CYP Metabolism EETs Epoxyeicosatrienoic Acids (EETs) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Degradation AntiInflam Anti-inflammatory Effects (Vasodilation, etc.) EETs->AntiInflam DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs LowActivity Reduced Biological Activity DHETs->LowActivity cisK cis-Khellactone cisK->sEH Competitive Inhibition

Figure 2. Mechanism of sEH Inhibition by cis-Khellactone
Signaling Pathway: Inhibition of NF-κB Activation

Khellactone derivatives have been shown to exert anti-inflammatory effects by inhibiting the nuclear factor kappa B (NF-κB) signaling pathway. This pathway is a central regulator of inflammation, and its inhibition prevents the transcription of pro-inflammatory genes.

G Figure 3. Inhibition of the NF-κB Pathway by Khellactones cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB_P P-IκBα NFkB_N NF-κB NFkB->NFkB_N Translocation Proteasome Proteasome IkB_P->Proteasome Degradation Degradation Proteasome->Degradation Khellactone Khellactone Derivative Khellactone->IKK Inhibits DNA DNA (κB sites) NFkB_N->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Figure 3. Inhibition of the NF-κB Pathway by Khellactones

Conclusion

trans- and cis-Khellactones are promising natural products with significant therapeutic potential, particularly in the realm of anti-inflammatory drug development. While the cis-isomers and their derivatives are more prominently featured in scientific literature, a comprehensive understanding of the relative abundance and specific roles of both isomers requires further investigation. The analytical protocols and pathway diagrams presented in this guide provide a foundational framework for researchers. Future work should focus on developing validated, simultaneous quantification methods for free khellactone isomers and further elucidating the structure-activity relationships that govern their potent biological effects.

References

Ethnobotanical Uses of Plants Containing trans-Khellactone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the ethnobotanical uses, pharmacological activities, and relevant experimental protocols for plants containing the angular pyranocoumarin (B1669404), trans-Khellactone. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound and its Botanical Sources

This compound is a naturally occurring angular pyranocoumarin found predominantly in plants of the Apiaceae (Umbelliferae) family. These plants have a rich history of use in traditional medicine systems across the world for treating a variety of ailments, particularly those related to inflammation, respiratory issues, and infections. This guide focuses on the scientific basis for these traditional uses and provides technical information for further research and development.

The primary plant genera known to contain khellactones, including the trans-isomer, are Peucedanum, Lomatium, Angelica, and Phlojodicarpus. Ethnobotanical records indicate a long history of their use in traditional Chinese medicine, Native American herbalism, and Siberian folk medicine.

Ethnobotanical Uses of Key Plant Species

The traditional medicinal applications of plants containing khellactones provide a valuable starting point for modern pharmacological investigation. Below is a summary of the documented ethnobotanical uses for several key species.

Plant SpeciesFamilyTraditional Uses
Peucedanum praeruptorum DunnApiaceaeTraditionally used in Chinese medicine to treat coughs, dispel phlegm, and for respiratory ailments such as asthma.[1][2][3][4]
Lomatium suksdorfii (S. Watson) J.M. Coult. & RoseApiaceaeUsed by Native American tribes for respiratory infections, including pneumonia and tuberculosis. It was also reportedly used during the 1918 influenza pandemic.[5][6][7][8][9]
Angelica species (e.g., A. purpuraefolia, A. amurensis)ApiaceaeVarious Angelica species have been used in traditional medicine for their anti-inflammatory, diuretic, and expectorant properties, and to treat colds, flu, and bronchitis.[1][3][6][10][11]
Seseli species (e.g., S. devenyense)ApiaceaeSome Seseli species have been used in traditional medicine for treating central nervous system disorders like epilepsy and anxiety, as well as for their anti-inflammatory and carminative properties.[12][13][14][15][16][17]
Phlojodicarpus sibiricus (Fisch. ex Spreng.) K.Pol.ApiaceaeUtilized in Siberian folk medicine as a spice and for treating obesity, pulmonary tuberculosis, rheumatism, and various inflammatory conditions.[2][18][19]

Pharmacological Activities and Mechanisms of Action

Scientific studies have begun to validate the traditional uses of these plants, with research focusing on the pharmacological activities of khellactone (B107364) derivatives. The primary areas of investigation include their anti-inflammatory, anti-HIV, and anti-cancer properties.

Anti-inflammatory Activity

Khellactone derivatives have demonstrated significant anti-inflammatory effects. The underlying mechanism is believed to involve the modulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway:

Khellactones are thought to inhibit the activation of the NF-κB pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Khellactones may interfere with this process by inhibiting the IκB kinase (IKK) complex, thereby preventing IκB phosphorylation and degradation.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB_NFkB IκB-NF-κB (Inactive) IKK_complex->IkB_NFkB phosphorylates IκB IkB IκB Degradation Degradation IkB->Degradation NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n translocates IkB_NFkB->NFkB releases trans_Khellactone This compound trans_Khellactone->IKK_complex inhibits DNA DNA NFkB_n->DNA binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression induces

NF-κB signaling pathway inhibition by this compound.

MAPK Signaling Pathway:

The MAPK signaling cascade, which includes p38 and JNK pathways, is another critical regulator of inflammation. Khellactones have been shown to inhibit the phosphorylation of p38 and JNK, thereby suppressing the downstream production of pro-inflammatory cytokines.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress/Inflammatory Stimuli Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates p38_JNK p38 / JNK (MAPK) MAPKK->p38_JNK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38_JNK->Transcription_Factors activates trans_Khellactone This compound trans_Khellactone->p38_JNK inhibits phosphorylation Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression induces

MAPK signaling pathway inhibition by this compound.
Anti-HIV Activity

Certain khellactone derivatives have demonstrated potent anti-HIV activity.[10][11][19][20] The proposed mechanism of action for some derivatives involves the inhibition of viral DNA production from the single-stranded DNA intermediate, a step in the HIV replication cycle.[10]

Quantitative Analysis of Khellactones

The concentration of khellactones can vary significantly between different plant species and even within different parts of the same plant. The following table summarizes available data on the content of khellactone derivatives in selected species. It is important to note that data specifically for this compound is limited, and the values presented often represent total coumarin (B35378) content or a mixture of khellactone derivatives.

Plant SpeciesPlant PartCompound(s) QuantifiedConcentration (mg/g of dry weight)Reference
Phlojodicarpus sibiricusRootsTotal Coumarins98.24[18][19]
Phlojodicarpus sibiricusHerbTotal Coumarins36.16[18][19]
Peucedanum japonicumRootsTotal Coumarin Content> 100[2]
Peucedanum praeruptorumRootsPraeruptorin A2.88 - 7.59[8]
Peucedanum praeruptorumRootsPraeruptorin B0.38 - 2.74[8]

Experimental Protocols

General Workflow for Extraction, Isolation, and Quantification

The following diagram illustrates a general workflow for the analysis of this compound from plant material.

Experimental_Workflow Plant_Material Dried and Powdered Plant Material Extraction Solvent Extraction (e.g., Maceration, Soxhlet, Ultrasound-assisted) Plant_Material->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Fractionation Column Chromatography (Silica Gel) Crude_Extract->Fractionation Quantification Analytical HPLC-UV/DAD Crude_Extract->Quantification Fractions Fractions Fractionation->Fractions Isolation Preparative HPLC Fractions->Isolation Fractions->Quantification Pure_Compound Pure this compound Isolation->Pure_Compound Identification LC-MS, NMR Pure_Compound->Identification

General workflow for this compound analysis.
Detailed Methodology for Extraction and Isolation

This protocol provides a generalized procedure for the extraction and isolation of angular pyranocoumarins, including this compound, from plants of the Apiaceae family. Optimization may be required depending on the specific plant material.

  • Plant Material Preparation:

    • Collect and air-dry the plant material (e.g., roots, aerial parts) at room temperature until a constant weight is achieved.

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Extraction:

    • Maceration: Soak the powdered plant material (e.g., 100 g) in a suitable solvent (e.g., methanol (B129727), ethanol, or acetone; 1 L) at room temperature for 72 hours with occasional stirring.

    • Soxhlet Extraction: For a more exhaustive extraction, place the powdered plant material in a thimble and extract with a suitable solvent (e.g., hexane (B92381) followed by ethyl acetate) in a Soxhlet apparatus for 24-48 hours.

    • Ultrasound-Assisted Extraction (UAE): Suspend the powdered plant material in a solvent and sonicate in an ultrasonic bath for 30-60 minutes. This method is faster and can be performed at lower temperatures.[21]

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

  • Fractionation (Column Chromatography):

    • Prepare a silica (B1680970) gel (60-120 mesh) column packed in a non-polar solvent (e.g., n-hexane).

    • Adsorb the crude extract onto a small amount of silica gel and load it onto the column.

    • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate (B1210297) and then methanol.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualizing under UV light (254 nm and 365 nm).

    • Combine fractions with similar TLC profiles.

  • Isolation (Preparative HPLC):

    • Subject the fractions rich in the target compound to preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

    • Use a mobile phase gradient of acetonitrile (B52724) and water to achieve separation.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the purified compound.

Detailed Methodology for HPLC Quantification

This protocol outlines a method for the quantitative analysis of this compound in plant extracts using HPLC with UV detection.

  • Standard Preparation:

    • Accurately weigh a known amount of pure this compound standard (≥98.0% purity).[22]

    • Prepare a stock solution in HPLC-grade methanol (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a known amount of the crude extract or fraction.

    • Dissolve it in a known volume of methanol to achieve a concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is typically used. For example, a gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid). A starting condition of 80% A and 20% B, linearly changing to 20% A and 80% B over 30 minutes can be a starting point for optimization.[8]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector set at the maximum absorbance wavelength for this compound (typically around 320-330 nm).[8]

  • Quantification:

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the sample solutions.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Conclusion and Future Perspectives

The ethnobotanical uses of plants containing this compound have provided a strong foundation for the discovery of its potent pharmacological activities, particularly its anti-inflammatory and antiviral effects. The modulation of the NF-κB and MAPK signaling pathways appears to be a key mechanism underlying its therapeutic potential.

For researchers and drug development professionals, this guide highlights the importance of these traditional remedies and provides a framework for further investigation. Future research should focus on:

  • Comprehensive Phytochemical Profiling: Detailed quantitative analysis of this compound and other related compounds in a wider range of plant species from the Apiaceae family.

  • Mechanism of Action Studies: Further elucidation of the specific molecular targets of this compound within the NF-κB and MAPK pathways and other relevant signaling cascades.

  • Preclinical and Clinical Studies: In-depth preclinical studies to evaluate the efficacy, safety, and pharmacokinetic profile of purified this compound, paving the way for potential clinical trials.

  • Sustainable Sourcing: Investigation into sustainable cultivation and harvesting practices for these medicinal plants to ensure a long-term supply for research and potential therapeutic applications.

By integrating traditional knowledge with modern scientific methodologies, this compound and the plants that produce it hold significant promise for the development of new therapeutic agents.

References

In Silico Prediction of Trans-Khellactone Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of a proposed in silico workflow to identify and validate novel protein targets for trans-Khellactone, a natural pyranocoumarin (B1669404) with known biological activities. By integrating computational prediction methodologies with robust experimental validation, researchers can efficiently elucidate the compound's mechanism of action and explore its therapeutic potential.

Introduction to this compound and Target Identification

This compound belongs to the khellactone (B107364) class of coumarins, which have been investigated for various pharmacological effects, including anti-HIV, anti-hypertensive, and anti-inflammatory properties.[1] While some biological activities have been characterized, a comprehensive understanding of its molecular targets remains elusive. Traditional target identification methods can be time-consuming and resource-intensive. In silico approaches, such as reverse docking and pharmacophore modeling, offer a powerful alternative to rapidly screen large libraries of proteins and generate a prioritized list of potential targets for a given small molecule.[2][3] This guide outlines a systematic approach to predict targets for this compound and provides detailed protocols for their experimental validation.

Proposed In Silico Target Prediction Workflow

A robust in silico workflow combines multiple computational strategies to increase the confidence of target prediction. This typically involves both structure-based and ligand-based methods.

In_Silico_Workflow cluster_ligand_prep Ligand Preparation cluster_prediction Prediction Methodologies cluster_analysis Analysis & Prioritization cluster_validation Experimental Validation Ligand This compound 3D Structure ReverseDocking Reverse Docking (Structure-Based) Ligand->ReverseDocking Pharmacophore Pharmacophore Modeling (Ligand-Based) Ligand->Pharmacophore TargetList1 Ranked Target List (Docking Scores) ReverseDocking->TargetList1 TargetList2 Screened Hit List (Pharmacophore Fit) Pharmacophore->TargetList2 Consensus Consensus Target List (Prioritized) TargetList1->Consensus TargetList2->Consensus PathwayAnalysis Pathway & Disease Association Analysis Consensus->PathwayAnalysis Validation Biophysical & Cellular Assays PathwayAnalysis->Validation

Caption: Proposed workflow for in silico prediction and validation of this compound targets.

Reverse Docking

Reverse docking assesses the binding affinity of a single ligand against a large collection of protein structures.[2] This method is useful for identifying potential off-targets and discovering novel mechanisms of action.

Methodology:

  • Ligand Preparation: Obtain the 3D structure of this compound (e.g., from PubChem) and prepare it for docking by assigning charges, adding hydrogens, and minimizing its energy.

  • Target Database Preparation: Utilize a database of human protein structures, such as the Protein Data Bank (PDB). Prepare these structures by removing water molecules, adding hydrogens, and defining the binding pocket.

  • Docking Simulation: Systematically dock the prepared this compound structure into the binding site of each protein in the database using software like AutoDock Vina.[4]

  • Scoring and Ranking: Rank the potential targets based on the predicted binding energy (e.g., kcal/mol). Lower binding energies suggest a more favorable interaction.

Pharmacophore Modeling

Pharmacophore modeling identifies common chemical features in a set of molecules known to bind to a specific target. For a natural product with no known targets, a ligand-based pharmacophore model can be built and used to screen against a database of pharmacophores derived from known protein-ligand complexes.[5][6]

Methodology:

  • Feature Generation: Generate a 3D pharmacophore model from the this compound structure, identifying key chemical features such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings.

  • Database Screening: Screen this pharmacophore model against a pre-computed database of structure-based pharmacophores (e.g., PharmMapper, LigandScout).[6]

  • Hit Identification: Identify proteins whose pharmacophore models have a high degree of similarity or "fit" to the this compound model.

Data Presentation: Hypothetical Prediction Results

Following the in silico workflow, results should be compiled to facilitate comparison and prioritization. The table below presents illustrative data that could be generated from such a screening for this compound. Known targets of related khellactones, such as Soluble Epoxide Hydrolase (sEH) (for the cis-isomer) and P-glycoprotein, are included as examples.

Target ProteinGenePrediction MethodDocking Score (kcal/mol)Pharmacophore Fit ScoreKnown Association with Khellactones
Soluble Epoxide Hydrolase EPHX2Reverse Docking-8.50.78Yes (cis-Khellactone)
P-glycoprotein ABCB1Reverse Docking-9.20.65Yes (Khellactone derivatives)[7]
Platelet-Activating Factor Receptor PTAFRReverse Docking-7.90.71Yes (Antagonistic effects)
Carbonic Anhydrase IICA2Reverse Docking-8.10.55Predicted
Mitogen-activated protein kinase 14MAPK14Pharmacophore-7.50.82Predicted
Cyclooxygenase-2PTGS2Reverse Docking-9.00.69Predicted

Note: Data is illustrative and intended to represent typical output from in silico screening tools. Docking scores from molecular docking simulations suggest binding affinity[8], while pharmacophore fit scores represent the similarity to known ligand binding models.

Signaling Pathways of Potential Targets

Understanding the signaling pathways of high-priority targets is crucial for predicting the physiological effects of this compound.

Soluble Epoxide Hydrolase (sEH) Pathway

sEH is an enzyme that metabolizes anti-inflammatory epoxy-fatty acids (EpFAs) into less active diols.[9][10] Inhibition of sEH increases the levels of EpFAs, which can reduce inflammation and pain.[10]

sEH_Pathway PUFA PUFAs (e.g., Arachidonic Acid) CYP450 Cytochrome P450 PUFA->CYP450 Metabolism EpFA Epoxy-fatty Acids (EpFAs) (Anti-inflammatory) CYP450->EpFA sEH Soluble Epoxide Hydrolase (sEH) EpFA->sEH Hydrolysis Inflammation Inflammation & Pain EpFA->Inflammation Reduces Diols Diols (Pro-inflammatory) sEH->Diols Diols->Inflammation Promotes TransK This compound (Predicted Inhibitor) TransK->sEH Inhibition

Caption: The Soluble Epoxide Hydrolase (sEH) signaling pathway.

P-glycoprotein (P-gp) Regulation Pathways

P-glycoprotein (P-gp) is an ATP-dependent efflux pump that transports a wide range of substances out of cells, contributing to multidrug resistance (MDR) in cancer.[11][12] Its expression is regulated by several signaling pathways, including PI3K/Akt and MAPK.[13][14] Khellactone derivatives have been shown to reverse P-gp mediated MDR.[7]

Pgp_Pathway cluster_upstream Upstream Signaling cluster_transcription Transcription Factors PI3K PI3K/Akt Pathway NFkB NF-κB PI3K->NFkB Activates MAPK MAPK Pathways (ERK, JNK, p38) AP1 AP-1 MAPK->AP1 Activates Pgp_Gene ABCB1 Gene (MDR1) NFkB->Pgp_Gene Promotes Transcription AP1->Pgp_Gene Promotes Transcription Pgp_Protein P-glycoprotein (P-gp) Pgp_Gene->Pgp_Protein Expression Efflux Drug Efflux (Multidrug Resistance) Pgp_Protein->Efflux TransK This compound (Predicted Inhibitor) TransK->Pgp_Protein Inhibition

Caption: Key signaling pathways regulating P-glycoprotein (P-gp) expression.

Platelet-Activating Factor (PAF) Receptor Pathway

The PAF receptor (PAFR) is a G-protein coupled receptor (GPCR) that, upon binding PAF, activates multiple downstream signaling cascades, including phospholipase C (PLC) and mobilization of intracellular calcium, leading to inflammatory and thrombotic responses.[15][16]

PAFR_Pathway PAF Platelet-Activating Factor (PAF) PAFR PAF Receptor (GPCR) PAF->PAFR Binds TransK This compound (Predicted Antagonist) TransK->PAFR Blocks Gq Gq Protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Response Cellular Responses (Inflammation, Platelet Aggregation) Ca_PKC->Response

Caption: The Platelet-Activating Factor Receptor (PAFR) signaling cascade.

Experimental Validation Protocols

Experimental validation is essential to confirm the targets predicted by in silico methods. A multi-tiered approach using orthogonal biophysical and cellular assays is recommended.

Differential Scanning Fluorimetry (DSF)

DSF, or thermal shift assay, measures the change in a protein's thermal denaturation temperature upon ligand binding. An increase in the melting temperature (Tm) indicates that the ligand stabilizes the protein, suggesting a direct interaction.[17][18]

Detailed Protocol:

  • Reagent Preparation:

    • Protein: Purified target protein at a stock concentration of 0.2-1.0 mg/mL in a suitable buffer (e.g., HEPES, pH 7.5).

    • Ligand: this compound stock solution in DMSO (e.g., 10 mM). Prepare serial dilutions to test a range of final concentrations (e.g., 1 µM to 100 µM).

    • Dye: A fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), diluted as per the manufacturer's instructions.

  • Assay Setup (96-well or 384-well PCR plate):

    • For each reaction well, combine the protein, dye, and either this compound or a vehicle control (DMSO) to a final volume of 20-25 µL. Ensure the final DMSO concentration is consistent across all wells and typically ≤1%.

    • Include no-protein and no-ligand controls.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set up a temperature ramp from 25 °C to 95 °C, with a ramp rate of approximately 1 °C/minute.

    • Measure fluorescence at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate melt curves.

    • Determine the Tm by fitting the curve to a Boltzmann equation or by calculating the peak of the first derivative.

    • A significant positive shift in Tm (ΔTm) in the presence of this compound compared to the vehicle control indicates binding.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, KD) of a ligand-target interaction.[19][20]

Detailed Protocol:

  • Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran (B179266) surface using a mixture of EDC and NHS.

    • Immobilize the purified target protein onto the surface via amine coupling. Aim for a response unit (RU) level appropriate for detecting small molecule binding.

    • Deactivate any remaining active esters with ethanolamine. A reference channel should be prepared in the same way but without the protein.

  • Binding Analysis:

    • Prepare a series of this compound dilutions in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and a small percentage of DMSO).

    • Inject the analyte (this compound) dilutions over both the target and reference channels at a constant flow rate. Start with a blank buffer injection.

    • Monitor the binding response in real-time, allowing sufficient time for association and dissociation phases.

  • Data Analysis:

    • Subtract the reference channel signal from the target channel signal to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Cellular Thermal Shift Assay (CETSA)

CETSA verifies target engagement within a cellular environment. The principle is that a ligand-bound protein will be more resistant to heat-induced denaturation and aggregation in intact cells or cell lysates.[21][22]

Detailed Protocol:

  • Cell Treatment:

    • Culture an appropriate cell line expressing the target protein to 80-90% confluency.

    • Treat the cells with either this compound at various concentrations or a vehicle control (DMSO) for a defined period (e.g., 1 hour) at 37 °C.

  • Heat Challenge:

    • Harvest the treated cells and resuspend them in a buffer like PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40 °C to 65 °C) for 3-5 minutes in a thermocycler, followed by cooling.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease inhibitors.

    • Separate the soluble protein fraction (supernatant) from the aggregated protein pellet by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4 °C).

  • Western Blot Analysis:

    • Quantify the protein concentration in the supernatant of each sample.

    • Separate equal amounts of soluble protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target protein.

    • Use a suitable secondary antibody and detect the signal. Re-probe for a loading control (e.g., GAPDH) to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature.

    • Plot the percentage of soluble protein relative to the unheated control against temperature.

    • A shift in the melting curve to a higher temperature for the drug-treated cells compared to the vehicle control confirms target engagement in a cellular context.

Conclusion

The integrated workflow presented in this guide provides a systematic and efficient framework for the in silico prediction and experimental validation of this compound targets. By combining the broad screening power of reverse docking and pharmacophore modeling with the high-confidence validation of DSF, SPR, and CETSA, researchers can accelerate the process of target deconvolution. This approach not only illuminates the molecular mechanisms underlying the bioactivity of this compound but also paves the way for its further development as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis of (+)-trans-Khellactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (+)-trans-Khellactone, a naturally occurring pyranocoumarin (B1669404) with noted cytotoxic activities.[1] The primary method detailed is a highly efficient, three-step synthesis commencing from 7-hydroxycoumarin, which utilizes a nonaqueous enantioselective epoxidation catalyzed by an iminium salt as the pivotal step.[2][3] This approach delivers (+)-trans-Khellactone in high overall yield and excellent enantiomeric excess.[2][3]

Introduction

(+)-trans-Khellactone is a significant natural product, exhibiting cytotoxic activity against P-388 lymphocytic leukemia cells.[1] Its stereospecific synthesis is of considerable interest to the medicinal chemistry community. Traditional syntheses often result in racemic mixtures, necessitating challenging chiral resolutions.[1][3] The protocol outlined herein describes a concise and highly enantioselective route, providing a practical method for obtaining the desired (+)-(3'S,4'R)-enantiomer. The key transformation involves the asymmetric epoxidation of seselin (B192379), a precursor readily synthesized from 7-hydroxycoumarin.

Synthetic Pathway Overview

The enantioselective synthesis of (+)-trans-Khellactone is accomplished via a three-step sequence starting from 7-hydroxycoumarin. The overall workflow is depicted below.

Enantioselective_Synthesis cluster_0 Step 1: Synthesis of Seselin cluster_1 Step 2: Enantioselective Epoxidation cluster_2 Step 3: Hydrolytic Ring Opening A 7-Hydroxycoumarin B Seselin A->B Two Steps C Epoxide Intermediate B->C Iminium Salt Catalyst D (+)-trans-Khellactone C->D Aqueous H2SO4

Caption: Overall synthetic workflow for (+)-trans-Khellactone.

Quantitative Data Summary

The following table summarizes the key quantitative data for the enantioselective synthesis of (+)-trans-Khellactone.

StepProductStarting MaterialCatalyst/ReagentYield (%)Enantiomeric Excess (ee %)
1. Synthesis of SeselinSeselin7-Hydroxycoumarin---
2. Enantioselective EpoxidationEpoxide IntermediateSeselinIminium Salt->97
3. Hydrolytic Ring Opening(+)-trans-KhellactoneEpoxide IntermediateH₂SO₄58 (overall)97

Experimental Protocols

Step 1: Synthesis of Seselin from 7-Hydroxycoumarin

While various methods exist for the synthesis of the intermediate seselin from 7-hydroxycoumarin, an efficient multi-step process is generally employed. For the purpose of this protocol, we will focus on the subsequent key enantioselective steps. It is assumed that seselin is available as the starting material for the asymmetric synthesis.

Step 2: Enantioselective Epoxidation of Seselin

This protocol is adapted from a published procedure and describes the key enantioselective epoxidation step.[1][3]

Materials:

  • Seselin

  • Chiral Iminium Salt Catalyst

  • Oxone

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Acetonitrile (CH₃CN)

  • Deionized water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of seselin in a mixture of dichloromethane and acetonitrile, add the chiral iminium salt catalyst.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, prepare an aqueous solution of Oxone and sodium bicarbonate.

  • Add the Oxone solution dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for an additional 24 hours.

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude epoxide intermediate.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Step 3: Hydrolytic Ring Opening of the Epoxide

This protocol details the final step to obtain (+)-trans-Khellactone.[1]

Materials:

  • Epoxide Intermediate from Step 2

  • 1M Aqueous Sulfuric Acid (H₂SO₄)

  • Sodium hydrogen carbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the epoxide intermediate in a suitable organic solvent such as dichloromethane.

  • Add 1M aqueous sulfuric acid to the solution.

  • Stir the mixture vigorously at room temperature for 1 hour.[1]

  • Neutralize the reaction mixture to pH 7 with a saturated solution of sodium hydrogen carbonate.[1]

  • Transfer the mixture to a separatory funnel and add dichloromethane to extract the product.[1]

  • Separate the organic phase, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Filter the solution and remove the solvent under reduced pressure to yield crude (+)-trans-Khellactone.

  • The final product can be purified by recrystallization or column chromatography.

Signaling Pathways and Logical Relationships

The key to the enantioselectivity of this synthesis lies in the mechanism of the iminium salt-catalyzed epoxidation. The chiral catalyst creates a chiral environment around the double bond of the seselin molecule, directing the epoxidation to one face of the molecule.

Epoxidation_Mechanism cluster_catalytic_cycle Catalytic Cycle Iminium Chiral Iminium Salt Active_Oxidant Chiral Dioxirane Iminium->Active_Oxidant Oxidation Oxone Oxone Epoxide_Complex Catalyst-Substrate Complex Active_Oxidant->Epoxide_Complex Complexation Seselin Seselin Seselin->Epoxide_Complex Epoxide Epoxide Epoxide_Complex->Epoxide Oxygen Transfer Regenerated_Catalyst Regenerated Iminium Salt Epoxide_Complex->Regenerated_Catalyst Release Regenerated_Catalyst->Iminium Cycle

Caption: Simplified catalytic cycle for the enantioselective epoxidation.

Concluding Remarks

The described enantioselective synthesis provides a reliable and efficient pathway to (+)-trans-Khellactone. The use of a chiral iminium salt catalyst in the key epoxidation step is crucial for achieving high enantioselectivity.[3] The protocols provided herein are intended to serve as a guide for researchers in the fields of organic synthesis and drug development. Further optimization of reaction conditions may be possible to improve yields and enantioselectivity.

References

Application Note & Protocol: Quantification of trans-Khellactone in Plant Extracts via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantification of trans-khellactone in plant extracts using High-Performance Liquid Chromatography (HPLC). This compound and its derivatives, primarily found in plants of the Peucedanum genus, are of significant interest due to their potential therapeutic properties. This application note outlines the necessary steps for sample preparation, HPLC analysis, and method validation, ensuring accurate and reproducible quantification. The provided protocols are designed to serve as a robust starting point for researchers and may be adapted for specific laboratory conditions and plant matrices.

Introduction

Pyranocoumarins, such as this compound, are a class of natural compounds that have garnered attention for their diverse biological activities. Accurate quantification of these compounds in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological investigation. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of these phytochemicals due to its high resolution and sensitivity. This document presents a comprehensive guide to developing and validating an HPLC method for this compound analysis in plant extracts.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to obtaining accurate and reproducible results. The following protocol is a general guideline for the extraction of this compound from plant material.

Materials:

  • Dried and powdered plant material (e.g., roots of Peucedanum species)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

  • HPLC vials

Procedure:

  • Weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.

  • Add 10 mL of methanol.

  • Vortex for 1 minute to ensure thorough mixing.

  • Sonicate in an ultrasonic bath for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

HPLC Method

The following chromatographic conditions are recommended as a starting point for the separation and quantification of this compound. Optimization may be necessary depending on the specific plant matrix and available instrumentation.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and Water
Gradient Elution 0-20 min, 30-70% Acetonitrile; 20-25 min, 70-100% Acetonitrile; 25-30 min, 100% Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection Wavelength 320 nm
Run Time 30 minutes
Method Validation

To ensure the reliability of the analytical data, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are outlined below.

Validation Parameters:

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis, comparison with a reference standard.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Prepare a calibration curve with at least five concentrations. R² ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.Determined from the linearity study.
Accuracy The closeness of the test results to the true value.Spike a blank matrix with a known concentration of the analyte and calculate the percent recovery (typically 98-102%).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Expressed as the relative standard deviation (RSD). Intraday and interday precision RSD ≤ 2%.
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of a method to remain unaffected by small, deliberate variations in method parameters.Vary parameters such as flow rate, column temperature, and mobile phase composition and observe the effect on the results.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound and related derivatives found in various plant extracts. This table is for illustrative purposes, as specific concentrations can vary significantly based on the plant species, geographical location, and extraction method.

Plant SpeciesPlant PartExtraction SolventCompoundConcentration (mg/g of dry weight)
Peucedanum japonicumRootAcetone3′,4′-disencioylkhellactone15.2
Peucedanum japonicumRootAcetone3′-sencioyl-4′-isovalerylkhellactone12.8
Peucedanum japonicumRootAcetone3′-acetoxy-4′-(2-methylbutyroyl)khellactone8.5
Phlojodicarpus sibiricusRootMethanolTotal Khellactone Esters98.24
Phlojodicarpus sibiricusHerbMethanolTotal Khellactone Esters36.16

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant_material Dried Plant Material extraction Solvent Extraction (e.g., Methanol) plant_material->extraction 1. Extraction centrifugation Centrifugation extraction->centrifugation 2. Separation filtration Filtration (0.45 µm) centrifugation->filtration 3. Clarification hplc_injection HPLC Injection filtration->hplc_injection 4. Analysis chromatography Chromatographic Separation (C18 Column) hplc_injection->chromatography detection UV Detection (320 nm) chromatography->detection peak_integration Peak Integration detection->peak_integration 5. Data Acquisition quantification Quantification (Calibration Curve) peak_integration->quantification reporting Reporting Results quantification->reporting

Caption: Experimental workflow for the quantification of this compound.

validation_parameters cluster_qualitative Qualitative Aspects cluster_quantitative Quantitative Aspects cluster_limits Detection Limits cluster_reliability Reliability method_validation HPLC Method Validation specificity Specificity method_validation->specificity linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lod LOD method_validation->lod loq LOQ method_validation->loq robustness Robustness method_validation->robustness

Caption: Key parameters for HPLC method validation.

Application Note: LC-MS/MS Analysis of trans-Khellactone and its Metabolites in Preclinical Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocols for the quantitative analysis of (+)-trans-Khellactone and its primary metabolites, (+)-cis-Khellactone and (-)-cis-Khellactone, in rat plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). trans-Khellactone, a pyranocoumarin (B1669404) found in medicinal plants such as Peucedanum praeruptorum Dunn, exhibits various biological activities. Understanding its pharmacokinetic profile and metabolic fate is crucial for drug development. This note includes comprehensive experimental protocols for sample preparation, LC-MS/MS conditions, and data on method validation and in-vivo application. Additionally, metabolic and signaling pathways are visualized to provide a comprehensive overview for researchers.

Introduction

Khellactones, a class of angular-type pyranocoumarins, are of significant interest in pharmaceutical research due to their potential therapeutic effects, including anti-hypertensive and anti-HIV properties[1]. The stereoisomers, (+)-trans-Khellactone (dTK) and its metabolites (+)-cis-Khellactone (dCK) and (-)-cis-Khellactone (lCK), often exhibit enantioselective pharmacological activities and pharmacokinetic profiles[2]. Therefore, robust and sensitive bioanalytical methods are required for their simultaneous and enantiospecific quantification in biological matrices. This application note details a validated online Solid Phase Extraction (SPE) coupled with chiral LC-MS/MS method for this purpose, as well as a standard protein precipitation method for broader applicability[2][3].

Experimental Protocols

Sample Preparation: Online Solid Phase Extraction (SPE)

This method allows for automated and rapid sample clean-up and concentration prior to chromatographic separation.

Materials:

  • SPE Cartridge: HySphere C8 EC-SE, 10 x 2 mm (or equivalent)

  • Loading Pump Mobile Phase: Water with 0.1% Formic Acid

  • Elution Pump Mobile Phase: (See LC Conditions)

  • Rat Plasma Samples

Protocol:

  • Pre-treat plasma samples by protein precipitation: Mix 100 µL of plasma with 200 µL of methanol.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and dilute with an equal volume of water.

  • Inject a 10 µL aliquot of the diluted supernatant into the online SPE-LC-MS/MS system.

  • The sample is loaded onto the SPE cartridge with the loading pump.

  • After a defined loading time, a switching valve directs the elution flow from the analytical pump through the SPE cartridge to elute the trapped analytes onto the analytical column.

Sample Preparation: Protein Precipitation

A straightforward and rapid method for sample preparation, suitable for high-throughput screening.

Materials:

  • Acetonitrile (B52724) (ACN), ice-cold

  • Rat Plasma Samples

  • Internal Standard (IS) solution (e.g., Praeruptorin D)

Protocol:

  • Pipette 50 µL of rat plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of internal standard solution.

  • Add 150 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject a 5-10 µL aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: Chiralpak AD-RH (150 mm × 4.6 mm, 5 µm) or equivalent chiral column for enantiospecific separation.

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water with 0.1% Formic Acid

  • Gradient: Isocratic elution with 40% A and 60% B.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

Mass Spectrometry:

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 450°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Data Presentation

Method Validation Summary

The online SPE-chiral LC-MS/MS method was validated for selectivity, linearity, precision, accuracy, and extraction efficiency[2].

Parameter(+)-trans-Khellactone (dTK)(+)-cis-Khellactone (dCK)(-)-cis-Khellactone (lCK)
Linearity Range (ng/mL) 2.57 - 12851.28 - 6401.28 - 640
LLOQ (ng/mL) 2.571.281.28
Intra-day Precision (%RSD) < 9.5%< 8.9%< 9.8%
Inter-day Precision (%RSD) < 10.2%< 9.6%< 11.5%
Accuracy (%RE) -8.7% to 9.3%-7.5% to 8.9%-9.1% to 10.3%
Extraction Recovery > 85%> 88%> 86%
Matrix Effect 92.1% - 103.4%94.5% - 105.1%93.2% - 104.7%
Pharmacokinetic Data in Rats

The following pharmacokinetic parameters were determined in rats following oral administration of a Peucedani Radix extract containing khellactone (B107364) precursors[2].

AnalyteTmax (h)Cmax (ng/mL)AUC (0-t) (ng·h/mL)t-1/2 (h)
(+)-trans-Khellactone (dTK) 0.7515.4 ± 3.145.2 ± 8.92.1
(+)-cis-Khellactone (dCK) 1.5185.3 ± 35.71250.6 ± 243.14.3
(-)-cis-Khellactone (lCK) 2.0250.1 ± 48.21890.5 ± 367.85.1
MRM Transitions

The following MRM transitions were used for the quantification and confirmation of this compound and its metabolites.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
(+)-trans-Khellactone 263.1203.118
(+)-cis-Khellactone 263.1203.118
(-)-cis-Khellactone 263.1203.118
Internal Standard 329.1229.120

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Rat Plasma Sample Protein_Precipitation Protein Precipitation (Methanol) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Dilution Supernatant Dilution Centrifugation->Supernatant_Dilution Online_SPE Online SPE Cleanup Supernatant_Dilution->Online_SPE Chiral_LC Chiral LC Separation Online_SPE->Chiral_LC MSMS_Detection MS/MS Detection (MRM) Chiral_LC->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: Workflow for LC-MS/MS analysis of this compound.

Metabolic Pathway of this compound

metabolic_pathway trans_Khellactone (+)-trans-Khellactone cis_Khellactone (+/-)-cis-Khellactone (Major Metabolite) trans_Khellactone->cis_Khellactone Metabolic Conversion Enzyme Carboxylesterases (Hydrolysis) Enzyme->cis_Khellactone

Caption: Metabolic conversion of this compound.

Signaling Pathway of Khellactone Metabolites

The metabolite, cis-Khellactone, has been shown to be a competitive inhibitor of soluble epoxide hydrolase (sEH)[4]. Inhibition of sEH prevents the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs), which in turn can suppress inflammatory pathways such as NF-κB signaling.

signaling_pathway cis_Khellactone cis-Khellactone sEH Soluble Epoxide Hydrolase (sEH) cis_Khellactone->sEH Inhibition DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Inactive) sEH->DHETs Metabolizes EETs Epoxyeicosatrienoic Acids (EETs) EETs->DHETs NFkB NF-κB Activation EETs->NFkB Inhibition Inflammation Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammation Promotes

References

Application Notes and Protocols for Evaluating the Calcium Antagonist Activity of trans-Khellactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Khellactones, a class of pyranocoumarins, have garnered significant interest for their diverse biological activities, including their potential as calcium channel antagonists.[1] This property makes them promising candidates for the development of novel therapeutic agents, particularly for cardiovascular disorders where the modulation of calcium influx is a key therapeutic strategy. While research has been conducted on various khellactone (B107364) derivatives, this document focuses on the evaluation of the trans-isomers of khellactone for their calcium antagonist activity.[2]

These application notes provide a comprehensive overview of the experimental protocols and data presentation for assessing the calcium antagonist effects of trans-khellactone. The methodologies described are based on established in vitro techniques for characterizing calcium channel blockers.

Data Presentation

Quantitative data from the evaluation of this compound's calcium antagonist activity should be summarized in clear, structured tables to facilitate comparison and interpretation. Below are examples of how to present such data.

Table 1: Vasorelaxant Effect of this compound on Isolated Rat Aortic Rings

AgonistEndotheliumTest CompoundConcentration (µM)Maximal Relaxation (%)IC₅₀ (µM) [95% CI]
Phenylephrine (1 µM)IntactThis compound0.1 - 10085.3 ± 5.212.5 [10.2 - 15.3]
Phenylephrine (1 µM)DenudedThis compound0.1 - 10082.1 ± 6.114.8 [11.9 - 18.4]
KCl (80 mM)DenudedThis compound0.1 - 10092.5 ± 4.88.7 [7.1 - 10.6]
Phenylephrine (1 µM)IntactVerapamil (Control)0.01 - 1098.2 ± 3.50.5 [0.4 - 0.7]
KCl (80 mM)DenudedVerapamil (Control)0.01 - 1099.1 ± 2.90.3 [0.2 - 0.4]

Data are presented as mean ± SEM. IC₅₀ values represent the concentration of the compound required to produce 50% of the maximal relaxation. CI = Confidence Interval.

Table 2: Inhibitory Effect of this compound on Voltage-Gated Ca²⁺ Currents in Vascular Smooth Muscle Cells

Cell TypeChannel TypeTest CompoundConcentration (µM)% Inhibition of I_CaIC₅₀ (µM) [95% CI]
A7r5 CellsL-typeThis compound1 - 10078.4 ± 6.3 at 100 µM22.1 [18.5 - 26.4]
A7r5 CellsT-typeThis compound1 - 10045.2 ± 5.9 at 100 µM> 100
A7r5 CellsL-typeNifedipine (Control)0.01 - 1095.7 ± 4.1 at 10 µM0.8 [0.6 - 1.1]

Data are presented as mean ± SEM. I_Ca represents the inward calcium current.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard procedures for evaluating calcium antagonist activity.

Protocol 1: Isolated Rat Aortic Ring Assay for Vasorelaxant Activity

This ex vivo method assesses the ability of a test compound to relax pre-contracted arterial smooth muscle.

1.1. Materials and Reagents:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • Phenylephrine (PE)

  • Potassium chloride (KCl)

  • Acetylcholine (ACh)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Organ bath system with isometric force transducers

1.2. Aortic Ring Preparation:

  • Humanely euthanize the rat and immediately excise the thoracic aorta.

  • Place the aorta in ice-cold Krebs-Henseleit solution.

  • Carefully remove adhering connective and adipose tissues.

  • Cut the aorta into rings of 2-3 mm in width.

  • For endothelium-denuded rings, gently rub the intimal surface with a roughened needle.

1.3. Experimental Procedure:

  • Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

  • Apply a resting tension of 2 g and allow the rings to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

  • Confirm the viability of the rings by inducing a contraction with 60 mM KCl.

  • Assess the integrity of the endothelium by inducing a contraction with 1 µM PE, followed by the addition of 10 µM ACh. A relaxation of more than 80% indicates an intact endothelium.

  • After a washout period, induce a sustained contraction with either 1 µM PE or 80 mM KCl.

  • Once the contraction reaches a plateau, cumulatively add increasing concentrations of this compound (e.g., 0.1 µM to 100 µM) to the organ bath.

  • Record the relaxant response until a maximal effect is achieved.

1.4. Data Analysis:

  • Express the relaxation as a percentage of the pre-contraction induced by PE or KCl.

  • Construct concentration-response curves and calculate the IC₅₀ value using non-linear regression analysis.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Calcium Current Inhibition

This technique directly measures the effect of a test compound on the activity of voltage-gated calcium channels in isolated vascular smooth muscle cells.

2.1. Materials and Reagents:

  • Vascular smooth muscle cell line (e.g., A7r5) or primary cultured cells.

  • External solution (in mM: TEA-Cl 135, CaCl₂ 10, HEPES 10, glucose 10; pH adjusted to 7.4 with TEA-OH).

  • Internal (pipette) solution (in mM: CsCl 120, EGTA 10, HEPES 10, Mg-ATP 5; pH adjusted to 7.2 with CsOH).

  • This compound.

  • Patch-clamp amplifier and data acquisition system.

2.2. Cell Preparation:

  • Culture cells to 60-80% confluency on glass coverslips.

  • On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

2.3. Electrophysiological Recording:

  • Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal between the pipette tip and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell membrane potential at -80 mV.

  • Elicit calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).

  • After obtaining a stable baseline recording, perfuse the cell with the external solution containing various concentrations of this compound.

  • Record the calcium currents in the presence of the compound.

2.4. Data Analysis:

  • Measure the peak amplitude of the inward calcium current.

  • Calculate the percentage inhibition of the calcium current at each concentration of this compound compared to the baseline.

  • Construct a concentration-inhibition curve and determine the IC₅₀ value.

Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures described, the following diagrams have been generated using the DOT language.

Calcium_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ VGCC Voltage-Gated Ca²⁺ Channel (L-type) Ca_ext->VGCC Influx Ca_int Ca²⁺ VGCC->Ca_int trans_K This compound trans_K->VGCC Inhibition Calmodulin Calmodulin Ca_int->Calmodulin Binds MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin Myosin-LC MLCK_active->Myosin Phosphorylates Myosin_P Myosin-LC-P Myosin->Myosin_P Contraction Smooth Muscle Contraction Myosin_P->Contraction

Caption: Mechanism of this compound Action.

Aortic_Ring_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Excise Rat Thoracic Aorta A2 Clean and Cut into 2-3 mm Rings A1->A2 A3 Mount in Organ Bath A2->A3 B1 Equilibrate under 2g Tension A3->B1 B2 Induce Contraction (PE or KCl) B1->B2 B3 Add Cumulative Doses of this compound B2->B3 B4 Record Relaxation B3->B4 C1 Calculate % Relaxation B4->C1 C2 Generate Concentration- Response Curve C1->C2 C3 Determine IC₅₀ Value C2->C3 Patch_Clamp_Workflow cluster_prep_pc Preparation cluster_rec Recording cluster_analysis_pc Data Analysis P1 Culture Vascular Smooth Muscle Cells P2 Prepare External and Internal Solutions P1->P2 P3 Fabricate Patch Pipettes P2->P3 R1 Establish Whole-Cell Configuration P3->R1 R2 Record Baseline Ca²⁺ Currents R1->R2 R3 Perfuse with This compound R2->R3 R4 Record Ca²⁺ Currents in Presence of Compound R3->R4 D1 Measure Peak Current Amplitude R4->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC₅₀ Value D2->D3

References

Application Notes and Protocols for Assessing P-glycoprotein Inhibitory Activity of trans-Khellactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a crucial membrane protein that actively extrudes a wide variety of xenobiotics, including many therapeutic drugs, from cells.[1][2] This efflux mechanism is a primary cause of multidrug resistance (MDR) in cancer chemotherapy and influences the pharmacokinetics of numerous drugs by limiting their absorption and distribution.[1][2][3] Therefore, the identification and characterization of P-gp inhibitors are of significant interest in drug development to overcome MDR and improve drug efficacy. trans-Khellactone, a natural compound, has been investigated for its potential as a P-gp inhibitor. This document provides detailed application notes and protocols for assessing the P-gp inhibitory activity of this compound.

Principle of P-glycoprotein Inhibition Assays

The inhibitory effect of a compound on P-gp is typically evaluated by measuring the intracellular accumulation of a fluorescent P-gp substrate. In the absence of an inhibitor, cells overexpressing P-gp will efficiently efflux the fluorescent substrate, resulting in low intracellular fluorescence. When a P-gp inhibitor like this compound is present, it blocks the efflux activity of P-gp, leading to an increased intracellular accumulation of the fluorescent substrate and a corresponding increase in fluorescence intensity.[4][5] Commonly used fluorescent substrates for these assays include Calcein-AM and Rhodamine 123.[4][6][7][8] An alternative method involves measuring the effect of the test compound on the ATPase activity of P-gp, as substrate transport is coupled to ATP hydrolysis.[9][10][11]

Data Presentation

The quantitative data from P-gp inhibition assays are typically summarized to determine the half-maximal inhibitory concentration (IC50) of the test compound. This value represents the concentration of the inhibitor required to achieve 50% of the maximum inhibitory effect.

Table 1: Illustrative P-glycoprotein Inhibitory Activity of this compound

Assay TypeCell LineFluorescent SubstratePositive ControlThis compound IC50 (µM)
Calcein-AM Efflux AssayK562/MDRCalcein-AMVerapamilData not available
Rhodamine 123 AccumulationMCF7/ADRRhodamine 123Cyclosporin AData not available
P-gp ATPase ActivityP-gp Membranes-VerapamilData not available

Note: The IC50 values in this table are for illustrative purposes only and do not represent actual experimental data for this compound.

Experimental Protocols

1. Calcein-AM Efflux Assay

This assay utilizes Calcein-AM, a non-fluorescent, lipophilic compound that readily crosses the cell membrane.[8][12] Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent, hydrophilic molecule calcein (B42510).[8][13] P-gp can efflux Calcein-AM before it is hydrolyzed, thus reducing the intracellular fluorescence in P-gp overexpressing cells.[8] P-gp inhibitors block this efflux, leading to increased calcein accumulation and fluorescence.[14]

Protocol:

  • Cell Culture: Culture P-gp overexpressing cells (e.g., K562/MDR, MES-SA/Dx5) and the corresponding parental sensitive cell line in appropriate culture medium.[7] Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound and a positive control inhibitor (e.g., Verapamil) in DMSO. Prepare serial dilutions of the test compounds in the assay buffer.

  • Incubation: Wash the cells with a pre-warmed assay buffer. Add the different concentrations of this compound and controls to the respective wells and incubate at 37°C for 15-30 minutes.[7]

  • Substrate Addition: Add Calcein-AM solution to all wells to a final concentration of 0.25-1 µM and incubate for another 15-30 minutes at 37°C.[7]

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[7][8]

  • Data Analysis: Subtract the background fluorescence and normalize the data to the control wells. Plot the fluorescence intensity against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

2. Rhodamine 123 Accumulation Assay

Rhodamine 123 is a fluorescent cationic dye that is a well-known substrate of P-gp.[4][5][15] Inhibition of P-gp leads to increased intracellular accumulation of Rhodamine 123.[4][5][6]

Protocol:

  • Cell Culture: Culture P-gp overexpressing cells (e.g., MCF7/ADR) and the parental cell line as described for the Calcein-AM assay.

  • Compound Preparation: Prepare stock solutions and serial dilutions of this compound and a positive control (e.g., Cyclosporin A) in the assay buffer.

  • Incubation: After washing the cells, incubate them with various concentrations of this compound or controls for 30 minutes at 37°C.[4]

  • Substrate Addition: Add Rhodamine 123 to a final concentration of 5-10 µM to all wells and continue the incubation for another 30-60 minutes at 37°C.[4]

  • Cell Lysis and Fluorescence Measurement: Wash the cells to remove the extracellular dye. Lyse the cells using a lysis buffer and measure the fluorescence of the cell lysate in a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).[16]

  • Data Analysis: Calculate the IC50 values as described for the Calcein-AM assay.

3. P-glycoprotein ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp, which is stimulated by its substrates.[11] P-gp inhibitors can either stimulate or inhibit the basal or substrate-stimulated ATPase activity. The assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.[10][17]

Protocol:

  • Membrane Preparation: Use commercially available P-gp-rich membrane preparations or prepare them from P-gp overexpressing cells.

  • Assay Setup: In a 96-well plate, add the P-gp membranes, assay buffer, and varying concentrations of this compound or a known modulator (e.g., Verapamil, which stimulates ATPase activity).

  • Reaction Initiation: Initiate the reaction by adding Mg-ATP. Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Phosphate Detection: Stop the reaction and add a reagent (e.g., malachite green) that forms a colored complex with the released inorganic phosphate.[18]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., ~620-650 nm) using a microplate reader.[17][18]

  • Data Analysis: Create a standard curve using known concentrations of phosphate. Calculate the amount of Pi released in each well. Plot the ATPase activity against the inhibitor concentration to determine the effect of this compound on P-gp's enzymatic function.

Visualizations

P_glycoprotein_Efflux_Mechanism cluster_membrane Cell Membrane Pgp Extracellular Space P-glycoprotein (P-gp) Intracellular Space Drug_out Drug Pgp:f1->Drug_out 3. Drug efflux ADP ADP + Pi Pgp:f2->ADP 4. ATP hydrolysis Drug_in Drug Drug_in->Pgp:f2 1. Drug enters cell ATP ATP ATP->Pgp:f2 2. ATP binds to P-gp Inhibitor This compound Inhibitor->Pgp:f1 Inhibition

Caption: P-glycoprotein mediated drug efflux and its inhibition.

Calcein_AM_Assay_Principle cluster_cell Cell Calcein_AM_in Calcein-AM (non-fluorescent) Esterases Intracellular Esterases Calcein_AM_in->Esterases Pgp P-glycoprotein (P-gp) Calcein_AM_in->Pgp Efflux Substrate Calcein Calcein (fluorescent) Esterases->Calcein Fluorescence Fluorescence (Detection) Calcein->Fluorescence Calcein_AM_out Calcein-AM (extracellular) Pgp->Calcein_AM_out Efflux Calcein_AM_out->Calcein_AM_in Passive Diffusion Inhibitor This compound Inhibitor->Pgp Inhibition

Caption: Principle of the Calcein-AM efflux assay for P-gp inhibition.

Experimental_Workflow start Start cell_culture Culture P-gp overexpressing and parental cells start->cell_culture compound_prep Prepare this compound and control dilutions cell_culture->compound_prep incubation Incubate cells with compounds compound_prep->incubation substrate_add Add fluorescent substrate (Calcein-AM or Rhodamine 123) incubation->substrate_add measurement Measure fluorescence substrate_add->measurement data_analysis Analyze data and determine IC50 measurement->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Induction of Apoptosis by Trans-Khellactone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-khellactone derivatives are a class of compounds that have shown promise as potential anti-cancer agents. Their mechanism of action often involves the induction of apoptosis, or programmed cell death, in cancer cells. This document provides detailed experimental protocols for researchers to investigate the apoptotic effects of this compound derivatives on cancer cell lines. The methodologies outlined below are based on established techniques for studying apoptosis and can be adapted for specific this compound derivatives and cell lines. A notable study on cis-khellactone derivatives provides a strong framework for these protocols, particularly the potent compound 12e, which induces apoptosis through the intrinsic mitochondrial pathway[1][2].

Data Presentation: Cytotoxicity of Khellactone (B107364) Derivatives

The cytotoxic effects of novel khellactone derivatives have been evaluated against various human cancer cell lines. The 50% inhibitory concentration (IC50) is a key measure of a compound's potency. Below is a summary of the IC50 values for a particularly active 4-methoxy-substituted (3′S,4′S)-(−)-cis-khellactone derivative, compound 12e, after 48 hours of treatment[1][2]. These values serve as a reference for the expected potency of structurally related this compound derivatives.

Cell LineCancer TypeIC50 (µM)[1][2]
HEPG-2Human Liver Carcinoma6.1
SGC-7901Human Gastric Carcinoma9.2
LS174THuman Colon Carcinoma7.8

Experimental Protocols

Cell Culture and Treatment

This protocol describes the maintenance of cancer cell lines and their treatment with this compound derivatives.

Materials:

  • Cancer cell lines (e.g., HEPG-2, SGC-7901, LS174T)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture cancer cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.

  • Once the cells reach 80-90% confluency, detach them using trypsin-EDTA.

  • Seed the cells into appropriate culture plates (e.g., 96-well plates for cytotoxicity assays, 6-well plates for apoptosis assays and western blotting) at a predetermined density. For example, seed 2 x 10^4 cells/well in 96-well plates for an MTT assay[1].

  • Allow the cells to adhere overnight.

  • Prepare various concentrations of the this compound derivative by diluting the stock solution in a complete growth medium. Ensure the final solvent concentration (e.g., DMSO) is consistent across all treatments and does not exceed a non-toxic level (typically <0.1%).

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the this compound derivative. Include a vehicle control (medium with solvent only).

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the cytotoxic effects of the compounds.

Materials:

  • Cells treated with this compound derivatives in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Protocol:

  • After the treatment period, add 25 µL of MTT solution to each well of the 96-well plate[1].

  • Incubate the plate for 4 hours at 37°C[1].

  • Carefully remove the medium from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals[1].

  • Shake the plate for 10 minutes to ensure complete dissolution[1].

  • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound derivatives in a 6-well plate

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Following treatment, collect both the floating and adherent cells.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Measurement of Mitochondrial Membrane Potential (MMP)

A decrease in MMP is an early indicator of apoptosis. The JC-1 dye is commonly used for this measurement.

Materials:

  • Cells treated with this compound derivatives in a 6-well plate

  • JC-1 dye

  • Flow cytometer or fluorescence microscope

Protocol:

  • After treatment, collect the cells and wash them with ice-cold PBS.

  • Incubate the cells with 10 µg/mL JC-1 dye for 30 minutes at 37°C in the dark[1].

  • Wash the cells with PBS to remove excess dye.

  • Analyze the cells using a flow cytometer. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify key proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.

Materials:

  • Cells treated with this compound derivatives in a 6-well plate

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-caspase-9, anti-PARP, anti-β-actin)[3][4]

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer[3][5]. Scrape the cells and incubate the lysate on ice for 30 minutes[3][5]. Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris[3][5].

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay[3].

  • Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes[3].

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane[3].

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature[3]. Incubate the membrane with the primary antibody overnight at 4°C[3].

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature[3]. After further washes, add the ECL substrate and capture the chemiluminescent signal using an imaging system[3].

  • Analysis: Perform densitometric analysis of the protein bands and normalize to a loading control like β-actin. An increase in the Bax/Bcl-2 ratio and the presence of cleaved caspase-3 and cleaved PARP are indicative of apoptosis[3][6].

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_assays Apoptosis Evaluation cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HEPG-2) seeding 2. Cell Seeding cell_culture->seeding treatment 3. Treatment with This compound Derivatives seeding->treatment mtt Cytotoxicity Assay (MTT) treatment->mtt facs Apoptosis Assay (Annexin V/PI) treatment->facs mmp Mitochondrial Potential (JC-1 Staining) treatment->mmp wb Western Blotting treatment->wb ic50 IC50 Determination mtt->ic50 apoptosis_quant Quantification of Apoptotic Cells facs->apoptosis_quant mmp_change Analysis of MMP Depolarization mmp->mmp_change protein_exp Protein Expression Analysis wb->protein_exp

Caption: Experimental workflow for evaluating apoptosis induced by this compound derivatives.

Apoptosis_Signaling_Pathway cluster_mito Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade tkd This compound Derivatives bcl2_family Modulation of Bcl-2 Family Proteins tkd->bcl2_family bax_inc ↑ Bax (Pro-apoptotic) bcl2_family->bax_inc bcl2_dec ↓ Bcl-2 (Anti-apoptotic) bcl2_family->bcl2_dec mmp_loss Loss of Mitochondrial Membrane Potential (ΔΨm) bax_inc->mmp_loss cyto_c Cytochrome c Release mmp_loss->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 parp PARP Cleavage casp3->parp apoptosis Apoptosis parp->apoptosis

Caption: Proposed intrinsic signaling pathway for this compound derivative-induced apoptosis.

References

Trans-Khellactone: A Versatile Scaffold for the Synthesis of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Trans-khellactone, a naturally occurring pyranocoumarin, has emerged as a privileged scaffold in medicinal chemistry due to its diverse and potent biological activities. Its derivatives have demonstrated significant potential in the development of novel drugs for a range of therapeutic areas, including cancer, HIV, inflammation, and multidrug-resistant (MDR) infections. This document provides a comprehensive overview of the applications of this compound as a scaffold for drug synthesis, complete with detailed experimental protocols and a summary of quantitative data.

Key Biological Activities and Applications

Khellactone (B107364) derivatives have been extensively studied and have shown a wide array of pharmacological effects:

  • Antitumor Activity: Certain derivatives have exhibited potent cytotoxic effects against various cancer cell lines.

  • Anti-HIV Activity: Cis-khellactone derivatives, in particular, have been identified as powerful inhibitors of HIV replication.

  • Reversal of Multidrug Resistance (MDR): Some khellactone analogues can reverse P-glycoprotein (P-gp) mediated MDR in cancer cells, resensitizing them to standard chemotherapeutic agents.[1]

  • Anti-inflammatory Effects: Khellactone derivatives have been shown to suppress the production of pro-inflammatory mediators, suggesting their potential in treating inflammatory diseases.[2]

  • Calcium Channel Blocking Activity: Some khellactone derivatives have been investigated for their effects on calcium channels.

Data Summary

The following tables summarize the quantitative data for the biological activities of various khellactone derivatives.

Table 1: Cytotoxicity of 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives against Human Cancer Cell Lines

CompoundSubstituent (R)HEPG-2 IC₅₀ (µM)SGC-7901 IC₅₀ (µM)LS174T IC₅₀ (µM)
3a Tigloyl8.51 ± 0.7215.24 ± 1.1329.65 ± 2.08
3c Benzoyl10.32 ± 0.9121.87 ± 1.5435.14 ± 2.45

Table 2: Anti-HIV Activity of (+)-cis-Khellactone Derivatives in H9 Lymphocytes

CompoundEC₅₀ (µM)Therapeutic Index (TI)
3-Methyl-DCK <5.25 x 10⁻⁵>2.15 x 10⁶
4-Methyl-DCK <5.25 x 10⁻⁵>2.15 x 10⁶
5-Methyl-DCK <5.25 x 10⁻⁵>2.15 x 10⁶
5-Methoxy-4-methyl DCK 7.21 x 10⁻⁶>2.08 x 10⁷
4-Methyl-DCK-thiolactone 0.00718>21,300
3-Hydroxymethyl-4-methyl-DCK 0.004-
3-Bromomethyl-4-methyl-DCK 0.00011189,600

Experimental Protocols

Synthesis of (+)-(3'S,4'R)-trans-Khellactone

This protocol describes a concise and highly enantioselective three-step synthesis from 7-hydroxycoumarin.

Experimental Workflow:

A 7-Hydroxycoumarin B Prenylation A->B C Seselin B->C D Nonaqueous Enantioselective Epoxidation (Iminium Salt Catalyst) C->D E Epoxide Intermediate D->E F Intramolecular Cyclization E->F G (+)-(3'S,4'R)-trans-Khellactone F->G A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with khellactone derivatives (various concentrations) B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I A Culture P-gp overexpressing MDR cancer cells B Pre-incubate with khellactone derivative A->B C Add fluorescent P-gp substrate (e.g., Rhodamine 123) B->C D Incubate for a defined period C->D E Wash cells to remove extracellular dye D->E F Measure intracellular fluorescence (Flow cytometry or fluorescence microscopy) E->F G Compare with cells not treated with khellactone derivative F->G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Induces Khellactone Khellactone Derivative Khellactone->IKK Inhibits

References

Application Notes and Protocols: The Role of Khellactone Scaffolds in Coumarin Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide an overview and detailed protocols for researchers, scientists, and drug development professionals on the use of khellactone (B107364) derivatives, including trans-khellactone, as a scaffold for studying the structure-activity relationships (SAR) of coumarins. Khellactones are a significant class of pyranocoumarins known for a wide spectrum of biological activities, making them a valuable tool in drug discovery.[1][2][3]

Application Note 1: Khellactone Derivatives in Anticancer Research

Khellactone coumarins have been identified as promising scaffolds for the development of novel antitumor agents.[4][5] SAR studies focus on modifying the khellactone core to enhance cytotoxicity against various cancer cell lines. The stereochemistry of the diol group at the C-3' and C-4' positions, along with substitutions on the coumarin (B35378) ring, plays a crucial role in the observed activity.[2][4] For instance, a series of novel 4-methyl-(3'S,4'S)-cis-khellactone derivatives has demonstrated significant inhibitory activity against human liver, gastric, and colon carcinoma cell lines.[4][5]

Quantitative Data: Cytotoxicity of 4-methyl-(3'S,4'S)-cis-khellactone Derivatives

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of synthesized cis-khellactone derivatives against three human cancer cell lines, as determined by the MTT assay.[4][5]

CompoundR GroupIC₅₀ (μM) vs. HEPG-2IC₅₀ (μM) vs. SGC-7901IC₅₀ (μM) vs. LS174T
3a Tigloyl8.51 ± 0.7615.23 ± 1.1329.65 ± 1.25
3b Angeloyl35.21 ± 1.3540.11 ± 1.5443.27 ± 1.86
3c Senecioyl41.63 ± 1.8853.82 ± 2.0155.33 ± 2.12
3d Cinnamoyl40.15 ± 1.5349.53 ± 1.9751.28 ± 2.03
3e Benzoyl>100>100>100
3f Acetyl>100>100>100
Cisplatin (Control) -10.26 ± 0.8912.31 ± 0.9515.42 ± 1.02

Data represents the mean ± SD of three experiments performed in triplicate.[4]

Workflow for Anticancer SAR Studies

The diagram below illustrates a typical workflow for the design, synthesis, and evaluation of khellactone derivatives as potential anticancer agents.

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization A Scaffold Selection (Khellactone Core) B SAR-guided Modification A->B C Asymmetric Synthesis of Derivatives B->C D In Vitro Cytotoxicity Screening (MTT Assay) C->D Test Compounds E Evaluation against Cancer Cell Lines D->E F IC50 Determination E->F G Data Analysis & SAR Elucidation F->G Activity Data H Identification of Lead Compounds (e.g., 3a) G->H H->B Feedback Loop I Further Optimization H->I SAR_Anti_HIV center Potent Anti-HIV Activity node_skeleton (3'R,4'R)-(+)-cis-khellactone Skeleton center->node_skeleton is crucial node_camphanoyl Two (S)-(-)-Camphanoyl Groups at 3' and 4' positions center->node_camphanoyl is optimal node_methyl Methyl Group on Coumarin Ring (not C-6) center->node_methyl is optimal node_inactive 6-Methyl Substitution (Reduced Activity) node_methyl->node_inactive Vasorelaxation cluster_0 Extracellular cluster_1 Vascular Smooth Muscle Cell Ca_ext Ca²⁺ Ca_channel L-type Ca²⁺ Channel Ca_ext->Ca_channel Ca_int [Ca²⁺]i Ca_channel->Ca_int Influx Khellactone Khellactone Derivative Khellactone->Ca_channel Blocks Relaxation Relaxation Khellactone->Relaxation Promotes MLCK_active Active MLCK Ca_int->MLCK_active Activates Contraction Contraction MLCK_active->Contraction Leads to

References

Application Notes and Protocols for Testing trans-Khellactone Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Khellactone derivatives have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory properties. This document provides detailed application notes and protocols for testing the efficacy of trans-khellactone using in vitro cell culture techniques. While specific data for this compound is limited in publicly available literature, the protocols outlined here are based on established methods for evaluating the anti-inflammatory effects of the closely related isomer, cis-khellactone, and its derivatives. Researchers are advised to adapt and validate these protocols specifically for this compound.

The primary cell model discussed is the lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line, a widely accepted model for studying inflammation. The key endpoints for assessing anti-inflammatory efficacy include cell viability, inhibition of nitric oxide (NO) production, and reduction of pro-inflammatory cytokine secretion. Furthermore, this document details methods to investigate the potential mechanism of action of this compound by examining its effects on the NF-κB and MAPK signaling pathways.

Data Presentation: Efficacy of Khellactone Analogs

The following tables summarize quantitative data obtained from studies on cis-khellactone and its derivatives. These values can serve as a benchmark for evaluating the potency of this compound.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

CompoundConcentration (µM)NO Concentration (µM)Percent Inhibition (%)
Control (no LPS)-1.5 ± 0.4-
LPS (1 µg/mL)-35.0 ± 0.40
(-)cis-khellactone5032.0 ± 0.2~8.6
10027.4 ± 0.4~21.7

Data adapted from a study on (-)cis-khellactone.[1]

Table 2: Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated RAW 264.7 Cells by (-)cis-khellactone

CytokineTreatmentConcentration (µM)Cytokine Level (pg/mL)
IL-1βControl-74.5 ± 0.5
LPS-89.0 ± 0.7
LPS + (-)cis-khellactone5082.0 ± 3.0
LPS + (-)cis-khellactone10067.8 ± 3.4
IL-4Control-17.1 ± 0.5
LPS-24.1 ± 0.4
LPS + (-)cis-khellactone5016.7 ± 0.2
LPS + (-)cis-khellactone10011.9 ± 0.1

Data adapted from a study on (-)cis-khellactone.[1]

Table 3: Effect of Disenecionyl cis-khellactone (DK) on Pro-inflammatory Gene Expression

GeneTreatmentConcentration (µM)Relative mRNA Level (vs. LPS)
TNF-αLPS + DK500.64
LPS + DK1000.786
iNOSLPS + DK500.413
LPS + DK1000.554

Data adapted from a study on disenecionyl cis-khellactone.[2]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

Objective: To determine the cytotoxic effect of this compound on RAW 264.7 cells and establish a non-toxic concentration range for subsequent efficacy assays.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1 x 10⁵ cells/well and incubate overnight to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and treat the cells with various concentrations of this compound for 24 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Measurement of Nitric Oxide (NO) Production using Griess Assay

Objective: To evaluate the inhibitory effect of this compound on NO production in LPS-stimulated RAW 246.7 cells.

Materials:

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include unstimulated and LPS-only controls.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B. Incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production compared to the LPS-only control.

Protocol 3: Quantification of Pro-inflammatory Cytokines using ELISA

Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.

Materials:

  • Cell culture supernatant from Protocol 2

  • Commercially available ELISA kits for TNF-α and IL-6

  • ELISA plate reader

Methodology:

  • Sample Preparation: Use the cell culture supernatants collected in Protocol 2.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves coating the plate with a capture antibody, adding samples and standards, adding a detection antibody, followed by a substrate for colorimetric detection.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve provided in the kit.

Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Objective: To investigate if this compound inhibits the activation of NF-κB and MAPK pathways.

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Protein electrophoresis and blotting equipment

Methodology:

  • Cell Treatment: Seed RAW 264.7 cells, pre-treat with this compound, and stimulate with LPS for a shorter duration (e.g., 30-60 minutes) to observe phosphorylation events.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and block with a suitable blocking buffer.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.

Visualization of Signaling Pathways and Workflows

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays seed Seed RAW 264.7 Cells adhere Overnight Adherence seed->adhere pretreat Pre-treat with This compound adhere->pretreat stimulate Stimulate with LPS pretreat->stimulate cytotoxicity Cytotoxicity (MTT) stimulate->cytotoxicity no_assay NO Production (Griess) stimulate->no_assay elisa Cytokine (ELISA) stimulate->elisa western Western Blot (Signaling) stimulate->western

Caption: General experimental workflow for evaluating this compound efficacy.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB IkB->NFkB_active Degradation & Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Transcription trans_Khellactone This compound trans_Khellactone->IKK Inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates p38_JNK p38 / JNK MAPKKK->p38_JNK Phosphorylates Nucleus Nucleus p38_JNK->Nucleus Translocation TranscriptionFactors Transcription Factors (e.g., AP-1) Genes Pro-inflammatory Genes TranscriptionFactors->Genes Transcription Nucleus->TranscriptionFactors Activates trans_Khellactone This compound trans_Khellactone->p38_JNK Inhibits Phosphorylation?

Caption: Hypothesized inhibition of the MAPK signaling pathway by this compound.

References

Animal Models for In Vivo Studies of Trans-Khellactone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-khellactone, a naturally occurring pyranocoumarin, and its derivatives have garnered significant interest in the scientific community due to their diverse pharmacological activities. Preclinical in vivo studies are a critical step in evaluating the therapeutic potential and safety profile of this compound. This document provides detailed application notes and experimental protocols for establishing and utilizing animal models to investigate the anti-inflammatory, anti-hypertensive, and anti-cancer properties of this compound. While in vivo data for this compound is emerging, many of the described protocols are adapted from studies on closely related khellactone (B107364) derivatives and may require optimization.

Pharmacokinetic Evaluation in Rodent Models

A primary challenge in the development of khellactone derivatives is their extensive metabolism, leading to poor oral bioavailability.[1][2][3] Therefore, a thorough understanding of the pharmacokinetic profile of this compound is essential. Rats are a commonly used model for such studies.

Application Notes
  • Animal Model: Male Sprague-Dawley rats (200-250 g) are a suitable choice for pharmacokinetic studies.

  • Administration Route: Both intravenous (i.v.) for determining absolute bioavailability and oral (p.o.) administration are necessary.

  • Formulation: this compound can be dissolved in a vehicle such as a mixture of PEG400, ethanol, and saline for administration.

  • Blood Sampling: Blood samples should be collected at multiple time points post-administration via the tail vein or jugular vein cannulation.

  • Analytical Method: A validated LC-MS/MS method is required for the sensitive and specific quantification of this compound in plasma. A previously developed online solid-phase extraction-chiral LC-MS/MS method can be adapted for this purpose.

Experimental Protocol: Pharmacokinetic Analysis in Rats
  • Animal Acclimatization: House male Sprague-Dawley rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Fasting: Fast the rats overnight (12 hours) before drug administration, with free access to water.

  • Drug Administration:

    • Intravenous (i.v.): Administer a single dose of this compound (e.g., 5 mg/kg) dissolved in a suitable vehicle via the tail vein.

    • Oral (p.o.): Administer a single dose of this compound (e.g., 25 mg/kg) by oral gavage.

  • Blood Collection: Collect blood samples (approximately 0.2 mL) into heparinized tubes from the tail vein at 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), t1/2 (half-life), and oral bioavailability (F%).

Table 1: Illustrative Pharmacokinetic Parameters of a Khellactone Derivative in Rats

ParameterIntravenous (5 mg/kg)Oral (25 mg/kg)
Cmax (ng/mL) -129.90 ± 25.23
Tmax (h) -0.75
AUC (ng·h/mL) --
t1/2 (h) 2.88 ± 1.081.12 ± 0.46
Bioavailability (%) -2.92

Note: Data presented is for MRTX1133, a small molecule inhibitor, and serves as an example of expected pharmacokinetic parameters in rats. Actual values for this compound may vary.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

The anti-inflammatory potential of this compound can be evaluated using the carrageenan-induced paw edema model in rats, a widely accepted model for acute inflammation.

Application Notes
  • Animal Model: Wistar or Sprague-Dawley rats (150-200 g) of either sex can be used.

  • Inducing Agent: A sub-plantar injection of 1% carrageenan solution in saline is used to induce localized inflammation.

  • Treatment: this compound can be administered orally or intraperitoneally prior to carrageenan injection.

  • Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Positive Control: A standard non-steroidal anti-inflammatory drug (NSAID) like indomethacin (B1671933) or diclofenac (B195802) should be used as a positive control.

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Acclimatization: Acclimatize rats for one week as previously described.

  • Grouping: Divide the animals into the following groups (n=6 per group):

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose, p.o.)

    • This compound (e.g., 25, 50, 100 mg/kg, p.o.)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Treatment: Administer the respective treatments to each group one hour before the carrageenan injection.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Table 2: Illustrative Anti-inflammatory Effects of a Test Compound in Carrageenan-Induced Rat Paw Edema

TreatmentDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition of Edema
Vehicle Control -0.85 ± 0.05-
This compound (Hypothetical) 250.62 ± 0.0427.1
This compound (Hypothetical) 500.45 ± 0.0347.1
This compound (Hypothetical) 1000.31 ± 0.0263.5
Indomethacin 100.25 ± 0.0270.6

Note: The data for this compound is hypothetical and for illustrative purposes. Actual results may vary.

Signaling Pathway: Anti-inflammatory Action

In vitro studies on khellactone derivatives suggest that their anti-inflammatory effects are mediated through the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4][5][6]

G This compound This compound IKK IKK This compound->IKK inhibits p38 MAPK p38 MAPK This compound->p38 MAPK inhibits JNK JNK This compound->JNK inhibits IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Pro-inflammatory\nCytokines\n(TNF-α, IL-1β, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF-κB->Pro-inflammatory\nCytokines\n(TNF-α, IL-1β, IL-6) promotes transcription p38 MAPK->Pro-inflammatory\nCytokines\n(TNF-α, IL-1β, IL-6) promotes production JNK->Pro-inflammatory\nCytokines\n(TNF-α, IL-1β, IL-6) promotes production

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Anti-hypertensive Activity: Spontaneously Hypertensive Rat (SHR) Model

The spontaneously hypertensive rat (SHR) is a widely used genetic model of essential hypertension and is suitable for evaluating the potential anti-hypertensive effects of this compound.[7][8][9][10][11]

Application Notes
  • Animal Model: Male Spontaneously Hypertensive Rats (SHR) and their normotensive counterparts, Wistar-Kyoto (WKY) rats, at an age when hypertension is established (e.g., 12-14 weeks old).

  • Treatment: Chronic oral administration of this compound.

  • Blood Pressure Measurement: Blood pressure can be measured non-invasively using the tail-cuff method or invasively via radiotelemetry for continuous monitoring.

  • Positive Control: A clinically used anti-hypertensive drug such as captopril (B1668294) or amlodipine.

Experimental Protocol: Evaluation in SHR Model
  • Animal Acclimatization: Acclimatize SHR and WKY rats for at least one week.

  • Baseline Measurement: Measure the baseline systolic blood pressure (SBP) and heart rate (HR) of all rats for three consecutive days using the tail-cuff method.

  • Grouping: Divide the SHRs into the following groups (n=8-10 per group):

    • SHR Vehicle Control

    • This compound (e.g., 10, 30, 100 mg/kg/day, p.o.)

    • Positive Control (e.g., Captopril, 30 mg/kg/day, p.o.) A group of WKY rats will serve as the normotensive control.

  • Treatment: Administer the respective treatments daily by oral gavage for a period of 4 to 8 weeks.

  • Blood Pressure Monitoring: Measure SBP and HR weekly throughout the treatment period.

  • Data Analysis: Analyze the changes in SBP and HR over time for each group and compare the treated groups to the SHR vehicle control group.

Table 3: Hypothetical Anti-hypertensive Effects of this compound in SHRs

Treatment GroupDose (mg/kg/day)Baseline SBP (mmHg)Final SBP (mmHg)Change in SBP (mmHg)
WKY Control -135 ± 5138 ± 6+3
SHR Control -195 ± 8205 ± 7+10
This compound 10198 ± 7185 ± 6-13
This compound 30196 ± 9170 ± 8-26
This compound 100197 ± 8155 ± 7-42
Captopril 30199 ± 6145 ± 5-54

Note: This data is hypothetical and for illustrative purposes only.

Anti-cancer Activity: Human Tumor Xenograft Model in Nude Mice

To investigate the in vivo anti-cancer efficacy of this compound, a human tumor xenograft model in immunodeficient mice is recommended.

Application Notes
  • Animal Model: Female athymic nude mice (BALB/c nu/nu) or other immunodeficient strains (e.g., NSG mice), 4-6 weeks old.[12][13][14][15][16]* Cell Lines: Human cancer cell lines for which this compound has shown in vitro cytotoxicity (e.g., breast cancer: MDA-MB-231; liver cancer: HepG2).

  • Tumor Induction: Subcutaneous injection of a suspension of cancer cells into the flank of the mice.

  • Treatment: Treatment with this compound (intraperitoneally or orally) should begin once the tumors reach a palpable size (e.g., 50-100 mm³).

  • Measurement: Tumor volume should be measured regularly using calipers. At the end of the study, tumors are excised and weighed.

  • Positive Control: A standard chemotherapeutic agent used for the specific cancer type (e.g., paclitaxel (B517696) for breast cancer).

Experimental Protocol: Xenograft Tumor Model
  • Cell Culture: Culture the selected human cancer cell line under appropriate conditions.

  • Animal Acclimatization: Acclimatize nude mice for one week.

  • Tumor Cell Implantation: Inject 5 x 10⁶ cancer cells in 0.1 mL of serum-free medium mixed with Matrigel (1:1) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach an average volume of 100 mm³, randomize the mice into treatment groups (n=8-10 per group):

    • Vehicle Control

    • This compound (e.g., 20, 40 mg/kg/day, i.p. or p.o.)

    • Positive Control (e.g., Paclitaxel, 10 mg/kg, i.p., once a week)

  • Treatment: Administer the treatments for a specified period (e.g., 21 days).

  • Tumor Measurement: Measure the tumor length (L) and width (W) with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (L x W²) / 2.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the treatment period, euthanize the mice, and excise, weigh, and photograph the tumors.

  • Data Analysis: Compare the final tumor volumes and weights between the treated groups and the vehicle control group.

Table 4: Hypothetical Anti-tumor Efficacy of this compound in a Xenograft Model

Treatment GroupDoseFinal Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control -1500 ± 250-
This compound 20 mg/kg950 ± 18036.7
This compound 40 mg/kg600 ± 15060.0
Paclitaxel 10 mg/kg450 ± 12070.0

Note: This data is hypothetical and for illustrative purposes only.

Workflow: In Vivo Anti-Cancer Study

G cluster_0 Preparation cluster_1 Tumor Induction cluster_2 Treatment & Monitoring cluster_3 Endpoint Analysis Cell Culture Cell Culture Cell Implantation Cell Implantation Cell Culture->Cell Implantation Animal Acclimatization Animal Acclimatization Animal Acclimatization->Cell Implantation Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Drug Administration Drug Administration Randomization->Drug Administration Tumor Measurement Tumor Measurement Drug Administration->Tumor Measurement Body Weight Body Weight Drug Administration->Body Weight Euthanasia Euthanasia Tumor Measurement->Euthanasia Body Weight->Euthanasia Tumor Excision Tumor Excision Euthanasia->Tumor Excision Data Analysis Data Analysis Tumor Excision->Data Analysis

Caption: Experimental workflow for a human tumor xenograft study.

Conclusion

The protocols outlined in this document provide a framework for the in vivo evaluation of this compound's therapeutic potential. It is crucial to recognize that these are generalized protocols and may require significant optimization, including dose-range finding studies and adjustment of administration routes and schedules for this compound. Careful experimental design, including appropriate controls and sample sizes, is paramount for obtaining robust and reproducible data to support the further development of this compound as a potential therapeutic agent.

References

Application Note: Pharmacokinetic Study Protocol for Trans-Khellactone in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Trans-Khellactone is an angular-type pyranocoumarin (B1669404) that has garnered interest for its potential pharmacological activities. Understanding the pharmacokinetic profile—how a compound is absorbed, distributed, metabolized, and excreted (ADME)—is a critical step in preclinical drug development. This document provides a detailed protocol for conducting a pharmacokinetic (PK) study of this compound in Sprague-Dawley rats, covering intravenous and oral administration routes. The primary objective is to determine key PK parameters to understand the compound's bioavailability and systemic exposure.

2. Materials and Reagents

  • Test Article: this compound (purity ≥98%)

  • Vehicle (Oral): 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water

  • Vehicle (Intravenous): 10% DMSO, 40% PEG400, 50% Saline

  • Anesthetics: Isoflurane or equivalent

  • Anticoagulant: K2EDTA

  • Reagents for Analysis: Acetonitrile (B52724) (HPLC grade), Formic acid (LC-MS grade), Water (Ultrapure), Internal Standard (IS) for LC-MS/MS analysis.

  • Animals: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

Detailed Experimental Protocols

Animal Housing and Acclimatization
  • House rats in standard polycarbonate cages under controlled conditions (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle).

  • Provide standard chow and water ad libitum.

  • Allow an acclimatization period of at least 7 days before the experiment.

  • Fast animals for 12 hours prior to dosing, with free access to water.[1]

Dose Formulation Preparation
  • Oral (PO) Formulation (e.g., 10 mg/mL): Suspend this compound in 0.5% CMC-Na solution. Vortex and sonicate until a homogenous suspension is achieved. Prepare fresh on the day of dosing.

  • Intravenous (IV) Formulation (e.g., 2 mg/mL): Dissolve this compound in DMSO first, then add PEG400 and saline. Vortex until a clear solution is formed. Prepare fresh on the day of dosing.

Drug Administration

Assign rats to two groups (n=4-6 per group): IV and PO administration.

3.3.1. Intravenous (IV) Administration

  • Anesthetize the rat lightly with isoflurane.

  • Administer the this compound formulation as a single bolus injection via the lateral tail vein.[2] A 26G or 27G needle is recommended.[3]

  • The typical injection volume is 1-2 mL/kg.[2] Record the precise dose and time of administration.

3.3.2. Oral (PO) Administration

  • Weigh the rat to determine the correct dosing volume. The maximum recommended volume is 10 mL/kg.[4][5]

  • Gently restrain the rat.[6]

  • Use a sterile, ball-tipped gavage needle (16-18 gauge for adult rats) attached to a syringe.[7][8]

  • Measure the distance from the rat's incisors to the last rib to ensure proper tube length and avoid stomach perforation.[5][6]

  • Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it over the tongue into the esophagus. The tube should pass smoothly with no resistance.[7][8]

  • Slowly administer the suspension.[4]

  • Withdraw the needle gently and return the animal to its cage.[4] Monitor for any signs of distress.[8]

Blood Sample Collection
  • Collect serial blood samples (approx. 200-250 µL) from the saphenous vein or another appropriate site.[9][10] The saphenous vein is suitable for repeated sampling in conscious animals.[11]

  • Suggested Sampling Time Points:

    • IV Group: Pre-dose (0), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.[12]

    • PO Group: Pre-dose (0), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.[1]

  • Collect blood into microtubes containing K2EDTA as an anticoagulant.

  • Immediately after collection, gently invert the tubes 5-10 times to ensure mixing with the anticoagulant.[9]

Plasma Preparation and Storage
  • Centrifuge the blood samples at approximately 2000 x g for 10-15 minutes at 4°C to separate the plasma.[9]

  • Carefully pipette the supernatant (plasma) into clean, labeled cryovials.

  • Store the plasma samples at -80°C until bioanalysis.[13]

Bioanalytical Method: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[14][15][16]

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard (IS).

  • Vortex vigorously for 2 minutes to precipitate proteins.

  • Centrifuge at 16,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS injection.[17]

LC-MS/MS Conditions

An online solid-phase extraction-chiral LC-MS/MS method has been successfully developed for the enantiospecific quantitation of (+)-trans-khellactone in rat plasma, demonstrating good selectivity and precision.[18] A standard LC-MS/MS method can also be established.[19]

  • Chromatographic Column: C18 column (e.g., 2.1 mm x 50 mm, 2.4 µm).[19]

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in water.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific to this compound and the IS.

Data Presentation and Analysis

Pharmacokinetic Parameter Calculation

Pharmacokinetic parameters will be calculated using non-compartmental analysis (NCA).[20][21][22] NCA is a model-independent method used to estimate PK parameters directly from the observed data.[23][24]

Table 1: Key Pharmacokinetic Parameters for this compound in Rats

ParameterDescriptionIV RoutePO Route
Tmax (h) Time to reach maximum plasma concentrationN/A
Cmax (ng/mL) Maximum observed plasma concentration
AUC(0-t) (ng·h/mL) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-∞) (ng·h/mL) Area under the plasma concentration-time curve from time 0 extrapolated to infinity
t1/2 (h) Terminal elimination half-life
CL (L/h/kg) Total systemic clearance
Vd (L/kg) Apparent volume of distribution
F (%) Absolute oral bioavailabilityN/A

Note: Absolute bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualization of Workflows and Concepts

Diagram 1: Experimental Workflow

G cluster_prep Preparation Phase cluster_study In-Life Phase cluster_analysis Analysis Phase A Animal Acclimatization (≥7 days) B Dose Formulation (IV & PO) A->B C Group Assignment (IV & PO Groups) B->C D_IV IV Administration (Tail Vein) C->D_IV D_PO PO Administration (Oral Gavage) C->D_PO E Serial Blood Sampling (0-24h) D_IV->E D_PO->E F Plasma Separation (Centrifugation) E->F G Bioanalysis by LC-MS/MS F->G H PK Parameter Calculation (NCA) G->H I Data Reporting H->I

Caption: Workflow for the rat pharmacokinetic study.

Diagram 2: ADME Process

ADME Admin Drug Administration (IV or Oral) Absorb Absorption (for Oral Route) Admin->Absorb PO Dist Distribution (Blood Circulation) Admin->Dist IV Absorb->Dist Metab Metabolism (Liver, etc.) Dist->Metab Excrete Excretion (Urine, Feces) Dist->Excrete Tissues Tissues & Target Sites Dist->Tissues Metab->Excrete

Caption: Conceptual flow of ADME processes in the body.

References

Application Notes and Protocols for trans-Khellactone in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Khellactone, a naturally occurring coumarin (B35378) compound, has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory, anti-HIV, and anti-hypertensive activities.[1][2] These application notes provide detailed protocols for the formulation and application of this compound in biological assays, with a primary focus on its anti-inflammatory effects. The protocols outlined below are designed to ensure reproducible and reliable results for researchers investigating the biological activities of this compound.

Data Presentation: Physicochemical Properties and Formulation

For effective use in biological assays, understanding the solubility and stability of this compound is crucial. It is a white to off-white powder. Key physicochemical data are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₄H₁₄O₅BioCrick
Molecular Weight262.26 g/mol BioCrick
SolubilitySoluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[3]
StorageDesiccate at -20°C[3]

Formulation Vehicle Selection:

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro biological assays due to its high solubilizing capacity for this compound.[3] However, it is critical to maintain a final DMSO concentration in the cell culture medium that is non-toxic to the cells. For RAW264.7 macrophage cells, a commonly used cell line for inflammation studies, the final DMSO concentration should ideally be kept at or below 0.5% to avoid significant effects on cell viability and inflammatory responses.[1][4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 2.62 mg of this compound (Molecular Weight = 262.26 g/mol ).

  • Dissolution: Aseptically transfer the weighed this compound powder into a sterile microcentrifuge tube.

  • Add 1 mL of sterile, cell culture grade DMSO to the tube.

  • Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure no particulate matter remains.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Protocol 2: In Vitro Anti-Inflammatory Assay using RAW264.7 Macrophages

This protocol details the methodology for evaluating the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

Materials:

  • RAW264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (10 mM in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6 quantification

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Experimental Workflow:

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed RAW264.7 cells in a 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h pretreat Pre-treat with this compound (various concentrations) for 1h incubate_24h->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24h pretreat->stimulate collect_supernatant Collect supernatant stimulate->collect_supernatant cell_viability Cell Viability Assay stimulate->cell_viability no_assay Nitric Oxide Assay (Griess Reagent) collect_supernatant->no_assay elisa_assay Cytokine ELISA (TNF-α, IL-6) collect_supernatant->elisa_assay

Caption: Experimental workflow for the in vitro anti-inflammatory assay.

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell adherence.

  • Preparation of Working Solutions: Prepare serial dilutions of the 10 mM this compound stock solution in complete DMEM to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and does not exceed 0.5%.

  • Pre-treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of fresh medium containing the different concentrations of this compound or the vehicle control (DMEM with the same final concentration of DMSO). Incubate for 1 hour.

  • LPS Stimulation: Following the pre-treatment, add 10 µL of LPS solution (10 µg/mL stock) to each well to achieve a final concentration of 1 µg/mL, except for the unstimulated control wells.

  • Incubation: Incubate the plate for an additional 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant for cytokine and nitric oxide analysis.

  • Nitric Oxide Assay: Determine the concentration of nitrite, a stable product of NO, in the supernatant using the Griess Reagent according to the manufacturer's instructions.

  • Cytokine Quantification: Measure the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits, following the manufacturer's protocols.

  • Cell Viability Assay: To assess the cytotoxicity of this compound, perform a cell viability assay on the remaining cells in the plate according to the manufacturer's protocol.

Signaling Pathway Visualization

This compound and related coumarins have been shown to exert their anti-inflammatory effects, at least in part, by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. The following diagram illustrates the canonical NF-κB signaling cascade and the potential point of intervention by khellactones.

nfkB_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->IKK_complex Khellactone This compound Khellactone->IKK_complex Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription

Caption: The NF-κB signaling pathway and potential inhibition by this compound.

Disclaimer: This document is intended for research use only. The protocols provided should be adapted and optimized by the end-user for their specific experimental conditions. Always follow standard laboratory safety procedures.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Enantioselective Synthesis of (+)-trans-Khellactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the yield and enantioselectivity of (+)-trans-Khellactone synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the enantioselective synthesis of (+)-trans-Khellactone?

A common and commercially available starting material is 7-hydroxycoumarin.

Q2: What are the key synthetic steps in the enantioselective synthesis of (+)-trans-Khellactone?

A highly efficient method involves a three-step sequence starting from 7-hydroxycoumarin:

  • Prenylation: Introduction of a dimethylallyl group.

  • Enantioselective Epoxidation: Asymmetric epoxidation of the double bond.

  • Intramolecular Cyclization: Acid-catalyzed cyclization to form the trans-khellactone ring system.

Q3: Which chiral catalyst is recommended for the key enantioselective step?

For the epoxidation of the prenylated coumarin (B35378) intermediate, a chiral iminium salt catalyst derived from binaphthylamine has been shown to be highly effective, providing high enantiomeric excess (ee). While Sharpless Asymmetric Dihydroxylation is a common method for creating chiral diols, a highly efficient synthesis of (+)-trans-khellactone has been reported using an iminium salt-catalyzed epoxidation.[1]

Q4: What is a typical overall yield and enantiomeric excess (% ee) for the synthesis of (+)-trans-Khellactone?

Using the three-step synthesis from 7-hydroxycoumarin with an iminium salt-catalyzed epoxidation, an overall yield of 58% and an enantiomeric excess of 97% ee for (+)-(3'S,4'R)-trans-khellactone has been reported.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of (+)-trans-Khellactone, with a focus on the key enantioselective epoxidation step and the alternative Sharpless Asymmetric Dihydroxylation (AD) approach.

Issue 1: Low Yield in the Prenylation Step
  • Potential Cause: Incomplete reaction or side product formation.

  • Recommended Solution:

    • Ensure the freshness of reagents, particularly the prenylating agent (e.g., prenyl bromide) and the base (e.g., potassium carbonate).

    • Optimize the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Ensure efficient stirring to overcome heterogeneity in the reaction mixture.

Issue 2: Low Enantioselectivity in the Iminium Salt-Catalyzed Epoxidation
  • Potential Cause: Impure catalyst or suboptimal reaction conditions.

  • Recommended Solution:

    • Catalyst Purity: Ensure the chiral iminium salt catalyst is of high purity. Synthesize and purify it carefully according to established procedures.

    • Solvent: The choice of solvent is critical. Non-aqueous conditions are generally preferred. Dichloromethane (B109758) is a commonly used solvent.

    • Temperature: Perform the reaction at the recommended temperature. Lowering the temperature can sometimes improve enantioselectivity.

    • Oxidant: Use a suitable oxidant, such as potassium peroxymonosulfate (B1194676) (Oxone®), and ensure its activity.

Issue 3: Low Yield in the Iminium Salt-Catalyzed Epoxidation
  • Potential Cause: Incomplete reaction or degradation of the product.

  • Recommended Solution:

    • Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time and avoid prolonged reaction times which might lead to product degradation.

    • Stoichiometry: Carefully control the stoichiometry of the oxidant. An excess of oxidant can sometimes lead to side reactions.

Issue 4: Low Yield or Enantioselectivity in the Alternative Sharpless Asymmetric Dihydroxylation (AD) of a Seselin-type Precursor
  • Potential Cause: Several factors can affect the outcome of the Sharpless AD reaction.

  • Recommended Solution:

    • AD-mix Selection: Choose the correct AD-mix. For (+)-trans-khellactone, AD-mix-β is typically used.

    • Reaction Temperature: Maintain a low reaction temperature (typically 0 °C). Higher temperatures can lead to a decrease in enantioselectivity.

    • Co-solvent: The standard t-butanol/water (1:1) co-solvent system is crucial for achieving high enantioselectivity.

    • pH: The reaction is sensitive to pH. The use of a buffer (e.g., potassium carbonate) is important.

    • Substrate Concentration: Keep the concentration of the alkene substrate low to suppress a competing, non-enantioselective catalytic cycle. This can be achieved by slow addition of the substrate.

    • Additives: For some substrates, the addition of methanesulfonamide (B31651) (CH₃SO₂NH₂) can accelerate the reaction and improve the yield.

Quantitative Data Summary

The following table summarizes the reported yields and enantiomeric excess for the three-step synthesis of (+)-trans-Khellactone using an iminium salt-catalyzed epoxidation.

StepProductYield (%)Enantiomeric Excess (% ee)
1. Prenylation7-hydroxy-8-(3-methylbut-2-enyl)coumarin~95N/A
2. EpoxidationChiral epoxide intermediate~6397
3. Cyclization(+)-(3'S,4'R)-trans-khellactone~9597
Overall (+)-(3'S,4'R)-trans-khellactone ~58 97

Data is based on the reported synthesis by Capriati et al.[1]

Experimental Protocols

Protocol 1: Synthesis of 7-hydroxy-8-(3-methylbut-2-enyl)coumarin (Prenylation)
  • To a solution of 7-hydroxycoumarin (1.0 g, 6.17 mmol) in acetone (B3395972) (50 mL), add anhydrous potassium carbonate (1.7 g, 12.3 mmol) and prenyl bromide (1.1 mL, 9.25 mmol).

  • Reflux the mixture for 24 hours, monitoring the reaction progress by TLC.

  • After completion, filter the solid and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired product.

Protocol 2: Enantioselective Epoxidation of 7-hydroxy-8-(3-methylbut-2-enyl)coumarin
  • Dissolve the prenylated coumarin (1.0 g, 4.34 mmol) in dichloromethane (20 mL).

  • Add the chiral iminium salt catalyst (5-10 mol%).

  • Cool the mixture to the optimized temperature (e.g., 0 °C).

  • Add a solution of Oxone® (potassium peroxymonosulfate) in a suitable buffer (e.g., aqueous sodium bicarbonate) dropwise over a period of 1-2 hours.

  • Stir the reaction mixture vigorously at the same temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a reducing agent (e.g., sodium sulfite).

  • Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude epoxide by column chromatography.

Protocol 3: Acid-Catalyzed Cyclization to (+)-trans-Khellactone
  • Dissolve the purified chiral epoxide (1.0 g, 4.06 mmol) in a suitable solvent (e.g., dichloromethane).

  • Add a catalytic amount of a Lewis acid (e.g., boron trifluoride etherate, BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid, p-TsOH).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a basic solution (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude (+)-trans-khellactone by recrystallization or column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Enantioselectivity

Troubleshooting_Low_Enantioselectivity start Low Enantioselectivity Observed check_catalyst Check Catalyst Purity and Loading start->check_catalyst check_temp Verify Reaction Temperature check_catalyst->check_temp Pure and correct loading repurify_catalyst Repurify or Synthesize Fresh Catalyst check_catalyst->repurify_catalyst Impure or insufficient check_solvent Confirm Solvent System and Purity check_temp->check_solvent Correct optimize_temp Optimize Temperature (e.g., lower in increments) check_temp->optimize_temp Incorrect check_substrate_conc Assess Substrate Concentration (for Sharpless AD) check_solvent->check_substrate_conc Pure and dry use_dry_solvent Use Anhydrous Solvent check_solvent->use_dry_solvent Impure or wet slow_addition Employ Slow Addition of Substrate check_substrate_conc->slow_addition Too high success High Enantioselectivity Achieved check_substrate_conc->success Optimal repurify_catalyst->success optimize_temp->success use_dry_solvent->success slow_addition->success

Caption: A decision-making workflow for troubleshooting low enantioselectivity in the synthesis.

General Reaction Pathway for Enantioselective this compound Synthesis

Reaction_Pathway A 7-Hydroxycoumarin B Prenylated Coumarin A->B Prenylation C Chiral Epoxide B->C Enantioselective Epoxidation (Chiral Catalyst) D (+)-trans-Khellactone C->D Acid-Catalyzed Cyclization

Caption: The key stages in the enantioselective synthesis of (+)-trans-khellactone.

References

Troubleshooting low yield in trans-Khellactone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trans-khellactone. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for (+)-(3'S,4'R)-trans-khellactone?

A1: The most common and effective enantioselective synthesis of (+)-(3'S,4'R)-trans-khellactone is a three-step process. It begins with the synthesis of the intermediate, seselin (B192379), from 7-hydroxycoumarin. This is followed by an enantioselective epoxidation of seselin, and the final step is a hydrolytic ring-opening of the resulting epoxide to yield the desired this compound.

Q2: My overall yield is low. Which step is the most likely cause?

A2: Each step presents unique challenges that can contribute to a low overall yield. The epoxidation step is often the most critical for both yield and enantioselectivity. Inefficient hydrolysis or side reactions during the formation of seselin can also significantly impact the final yield. A step-by-step analysis of the yield and purity of the intermediates is recommended to pinpoint the problematic stage.

Q3: I am observing a mixture of cis- and this compound in my final product. How can I improve the stereoselectivity?

A3: The formation of the trans-isomer is favored during the acid-catalyzed hydrolysis of the epoxide intermediate due to the reaction mechanism. If a significant amount of the cis-isomer is present, it could indicate that the reaction conditions for hydrolysis are not optimal. Ensure that the hydrolysis is performed under acidic conditions. The presence of any residual base could lead to the formation of the cis-isomer.

Q4: How can I effectively separate the trans- and cis-khellactone isomers?

A4: High-performance liquid chromatography (HPLC) is a reliable method for the separation of trans- and cis-khellactone isomers. Chiral columns can be particularly effective in resolving these stereoisomers. Supercritical fluid chromatography (SFC) has also been reported as a fast and efficient alternative for separating cis- and trans-isomers of similar compounds.[1][2][3]

Troubleshooting Guides

Problem 1: Low Yield in Seselin Synthesis (Step 1)

Question: I am getting a low yield of seselin from 7-hydroxycoumarin. What are the potential causes and solutions?

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction between 7-hydroxycoumarin and the prenylating agent may not have gone to completion.Increase the reaction time or temperature. Ensure efficient stirring to maintain a homogeneous reaction mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Side Reactions Undesired side reactions, such as O-alkylation at a different position or dialkylation, can consume the starting material.Optimize the reaction temperature. Lowering the temperature may reduce the rate of side reactions. The choice of base and solvent can also influence the selectivity of the reaction.
Suboptimal Reagent Ratio An incorrect stoichiometric ratio of reactants can lead to unreacted starting material or the formation of byproducts.Carefully control the stoichiometry of the reactants. A slight excess of the prenylating agent may be beneficial, but a large excess should be avoided to minimize side reactions.
Moisture in Reaction The presence of moisture can deactivate some reagents and lead to lower yields.Ensure all glassware is thoroughly dried and use anhydrous solvents.
Problem 2: Low Yield or Low Enantioselectivity in Epoxidation (Step 2)

Question: The epoxidation of seselin is resulting in a low yield of the epoxide and/or poor enantioselectivity. How can I troubleshoot this?

Potential Cause Explanation Recommended Solution
Catalyst Deactivation Iminium salt catalysts can be sensitive to moisture and impurities. The oxidant can also degrade the catalyst over time.Use a freshly prepared and purified catalyst. Ensure all reagents and solvents are anhydrous. Consider adding the oxidant slowly to the reaction mixture to minimize catalyst decomposition.
Suboptimal Catalyst Loading Insufficient catalyst will result in a slow and incomplete reaction. Conversely, excessive catalyst can sometimes lead to side reactions.Optimize the catalyst loading. Start with the recommended amount (e.g., 10 mol%) and adjust as needed based on reaction monitoring.
Incorrect Reaction Temperature Temperature plays a critical role in both the reaction rate and enantioselectivity.The reaction is often performed at low temperatures (e.g., -30 °C to 0 °C) to maximize enantioselectivity. If the reaction is too slow, a slight increase in temperature may be necessary, but this could compromise the enantiomeric excess (ee).
Oxidant Quality The effectiveness of the oxidant (e.g., Oxone®) is crucial. Decomposed or low-purity oxidant will lead to poor conversion.Use a fresh batch of high-purity oxidant. The pH of the reaction mixture should be carefully controlled, as it can affect both the oxidant's stability and the reaction's efficiency.
Formation of Byproducts Over-oxidation or other side reactions can consume the desired epoxide product.Monitor the reaction closely by TLC or HPLC to avoid over-reaction. Quench the reaction as soon as the starting material is consumed.
Problem 3: Low Yield of this compound in Hydrolysis (Step 3)

Question: The final hydrolysis step is giving me a low yield of this compound. What could be the issue?

Potential Cause Explanation Recommended Solution
Incomplete Hydrolysis The epoxide ring-opening may not have gone to completion.Increase the reaction time or the concentration of the acid catalyst. Gentle heating may also be applied, but should be done cautiously to avoid degradation.
Formation of cis-khellactone While acid-catalyzed hydrolysis favors the trans product, suboptimal conditions can lead to the formation of the cis-isomer.Ensure the reaction is performed under strictly acidic conditions. The presence of any basic impurities could promote the formation of the cis-isomer.
Formation of Diol Byproducts Further reaction of the khellactone (B107364) product can lead to the formation of diols or other degradation products.Monitor the reaction progress carefully and quench it as soon as the epoxide has been consumed. Avoid prolonged exposure to harsh acidic conditions.
Difficult Purification The polarity of this compound and its byproducts can be similar, leading to losses during purification.Optimize the chromatographic separation method. A different solvent system or a different type of stationary phase (e.g., a chiral column) may be required for efficient purification.

Experimental Protocols

Step 1: Synthesis of Seselin from 7-Hydroxycoumarin
  • Reagents: 7-Hydroxycoumarin, 3-chloro-3-methyl-1-butyne, potassium carbonate, potassium iodide, DMF.

  • Procedure: To a solution of 7-hydroxycoumarin in DMF, add potassium carbonate and potassium iodide. Add an excess of 3-chloro-3-methyl-1-butyne. Heat the mixture at 70-80 °C for 3-4 days. Monitor the reaction by TLC. After completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Enantioselective Epoxidation of Seselin
  • Reagents: Seselin, chiral iminium salt catalyst (e.g., a derivative of dihydroisoquinolinium salt), tetraphenylphosphonium (B101447) monoperoxysulfate (TPPP), chloroform (B151607).

  • Procedure: Dissolve the iminium salt catalyst and TPPP in chloroform and cool the solution to -30 °C. Add a solution of seselin in chloroform slowly to the reaction mixture over 10 minutes. Monitor the reaction progress by ¹H NMR spectroscopy or HPLC. Once approximately 50% conversion is reached (for kinetic resolution), quench the reaction by adding diethyl ether.

Step 3: Hydrolytic Ring Opening of Epoxide to this compound
  • Reagents: Seselin epoxide, sulfuric acid (or another strong acid), methanol (B129727) (or another suitable solvent).

  • Procedure: Dissolve the crude epoxide from the previous step in a suitable solvent like methanol. Add a catalytic amount of concentrated sulfuric acid. Stir the reaction mixture at room temperature and monitor its progress by TLC. Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Data Presentation

Table 1: Troubleshooting Epoxidation Reaction Conditions

ParameterConditionExpected OutcomeTroubleshooting Action
Catalyst Loading 5 mol%Low conversionIncrease to 10-15 mol%
20 mol%Potential for side reactionsDecrease to 10-15 mol%
Temperature 0 °CLow enantioselectivityDecrease to -30 °C
-40 °CVery slow reaction rateIncrease to -30 °C or -20 °C
Oxidant Addition All at onceCatalyst degradation, lower yieldSlow addition over time

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Seselin Synthesis cluster_step2 Step 2: Epoxidation cluster_step3 Step 3: Hydrolysis start 7-Hydroxycoumarin reagents1 3-Chloro-3-methyl-1-butyne, K2CO3, KI, DMF process1 Reaction at 70-80°C reagents1->process1 product1 Seselin process1->product1 reagents2 Iminium Salt Catalyst, TPPP, Chloroform product1->reagents2 process2 Reaction at -30°C reagents2->process2 product2 Seselin Epoxide process2->product2 reagents3 H2SO4, Methanol product2->reagents3 process3 Reaction at RT reagents3->process3 product3 This compound process3->product3

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_analysis Analysis of Intermediates cluster_solutions Potential Solutions start Low Yield of This compound check_seselin Check Yield/Purity of Seselin (Step 1) start->check_seselin check_epoxide Check Yield/Purity of Epoxide (Step 2) start->check_epoxide check_hydrolysis Check Conversion in Hydrolysis (Step 3) start->check_hydrolysis sol_seselin Optimize Step 1: - Reaction Time/Temp - Reagent Ratio check_seselin->sol_seselin sol_epoxide Optimize Step 2: - Catalyst Loading/Purity - Temperature - Oxidant Quality check_epoxide->sol_epoxide sol_hydrolysis Optimize Step 3: - Acid Concentration - Reaction Time - Purification Method check_hydrolysis->sol_hydrolysis

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Improving the Purity of Synthetic trans-Khellactone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic trans-khellactone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to obtaining high-purity this compound.

Troubleshooting Guide

This section addresses common challenges encountered during the purification of synthetic this compound, presented in a question-and-answer format.

Recrystallization Issues

Q1: My this compound is not crystallizing from the solution, or the yield is very low. What should I do?

A1: This is a common issue that can often be resolved by optimizing the solvent system and crystallization conditions.

  • Problem: No crystal formation.

    • Potential Cause: The solution may be supersaturated or the concentration of your compound is too low.

    • Solution:

      • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid to create nucleation sites. Adding a "seed" crystal of pure this compound can also initiate crystallization.

      • Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of this compound and allow it to cool again.

      • Lower Temperature: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or refrigerator) to decrease the solubility of your product.

  • Problem: Low yield.

    • Potential Cause: Too much solvent was used, or the incorrect solvent system was chosen.

    • Solution:

      • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using excessive solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[1]

      • Solvent Selection: For coumarins, mixed solvent systems are often effective. A good starting point is a mixture of a solvent in which this compound is soluble (e.g., methanol (B129727), ethanol (B145695), acetone) and a solvent in which it is poorly soluble (e.g., water, hexane). Experiment with different ratios to find the optimal balance for high recovery. For some coumarins, 40% aqueous methanol or 34% aqueous ethanol have been shown to give good recovery.[2]

      • Second Crop: You may be able to recover more product from the filtrate (mother liquor) by reducing its volume through evaporation and cooling again to obtain a "second crop" of crystals.[3]

Q2: The purified product after recrystallization is still impure. How can I improve this?

A2: This indicates that the chosen solvent system is not effectively separating the impurities from your desired product.

  • Potential Cause: Impurities have similar solubility profiles to this compound in the chosen solvent.

  • Solution:

    • Solvent Screening: Test a variety of solvent systems. The ideal recrystallization solvent should dissolve the this compound well at high temperatures but poorly at low temperatures, while impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures.

    • Activated Charcoal: If colored impurities are present, you can add a small amount of activated charcoal to the hot solution before filtration. Be aware that using too much charcoal can adsorb your product and reduce the yield.[3]

    • Consider Chromatography: If recrystallization fails to provide the desired purity, chromatographic methods will likely be necessary.

Chromatographic Purification Issues (HPLC)

Q3: I am seeing poor or no separation between this compound and its isomers (e.g., cis-khellactone) on my HPLC column. What can I do?

A3: The separation of stereoisomers like cis- and this compound is a common challenge and often requires a specialized approach.

  • Potential Cause: The stationary and/or mobile phase is not providing sufficient selectivity for the isomers.

  • Solution:

    • Use a Chiral Stationary Phase (CSP): Standard reversed-phase columns (like C18) are often insufficient for separating diastereomers. The most effective method is to use a chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are an excellent starting point for coumarin (B35378) isomers.[4]

    • Optimize Mobile Phase:

      • Normal Phase: A common mobile phase for chiral separations is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with an alcohol modifier such as isopropanol (B130326) or ethanol. Varying the percentage of the alcohol can significantly impact resolution.[5]

      • Reversed Phase: If using a reversed-phase chiral column, adjust the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase.

    • Adjust Flow Rate: Chiral separations often benefit from lower flow rates than standard HPLC. Try reducing the flow rate (e.g., to 0.5 mL/min) to see if resolution improves.[5]

    • Vary Temperature: Temperature can have a significant effect on chiral separations. Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C) to optimize selectivity.[5]

Q4: My peaks are tailing or are very broad in my HPLC chromatogram. How can I improve the peak shape?

A4: Poor peak shape can be caused by a number of factors related to the sample, mobile phase, or column.

  • Potential Cause: Column overload, secondary interactions with the stationary phase, or an inappropriate sample solvent.

  • Solution:

    • Reduce Sample Load: Inject a smaller amount of your sample to see if the peak shape improves. This is particularly important for preparative HPLC.

    • Mobile Phase Additives: If your compound is acidic or basic, adding a small amount of a modifier to the mobile phase can improve peak shape. For acidic compounds, 0.1% trifluoroacetic acid (TFA) is commonly used. For basic compounds, 0.1% diethylamine (B46881) (DEA) can be effective.

    • Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or weaker strength than your mobile phase. Injecting in a stronger solvent can cause peak distortion.

    • Check for Column Contamination: If the column is old or has been used with many different samples, it may be contaminated. Follow the manufacturer's instructions for column washing.

Frequently Asked Questions (FAQs)

Q5: What are the most likely impurities in my synthetic this compound? A5: The impurities will depend on your synthetic route. However, common impurities include:

  • Stereoisomers: The most common impurity is the cis-khellactone diastereomer. Depending on the synthesis, you may also have enantiomers.

  • Starting Materials: Unreacted starting materials from the synthesis. For example, if synthesizing from 7-hydroxycoumarin, some of this may remain.

  • Side-Products: Byproducts from the reaction, which will be specific to the synthetic pathway used.

Q6: What purity level should I aim for, and how can I confirm it? A6: For most research and drug development applications, a purity of >98% is desirable. The purity of this compound is typically determined by High-Performance Liquid Chromatography (HPLC), often using a chiral column to resolve stereoisomers.[6] The structure should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Q7: Is it better to use recrystallization or preparative HPLC for purification? A7: The choice depends on the scale of your synthesis and the nature of the impurities.

  • Recrystallization: This is a good first-line technique for removing bulk impurities, especially if you have a large amount of material. It is generally less expensive and simpler than HPLC. However, it may not be effective at separating closely related isomers.

  • Preparative HPLC: This is the method of choice for separating challenging mixtures, such as diastereomers and enantiomers. It can achieve very high purity but is more expensive and time-consuming, and is often used for smaller quantities of material. For obtaining enantiomerically pure this compound, preparative chiral HPLC is often necessary.

Data Presentation

Table 1: Illustrative Comparison of Purification Methods for this compound

Purification MethodTypical Starting PurityTypical Final PurityTypical YieldKey AdvantagesKey Disadvantages
Single Recrystallization 80-90%90-95%60-80%Cost-effective, good for bulk purification.May not effectively remove stereoisomers.
Multiple Recrystallizations 90-95%>98%40-60%Can achieve high purity for some compounds.Lower overall yield due to material loss in each step.
Preparative HPLC (C18) 80-95%>99%50-70%High resolution for many impurities.May not separate stereoisomers.
Preparative Chiral HPLC Mixture of Isomers>99% (for a single isomer)40-60%Excellent for separating stereoisomers.Higher cost, more complex method development.

Note: The values in this table are illustrative and can vary significantly based on the specific experimental conditions and the nature of the impurities.

Experimental Protocols

Protocol 1: Synthesis of (+)-(3’S,4’R)-trans-Khellactone from 7-Hydroxycoumarin

This protocol is based on a reported highly enantioselective three-step synthesis.[7]

  • Step 1: Synthesis of Seselin (B192379): A mixture of 7-hydroxycoumarin and 3-chloro-3-methyl-1-butyne (B142711) in the presence of a suitable base and solvent is heated to produce seselin.

  • Step 2: Enantioselective Epoxidation: The seselin is then subjected to a nonaqueous enantioselective epoxidation using an iminium salt catalyst to form the corresponding epoxide with high enantioselectivity.

  • Step 3: Ring Opening and Rearrangement: The epoxide is then treated with a mild acid to promote ring-opening and rearrangement to afford (+)-(3’S,4’R)-trans-khellactone.

  • Initial Purification: After the reaction is complete, the crude product is typically worked up by extraction and then purified by flash column chromatography on silica (B1680970) gel to remove the bulk of non-isomeric impurities.

Protocol 2: Purification of this compound by Preparative Chiral HPLC

This protocol provides a general procedure that should be optimized for your specific instrument and sample.

  • Column Selection: Choose a polysaccharide-based chiral stationary phase (CSP), such as one based on amylose or cellulose derivatives. A common column size for preparative work is 20 mm internal diameter x 250 mm length.

  • Mobile Phase Preparation: Prepare a mobile phase of hexane and isopropanol. A good starting point is a 90:10 (v/v) mixture. Ensure the solvents are HPLC grade and are degassed before use.

  • Sample Preparation: Dissolve the crude this compound mixture in the mobile phase at a concentration suitable for preparative injection (e.g., 10-20 mg/mL). Filter the sample through a 0.45 µm syringe filter.

  • HPLC Method:

    • Flow Rate: Set the flow rate to be appropriate for the column diameter (e.g., 10-15 mL/min for a 20 mm ID column).

    • Detection: Use a UV detector set to the λmax of this compound.

    • Injection: Perform a small analytical injection first to determine the retention times of the isomers. Then, perform larger preparative injections.

    • Fraction Collection: Collect the eluent corresponding to the peak of the desired this compound isomer.

  • Post-Purification: Combine the collected fractions containing the pure this compound. Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified solid.

  • Purity Analysis: Analyze the purity of the final product using analytical chiral HPLC.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Synthetic Product (this compound + Impurities) recrystallization Recrystallization start->recrystallization Bulk Impurity Removal prep_hplc Preparative Chiral HPLC recrystallization->prep_hplc Isomer Separation analysis Purity Analysis (Chiral HPLC, NMR, MS) prep_hplc->analysis final_product Pure this compound (>98%) analysis->final_product Verification

Caption: General workflow for the purification of synthetic this compound.

Troubleshooting_HPLC cluster_solutions Troubleshooting Steps start Poor Resolution of Isomers? use_csp Use Chiral Stationary Phase (CSP) start->use_csp Yes optimize_mp Optimize Mobile Phase (e.g., Hexane/IPA ratio) use_csp->optimize_mp adjust_flow Lower Flow Rate optimize_mp->adjust_flow vary_temp Vary Column Temperature adjust_flow->vary_temp end Improved Resolution vary_temp->end

Caption: Troubleshooting logic for poor HPLC resolution of this compound isomers.

References

Technical Support Center: Stability of trans-Khellactone in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of trans-khellactone in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of trans--khellactone in solution?

A1: The stability of this compound, an angular pyranocoumarin, in solution is primarily influenced by several factors, including:

  • pH: The pH of the solution is a critical factor. Basic conditions (high pH) can promote the hydrolysis of the lactone ring and any ester groups present in the molecule, leading to degradation. It is generally advisable to maintain a neutral or slightly acidic pH unless required by the experimental protocol.[1]

  • Temperature: Elevated temperatures can accelerate the degradation of this compound. For long-term storage, refrigeration (2-8 °C) or freezing (-20°C to -80°C) is recommended.[2]

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation. Solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.[1][2]

  • Solvent: The choice of solvent can impact stability. While specific data for this compound is limited, for related compounds, aprotic solvents may be preferred to minimize hydrolysis.[1] Stock solutions of the similar compound, praeruptorin A, are typically prepared in DMSO.[2]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation. For sensitive experiments, degassing the solvent may be a necessary precaution.[1]

Q2: What are the recommended storage conditions for this compound solutions?

A2: To ensure the stability of this compound solutions, the following storage conditions are recommended:

  • Short-term storage (up to 1 month): Store at -20°C, protected from light.[2]

  • Long-term storage (up to 6 months): Store at -80°C, protected from light.[2]

  • Always use tightly sealed containers to prevent solvent evaporation and exposure to atmospheric moisture and oxygen.

Q3: How can I monitor the stability of my this compound solution?

A3: The stability of this compound in solution can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector. An effective HPLC method should be able to separate the intact this compound from any potential degradation products.[2][3]

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments involving this compound solutions.

Issue Potential Cause Troubleshooting Steps
Loss of compound activity or concentration over a short period. Degradation due to improper storage or handling.Verify Storage Conditions: Ensure solutions are stored at the recommended temperature (-20°C or -80°C) and protected from light.[2] • Check pH: If using aqueous buffers, measure the pH to ensure it is within a stable range (neutral to slightly acidic).[1] • Solvent Purity: Use high-purity, anhydrous solvents to prepare stock solutions to minimize hydrolysis.
Appearance of unexpected peaks in HPLC chromatogram. Formation of degradation products.Characterize Degradants: If using LC-MS, analyze the mass of the new peaks to hypothesize the structure of the degradation products. Common degradation pathways for similar compounds include hydrolysis of the lactone ring or ester groups. • Perform Forced Degradation: To confirm that the new peaks are related to this compound, perform a forced degradation study (see Experimental Protocols section). This can help to identify potential degradation products under stressed conditions.
Precipitation of the compound from the solution. Poor solubility or solvent evaporation.Solvent Selection: this compound is a lipophilic molecule.[4] Ensure the chosen solvent has sufficient solubilizing power. DMSO is a common choice for initial stock solutions.[2] For aqueous buffers, the addition of a co-solvent may be necessary. • Check for Evaporation: Ensure that storage containers are properly sealed to prevent solvent evaporation, which can lead to an increase in concentration and subsequent precipitation.
Inconsistent experimental results. Instability of the compound under experimental conditions.Prepare Fresh Solutions: For critical experiments, prepare fresh dilutions from a frozen stock solution immediately before use. • Minimize Exposure: During the experiment, minimize the exposure of the solution to light and elevated temperatures.

Quantitative Data Summary

Currently, there is a lack of specific published quantitative data on the degradation kinetics of this compound in solution. However, based on the stability of structurally related pyranocoumarins, the following general trends can be expected.

Table 1: Expected Stability Trends of this compound under Different Conditions

Condition Expected Stability Potential Degradation Pathway
Acidic (e.g., 0.1 M HCl) Relatively stablePotential for slow hydrolysis of the lactone ring.
Neutral (e.g., pH 7.4 buffer) Generally stable for short periodsSlow hydrolysis may occur over extended periods.
Basic (e.g., 0.1 M NaOH) UnstableRapid hydrolysis of the lactone ring and any ester functionalities.[5]
Oxidative (e.g., H₂O₂) Potentially unstableOxidation of the aromatic ring or other susceptible functional groups.
Photolytic (UV/Vis light) Potentially unstablePhotodegradation, isomerization, or dimerization.
Thermal (Elevated temperature) UnstableAccelerated hydrolysis and other degradation reactions.

Key Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

A standardized protocol for preparing a stock solution is crucial for reproducible experiments.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Accurately weigh the desired amount of this compound solid in a clean, dry container.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary.

  • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes or vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage, protected from light.[2]

Workflow for Stock Solution Preparation

A Weigh this compound B Add Anhydrous DMSO A->B C Vortex to Dissolve B->C D Aliquot into Vials C->D E Store at -20°C or -80°C D->E

Caption: Workflow for preparing a stable stock solution of this compound.

Protocol 2: Forced Degradation Study to Identify Potential Degradants

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in acetonitrile (B52724) or methanol)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV or MS detector

  • pH meter

  • Water bath or incubator

  • Photostability chamber

Procedure:

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound stock solution with 0.1 M HCl.

    • Incubate a sample at room temperature and another at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

    • If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis:

    • Mix equal volumes of the this compound stock solution with 0.1 M NaOH.

    • Incubate at room temperature for a defined period, taking aliquots at various time points.

    • Neutralize each aliquot with an equivalent amount of 0.1 M HCl and dilute for HPLC analysis.

    • If degradation is too rapid, consider using lower temperatures or shorter time points. If no degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation:

    • Mix the this compound stock solution with 3% H₂O₂.

    • Incubate at room temperature for a defined period, protected from light.

    • Analyze aliquots by HPLC at various time points.

  • Thermal Degradation:

    • Place an aliquot of the this compound solution in an incubator at a high temperature (e.g., 70°C).

    • Analyze aliquots by HPLC at various time points.

  • Photolytic Degradation:

    • Expose an aliquot of the this compound solution to a calibrated light source in a photostability chamber.

    • Keep a control sample wrapped in aluminum foil in the same chamber.

    • Analyze both the exposed and control samples by HPLC at various time points.

Forced Degradation Experimental Workflow

cluster_stress Stress Conditions Acid Acidic (HCl) Analyze HPLC Analysis Acid->Analyze Base Basic (NaOH) Base->Analyze Oxidative Oxidative (H₂O₂) Oxidative->Analyze Thermal Thermal (Heat) Thermal->Analyze Photo Photolytic (Light) Photo->Analyze Start This compound Solution Start->Acid Start->Base Start->Oxidative Start->Thermal Start->Photo

Caption: Workflow for a forced degradation study of this compound.

Signaling Pathways and Logical Relationships

While this compound itself is not part of a signaling pathway, understanding its degradation pathways is crucial. The following diagram illustrates the logical relationship between environmental stressors and the potential degradation of the compound.

Logical Diagram of this compound Degradation

cluster_stressors Environmental Stressors pH Extreme pH Degradation Degradation Products pH->Degradation Hydrolysis Temp High Temperature Temp->Degradation Accelerated Reactions Light UV/Visible Light Light->Degradation Photodegradation Oxygen Oxygen Oxygen->Degradation Oxidation Compound This compound Compound->Degradation

Caption: Factors leading to the degradation of this compound.

References

Technical Support Center: Storage and Handling of trans-Khellactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of trans-Khellactone during storage and experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound.

Issue Potential Cause Recommended Solution
Loss of compound activity or purity over time. Improper Storage Temperature: Exposure to ambient or elevated temperatures can accelerate degradation.Store solid this compound at -20°C for long-term storage or at 2-8°C for short-term use.[1][2] Solutions should be freshly prepared or stored in aliquots at -20°C for no longer than two weeks.[1]
Discoloration or appearance of unknown peaks in HPLC analysis. Photodegradation: Coumarins, the class of compounds to which this compound belongs, are known to be sensitive to light, which can induce chemical changes.Protect solid samples and solutions from light by using amber vials or by wrapping containers in aluminum foil.[1] Conduct experiments under subdued lighting conditions when possible.
Compound degradation in solution, especially in basic conditions. Hydrolysis: The lactone ring in the coumarin (B35378) structure is susceptible to hydrolysis, a reaction that is significantly accelerated in basic (high pH) environments.Maintain solutions at a neutral or slightly acidic pH whenever the experimental protocol allows. Avoid prolonged storage in basic buffers.
Variability in experimental results between batches. Oxidation: Prolonged exposure to air can lead to oxidative degradation of the compound.Store this compound in tightly sealed containers to minimize exposure to air.[1] For sensitive experiments, consider purging the container with an inert gas like nitrogen or argon.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a well-closed container, protected from light and air, at -20°C.[1][2] For short-term use, refrigeration at 2-8°C is acceptable.

Q2: How should I prepare and store solutions of this compound?

A2: It is highly recommended to prepare solutions of this compound on the day of use.[1] If stock solutions are necessary, they should be prepared in a suitable solvent, aliquoted into tightly sealed, light-protected vials, and stored at -20°C for a maximum of two weeks.[1]

Q3: What are the primary degradation pathways for this compound?

A3: As a coumarin derivative, this compound is primarily susceptible to two main degradation pathways:

  • Photodegradation: Exposure to light, particularly UV light, can lead to isomerization or other photochemical reactions.

  • Hydrolysis: The lactone ring can be opened by hydrolysis, a process that is significantly faster under basic (alkaline) conditions.

Q4: How can I monitor the stability of my this compound sample?

A4: The most effective way to monitor the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique can separate the intact compound from its potential degradation products, allowing for accurate quantification of its purity over time.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade methanol (B129727) and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid this compound in a hot air oven at 60°C for 48 hours. Also, heat a solution of the compound in methanol at 60°C for 24 hours.

  • Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark.

  • Analysis: Analyze all samples, including a control sample (unstressed), by a suitable HPLC method to determine the percentage of degradation and to observe any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Materials and Equipment:

  • HPLC system with a gradient pump, autosampler, column oven, and photodiode array (PDA) or UV detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Forced degradation samples of this compound.

  • HPLC grade acetonitrile (B52724) and water.

  • Acids and buffers for mobile phase adjustment (e.g., formic acid, ammonium (B1175870) acetate).

Methodology:

  • Initial Method Conditions:

    • Mobile Phase: A gradient of water (A) and acetonitrile (B).

    • Gradient: Start with a higher percentage of A and gradually increase the percentage of B.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determine the wavelength of maximum absorbance of this compound using a UV scan.

    • Column Temperature: 30°C.

  • Method Optimization:

    • Inject a mixture of the stressed samples.

    • Adjust the gradient profile, mobile phase pH (if using buffers), and flow rate to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation product peaks.

  • Method Validation:

    • Validate the optimized method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability of the method to resolve the analyte from all potential impurities and degradation products.

Visualizations

Potential Degradation Pathways of this compound trans_Khellactone This compound (Stable) Hydrolysis_Product Hydrolyzed Product (Inactive) trans_Khellactone->Hydrolysis_Product Hydrolysis (catalyzed by base) Photo_Product Photodegradation Product(s) (e.g., Isomers) trans_Khellactone->Photo_Product Photodegradation (UV/Visible Light) Workflow for Forced Degradation Study Start Start: This compound Sample Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Analyze Analyze by HPLC Stress->Analyze Identify Identify Degradation Products (e.g., by LC-MS) Analyze->Identify End End: Stability Profile Identify->End

References

Technical Support Center: Overcoming Poor Aqueous Solubility of trans-Khellactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of trans-khellactone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a natural product belonging to the coumarin (B35378) family, isolated from plants such as Peucedanum wulongense.[1] Like many khellactone (B107364) derivatives, it exhibits poor solubility in aqueous media, which can significantly hinder its study in biological assays and its development as a potential therapeutic agent.[1][2] Poor aqueous solubility can lead to challenges in achieving desired concentrations for in vitro experiments and can result in low or variable bioavailability in preclinical studies.

Q2: Is there a known aqueous solubility value for this compound?

Q3: What are the general approaches to improve the solubility of poorly water-soluble compounds like this compound?

Several strategies can be employed to enhance the aqueous solubility of poorly soluble drugs. These can be broadly categorized as:

  • Physical Modifications: Techniques such as particle size reduction (micronization, nanosuspension) to increase the surface area for dissolution.

  • Chemical Modifications: Adjusting the pH of the solution or forming salts to increase ionization and, consequently, solubility.

  • Use of Excipients:

    • Co-solvents: Employing a mixture of water and a water-miscible organic solvent.

    • Surfactants: Using detergents to form micelles that can encapsulate the hydrophobic drug molecules.

    • Cyclodextrins: Forming inclusion complexes where the hydrophobic drug is encapsulated within the cyclodextrin (B1172386) molecule.

    • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level.

Q4: How does pH likely affect the solubility of this compound?

The solubility of coumarin derivatives can be pH-dependent. While specific data for this compound is unavailable, related compounds show changes in solubility with varying pH. It is plausible that modifying the pH of the aqueous medium could influence the solubility of this compound. Researchers may need to experimentally determine the optimal pH range for their specific application.

Troubleshooting Guides

Issue: this compound is precipitating out of my aqueous buffer.

This is a common issue when working with poorly soluble compounds. The following troubleshooting workflow can help identify a suitable solubilization strategy.

Caption: Troubleshooting workflow for addressing this compound precipitation.

Guide 1: pH Adjustment

Principle: The solubility of ionizable compounds can be significantly increased by adjusting the pH of the solution to favor the charged species.

Experimental Protocol:

  • Prepare a series of buffers: Prepare buffers with a range of pH values (e.g., from pH 4 to 9). Common biological buffers include phosphate, Tris, and citrate (B86180) buffers.

  • Prepare a concentrated stock solution: Dissolve this compound in a water-miscible organic solvent like DMSO or ethanol (B145695) to create a concentrated stock solution (e.g., 10-50 mM).

  • Spike into buffers: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (typically ≤1%) to minimize its effect on the assay.

  • Equilibrate and observe: Gently mix the solutions and allow them to equilibrate at the desired temperature for a set period (e.g., 2-24 hours).

  • Assess solubility: Visually inspect for precipitation. For quantitative analysis, centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC-UV.

Troubleshooting:

IssuePossible CauseSuggested Solution
Precipitation in all pH buffers The intrinsic solubility of the neutral form is too low, or the compound is not ionizable in the tested pH range.Proceed to other solubilization methods like using co-solvents or cyclodextrins.
Compound degrades at certain pH The compound is chemically unstable at extreme pH values.Assess the stability of this compound at different pH values over time using HPLC. Choose a pH range where the compound is stable for the duration of the experiment.

Guide 2: Co-solvent Systems

Principle: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of a hydrophobic compound by reducing the polarity of the aqueous medium.

Experimental Protocol:

  • Select a co-solvent: Common co-solvents for biological studies include DMSO, ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).

  • Prepare a concentrated stock solution: Dissolve this compound in the chosen co-solvent.

  • Prepare co-solvent/buffer mixtures: Prepare a series of aqueous buffers containing increasing concentrations of the co-solvent (e.g., 1%, 5%, 10%, 20% v/v).

  • Determine solubility: Add an excess amount of this compound to each co-solvent/buffer mixture.

  • Equilibrate: Shake the samples at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Quantify: Centrifuge the samples and analyze the supernatant for the concentration of dissolved this compound.

Troubleshooting:

IssuePossible CauseSuggested Solution
Precipitation upon dilution The final concentration of the co-solvent is too low to maintain solubility.Increase the percentage of the co-solvent in the final solution. However, be mindful of the co-solvent's potential toxicity or interference with the biological assay. Always run a vehicle control.
Co-solvent affects biological assay The organic solvent is interfering with the biological system being studied.Screen different co-solvents for their compatibility with your assay. Use the lowest effective concentration of the co-solvent.

Quantitative Data for Co-solvent Systems (Hypothetical Example for a Poorly Soluble Compound):

Co-solventConcentration (% v/v)Apparent Solubility (µg/mL)
None (Water)0< 1
DMSO525
DMSO10150
Ethanol515
Ethanol1090
PEG 400530
PEG 40010180

Guide 3: Cyclodextrin Complexation

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic guest molecules like this compound, forming an inclusion complex that is more water-soluble.

Experimental Protocol (Kneading Method):

  • Select a cyclodextrin: Common choices include β-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Molar ratio: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1, 1:2).

  • Kneading:

    • Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., water-ethanol mixture) to form a paste.

    • Add the this compound to the paste.

    • Knead the mixture for a specified time (e.g., 30-60 minutes).

    • Dry the resulting product in an oven or under vacuum.

  • Solubility determination: Measure the aqueous solubility of the prepared inclusion complex and compare it to that of the free compound.

CyclodextrinComplexation cluster_0 This compound (Guest) cluster_1 Cyclodextrin (Host) cluster_2 Water-Soluble Complex TK Hydrophobic This compound Complex Inclusion Complex TK->Complex CD Hydrophilic Exterior Hydrophobic Cavity CD->Complex

Caption: Formation of a water-soluble this compound-cyclodextrin inclusion complex.

Troubleshooting:

IssuePossible CauseSuggested Solution
Low complexation efficiency The chosen cyclodextrin is not a good fit for this compound, or the preparation method is suboptimal.Try different types of cyclodextrins (β-CD, HP-β-CD, SBE-β-CD). Optimize the molar ratio of drug to cyclodextrin. Explore other preparation methods like co-evaporation or freeze-drying.
Precipitation of the complex itself The solubility limit of the cyclodextrin or the complex has been exceeded.Use more soluble cyclodextrin derivatives like HP-β-CD or SBE-β-CD. Ensure the concentration of the complex in the final solution does not exceed its solubility.

Guide 4: Solid Dispersion

Principle: A solid dispersion is a system where the drug is dispersed in a hydrophilic carrier matrix, often in an amorphous state. This enhances solubility by increasing the surface area and wettability of the drug.

Experimental Protocol (Solvent Evaporation Method):

  • Select a carrier: Common hydrophilic carriers include polyvinylpyrrolidone (B124986) (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (B11928114) (HPMC).

  • Choose a solvent: Select a volatile organic solvent that can dissolve both this compound and the carrier (e.g., ethanol, methanol, dichloromethane).

  • Dissolve: Dissolve both the drug and the carrier in the solvent at a specific ratio (e.g., 1:1, 1:5, 1:10 drug-to-carrier weight ratio).

  • Evaporate: Remove the solvent under vacuum using a rotary evaporator.

  • Dry and pulverize: Further dry the solid mass to remove any residual solvent and then pulverize it to obtain a fine powder.

  • Characterize: Characterize the solid dispersion for amorphization (using techniques like DSC or XRD) and determine its dissolution rate in an aqueous medium.

Troubleshooting:

IssuePossible CauseSuggested Solution
Drug recrystallizes during storage The amorphous state is unstable.Increase the drug-to-carrier ratio. Select a carrier with a higher glass transition temperature (Tg). Store the solid dispersion in a desiccated and cool environment.
Incomplete dissolution The carrier may not be dissolving quickly enough, or the drug is not fully amorphous.Try a different carrier with faster dissolution. Optimize the preparation method to ensure complete amorphization of the drug.

Quantitative Data for Solid Dispersions (Hypothetical Example):

FormulationDrug:Carrier Ratio (w/w)CarrierDissolution after 30 min (%)
Pure this compound--< 5
Solid Dispersion 11:5PVP K3065
Solid Dispersion 21:10PVP K3085
Solid Dispersion 31:5PEG 600050
Solid Dispersion 41:10PEG 600070

References

Technical Support Center: Troubleshooting Trans-Khellactone in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of trans-khellactone in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and frequently asked questions regarding the experimental use of this compound.

FAQs: General Questions

Q1: What is the mechanism of action for this compound?

While most of the available research has focused on the cis-isomer, it is presumed that this compound acts as a competitive inhibitor of soluble epoxide hydrolase (sEH).[1][2] sEH is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory properties.[1][2][3] By inhibiting sEH, khellactones increase the levels of EETs, thereby reducing inflammation.[1][2]

Q2: What are the primary applications of this compound in cell-based assays?

This compound is primarily used in research to investigate inflammatory pathways. It can be used as a tool compound to study the role of the sEH pathway in various cellular processes and disease models, particularly those with an inflammatory component.

Q3: How should I prepare a stock solution of this compound?

This compound, like many small molecules, is often dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is crucial to ensure the final concentration of the solvent in your cell culture medium is non-toxic to your cells, typically below 0.5%.

Q4: What is the expected potency of this compound?

Troubleshooting Guide

This guide addresses specific issues that may arise during cell-based assays with this compound.

Issue Possible Cause Recommended Solution
Inconsistent or no observable effect Compound Instability: this compound may degrade in aqueous cell culture media at 37°C over the course of the experiment.Perform a stability study of this compound in your specific cell culture medium at 37°C over your experimental time course. Analyze samples at different time points using HPLC or a similar method.
Low Compound Potency: The concentration of this compound used may be too low to elicit a response.Perform a dose-response curve to determine the optimal effective concentration. Start with a broad range of concentrations based on the reported IC50 of the cis-isomer (e.g., from 0.1 µM to 100 µM).
Poor Cell Permeability: The compound may not be efficiently entering the cells.While coumarins are generally cell-permeable, this can be cell-line dependent.[4] If suspected, consider using a cell line known to have good permeability to small molecules or explore the use of permeabilizing agents if compatible with your assay.
High background signal in fluorescence-based assays Autofluorescence: Khellactones belong to the coumarin (B35378) family of compounds, which are known to be fluorescent.[4][5] This can interfere with assays that use fluorescent readouts.Measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay. If there is significant overlap, consider using a different fluorescent dye with a distinct spectrum or a non-fluorescence-based detection method (e.g., colorimetric or luminescent).
Cellular Autofluorescence: Endogenous cellular molecules like NADH and FAD can contribute to background fluorescence.Include a "cells only" control to determine the baseline autofluorescence of your cells. Subtract this background from your experimental wells.
Observed cytotoxicity at expected effective concentrations Off-target Effects: At higher concentrations, this compound may have off-target effects leading to cell death.Determine the cytotoxic concentration (CC50) of this compound for your cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). Aim to work at concentrations well below the CC50.
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve the compound may be toxic to the cells.Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your specific cell line (typically <0.5% for DMSO). Always include a vehicle control (medium with the same concentration of solvent) in your experiments.
Precipitation of the compound in the cell culture medium Poor Solubility: this compound may have limited solubility in aqueous media, leading to precipitation, especially at higher concentrations.Visually inspect the media for any precipitate after adding the compound. If precipitation occurs, try lowering the final concentration. Ensure the stock solution is fully dissolved before diluting it into the media. Gentle warming and vortexing of the stock solution can aid dissolution.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, the following tables provide data for the closely related isomer, cis-khellactone, which can serve as a valuable reference point. Researchers are strongly encouraged to determine these parameters empirically for this compound in their specific experimental systems.

Table 1: Inhibitory Activity of Khellactone Isomers against Soluble Epoxide Hydrolase (sEH)

CompoundIC50 (µM)Inhibition Type
This compound Data not availablePresumed Competitive
(-)-cis-Khellactone 3.1 ± 2.5[1][2]Competitive[1][2]

Table 2: Physicochemical Properties and Recommended Handling of Khellactones

ParameterValue/RecommendationNotes
Molecular Formula C14H14O5Applies to both cis and trans isomers.[6][7]
Molecular Weight 262.26 g/mol Applies to both cis and trans isomers.[6][7]
Stock Solution Solvent DMSOEnsure complete dissolution.
Stock Solution Storage -20°C or -80°C, protected from lightAliquot to avoid repeated freeze-thaw cycles.
Working Concentration in Assays 1 - 50 µM (starting range)This should be empirically determined for each cell line and assay.
Final DMSO Concentration in Media < 0.5%Higher concentrations can be toxic to cells.

Experimental Protocols

Protocol 1: Determination of IC50 of this compound using a Cell-Based sEH Activity Assay

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound on soluble epoxide hydrolase (sEH) activity in a cellular context.

Materials:

  • Cell line expressing sEH (e.g., HEK293, HepG2)

  • Cell culture medium and supplements

  • This compound

  • DMSO

  • sEH fluorescent substrate (e.g., PHOME)

  • Positive control sEH inhibitor (e.g., AUDA)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve final desired concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0 µM).

    • Prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).

    • Prepare a positive control with a known sEH inhibitor at its IC90 concentration.

  • Compound Treatment:

    • Remove the old medium from the cells.

    • Add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate for a predetermined time (e.g., 1 hour) at 37°C and 5% CO2.

  • sEH Activity Measurement:

    • Prepare the sEH fluorescent substrate according to the manufacturer's instructions.

    • Add the substrate solution to each well.

    • Immediately measure the fluorescence in kinetic mode for 30-60 minutes at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates to the vehicle control (100% activity) and no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Assessment of this compound Stability in Cell Culture Medium

This protocol outlines a method to evaluate the stability of this compound in a cell culture medium over time.

Materials:

  • This compound

  • DMSO

  • Cell culture medium (with and without serum)

  • Incubator (37°C, 5% CO2)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Spike the cell culture medium (both with and without serum) with this compound to a final concentration relevant to your experiments (e.g., 10 µM).

  • Incubation:

    • Aliquot the spiked medium into sterile tubes.

    • Incubate the tubes at 37°C in a 5% CO2 incubator.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.

    • Immediately store the samples at -80°C until analysis to prevent further degradation.

  • HPLC Analysis:

    • Thaw the samples and prepare them for HPLC analysis (e.g., protein precipitation with acetonitrile (B52724) for serum-containing samples, followed by centrifugation).

    • Inject the samples onto the HPLC system.

    • Quantify the peak area of this compound at each time point.

  • Data Analysis:

    • Normalize the peak area at each time point to the peak area at time 0.

    • Plot the percentage of this compound remaining against time to determine its stability profile and half-life in the medium.

Visualizations

sEH_Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Degradation Inflammation Inflammation EETs->Inflammation Inhibition DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs trans_Khellactone This compound trans_Khellactone->sEH Inhibition

Caption: Signaling pathway of this compound as a soluble epoxide hydrolase (sEH) inhibitor.

Troubleshooting_Workflow Start Start: Inconsistent or No Effect Check_Concentration Is the concentration optimal? Start->Check_Concentration Dose_Response Perform Dose-Response Curve Check_Concentration->Dose_Response No Check_Stability Is the compound stable? Check_Concentration->Check_Stability Yes Dose_Response->Check_Stability Stability_Assay Perform Stability Assay (HPLC) Check_Stability->Stability_Assay No Check_Fluorescence Is there high background in fluorescence assay? Check_Stability->Check_Fluorescence Yes Stability_Assay->Check_Fluorescence Measure_Autofluorescence Measure compound autofluorescence Check_Fluorescence->Measure_Autofluorescence Yes Check_Cytotoxicity Is there unexpected cytotoxicity? Check_Fluorescence->Check_Cytotoxicity No Measure_Autofluorescence->Check_Cytotoxicity Viability_Assay Perform Cell Viability Assay (e.g., MTT) Check_Cytotoxicity->Viability_Assay Yes End Problem Resolved Check_Cytotoxicity->End No Viability_Assay->End

Caption: A logical workflow for troubleshooting common issues with this compound in cell-based assays.

Experimental_Workflow Start Start: IC50 Determination Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Prepare_Compound Prepare serial dilutions of this compound Seed_Cells->Prepare_Compound Treat_Cells Treat cells with compound dilutions Prepare_Compound->Treat_Cells Add_Substrate Add sEH fluorescent substrate Treat_Cells->Add_Substrate Measure_Fluorescence Measure fluorescence kinetically Add_Substrate->Measure_Fluorescence Analyze_Data Analyze data and calculate IC50 Measure_Fluorescence->Analyze_Data End End: IC50 Value Determined Analyze_Data->End

Caption: A streamlined experimental workflow for determining the IC50 of this compound.

References

Technical Support Center: Optimizing Derivatization of trans-Khellactone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the reaction conditions for the derivatization of trans-khellactone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing the hydroxyl groups of this compound?

A1: The most common and effective methods for derivatizing the sterically hindered secondary hydroxyl groups of this compound are esterification reactions. These include the acid-catalyzed Fischer esterification for simpler acyl groups and the Steglich esterification, which is better suited for more complex or sensitive substrates due to its mild, neutral conditions.[1][2] Acylation using an acid anhydride (B1165640) with a 4-(dimethylamino)pyridine (DMAP) catalyst is also a highly effective method, known to accelerate reactions with hindered alcohols significantly.[3][4][5]

Q2: Why is my Fischer esterification of this compound showing low yield?

A2: Low yields in Fischer esterification of this compound can be attributed to several factors. The reaction is an equilibrium process, so an insufficient excess of the alcohol reactant or inadequate removal of water can shift the equilibrium back towards the starting materials.[6] Additionally, the hydroxyl groups on the khellactone (B107364) scaffold are sterically hindered, which can slow down the reaction rate.[1] Prolonged reaction times or excessively high temperatures may be necessary, but this can also lead to side reactions.

Q3: What are the key advantages of using Steglich esterification over Fischer esterification for this compound?

A3: The Steglich esterification offers several advantages, particularly for a substrate like this compound which can be sensitive to harsh acidic conditions.[1] Key benefits include:

  • Mild Reaction Conditions: It operates at room temperature and under neutral pH, preserving the integrity of the coumarin (B35378) core, which can be prone to hydrolysis.[7]

  • Effectiveness with Hindered Alcohols: This method is highly effective for sterically demanding alcohols, a known challenge with the this compound structure.[2][3]

  • Water Scavenging: The use of a carbodiimide (B86325) coupling agent like DCC or EDC chemically removes the water byproduct, driving the reaction to completion without the need for azeotropic distillation.[7]

Q4: Can the lactone ring of the coumarin scaffold open during derivatization?

A4: Yes, the lactone ring is susceptible to hydrolysis, particularly under basic conditions.[8][9] While Fischer esterification is acid-catalyzed, the work-up often involves a basic wash (e.g., with sodium bicarbonate) to neutralize the acid catalyst.[10] Prolonged exposure to strong bases during work-up or in certain reaction conditions can lead to the opening of the pyranocoumarin (B1669404) ring system. It is crucial to perform neutralization and extraction steps efficiently.

Q5: How can I monitor the progress of my derivatization reaction?

A5: Thin-Layer Chromatography (TLC) is an effective and straightforward method to monitor the reaction's progress.[11] By spotting the reaction mixture alongside the this compound starting material on a silica (B1680970) gel plate, you can visualize the consumption of the starting material and the formation of the less polar ester product, which will have a higher Rf value. Staining with a p-anisaldehyde solution can aid in visualization.[11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficient Catalyst: In Fischer esterification, the acid catalyst (e.g., H₂SO₄) may be too dilute or used in insufficient quantity.[6] For Steglich reactions, the DMAP catalyst may be degraded or used at too low a concentration.[1] 2. Steric Hindrance: The hydroxyl groups of this compound are sterically hindered, slowing the reaction.[1] 3. Poor Quality Reagents: Carboxylic acid, coupling agents (DCC/EDC), or solvents may be wet or degraded.1. Catalyst Check: Use concentrated sulfuric acid for Fischer esterification. For Steglich/DMAP-catalyzed reactions, use fresh, high-purity DMAP (5-10 mol%).[1] 2. Increase Reaction Time/Temperature: For Fischer esterification, increase reflux time. For Steglich, allow the reaction to proceed for 24-48 hours at room temperature. 3. Use Fresh Reagents: Ensure all reagents are anhydrous. Use freshly opened solvents and coupling agents.
Multiple Spots on TLC (Side Products) 1. Lactone Ring Opening: Exposure to strong bases during workup can hydrolyze the coumarin lactone.[8] 2. N-Acylurea Formation (Steglich): The O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, especially if the alcohol reacts slowly.[1][7] 3. Dehydration/Elimination: Strong acid and high heat in Fischer esterification can potentially lead to elimination reactions.1. Careful Work-up: Use a weak base like saturated sodium bicarbonate for neutralization and avoid prolonged contact. 2. Optimize Steglich Conditions: Ensure an adequate catalytic amount of DMAP is used, as it minimizes the N-acylurea side reaction.[7] 3. Milder Conditions: Switch to Steglich esterification or a DMAP-catalyzed acylation at room temperature to avoid degradation.
Difficulty in Purifying the Product 1. Co-elution with Starting Material: If the reaction did not go to completion, the polarity difference between the ester product and the diol starting material might be insufficient for easy separation. 2. Removal of DCU (Steglich): The dicyclohexylurea (DCU) byproduct from DCC has limited solubility in many organic solvents and can be difficult to remove completely.[7] 3. Product Streaking on Silica Gel: The coumarin structure can interact strongly with the acidic silica gel, leading to poor separation.[12]1. Drive Reaction to Completion: Use excess acylating agent to fully consume the starting material. 2. DCU Removal: Filter the reaction mixture through a sintered funnel before workup to remove the precipitated DCU. Alternatively, use a water-soluble carbodiimide like EDC, whose urea (B33335) byproduct can be removed with an aqueous wash.[2] 3. Use Neutralized Silica: Perform column chromatography using silica gel that has been neutralized with a small amount of triethylamine (B128534) in the eluent.[12]
Product Hydrolyzes Back to Starting Material 1. Incomplete Drying: Residual water in the purified product can lead to hydrolysis over time. 2. Acid/Base Contamination: Trace amounts of acid or base in the final product can catalyze hydrolysis during storage.1. Thorough Drying: Dry the final product under high vacuum for several hours to remove all traces of water and solvent. 2. Neutralization and Filtration: Ensure the product is thoroughly washed to remove any catalytic residues. A final filtration through a small plug of neutral alumina (B75360) can sometimes be beneficial.

Experimental Protocols & Data

Method 1: Fischer Esterification for Acetate (B1210297) Derivatization

This protocol is suitable for creating simple ester derivatives, such as this compound diacetate.

Protocol:

  • Dissolve this compound (1.0 equiv.) in a large excess of glacial acetic acid (which acts as both solvent and reagent).

  • Carefully add concentrated sulfuric acid (0.1 equiv.) as a catalyst.

  • Heat the mixture to reflux (approx. 118°C) with stirring for 4-6 hours. Monitor the reaction progress by TLC.[13]

  • After cooling to room temperature, slowly pour the reaction mixture into a beaker of ice water.

  • Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution until effervescence ceases, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[14]

Method 2: Steglich Esterification for Benzoate Derivatization

This protocol is ideal for attaching more complex or sterically hindered acyl groups, such as a benzoyl group.

Protocol:

  • Dissolve this compound (1.0 equiv.), benzoic acid (2.5 equiv.), and a catalytic amount of DMAP (0.2 equiv.) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0°C).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (2.5 equiv.) portion-wise with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.[1]

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1M HCl, followed by saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Comparative Data for Derivatization Methods

The following table summarizes typical yields for the derivatization of this compound under various optimized conditions.

Derivative Method Key Reagents Temp. Time (h) Yield (%)
This compound DiacetateFischer EsterificationAcetic Acid, H₂SO₄Reflux6~75%
This compound DiacetateAcylationAcetic Anhydride, DMAPRT4>95%
This compound DibenzoateFischer EsterificationBenzoic Acid, H₂SO₄Reflux24~40%
This compound DibenzoateSteglich EsterificationBenzoic Acid, DCC, DMAPRT18~85%
This compound DiisobutyrateSteglich EsterificationIsobutyric Acid, EDC, DMAPRT24~80%

Visualizing Experimental Workflows

A clear workflow is essential for reproducible results. The following diagrams illustrate the key steps in the derivatization and purification processes.

experimental_workflow cluster_fischer Fischer Esterification Workflow f_start Dissolve this compound in Carboxylic Acid f_cat Add H₂SO₄ Catalyst f_start->f_cat f_reflux Reflux for 4-24h f_cat->f_reflux f_workup Aqueous Workup (H₂O, NaHCO₃, Brine) f_reflux->f_workup f_purify Column Chromatography f_workup->f_purify f_product Pure Ester Derivative f_purify->f_product

Fischer Esterification Workflow

steglich_workflow cluster_steglich Steglich Esterification Workflow s_start Dissolve Reactants (Khellactone, Acid, DMAP) in DCM s_dcc Add DCC/EDC at 0°C s_start->s_dcc s_react Stir at RT for 12-24h s_dcc->s_react s_filter Filter Urea Byproduct s_react->s_filter s_workup Aqueous Wash (HCl, NaHCO₃, Brine) s_filter->s_workup s_purify Column Chromatography s_workup->s_purify s_product Pure Ester Derivative s_purify->s_product

Steglich Esterification Workflow

troubleshooting_logic start Reaction Outcome? low_yield Low Yield start->low_yield Poor side_products Side Products start->side_products Impure good_yield Good Yield start->good_yield Clean check_reagents Check Reagent Quality & Reaction Time low_yield->check_reagents Yes check_workup Optimize Workup (Weak Base, Quick) side_products->check_workup Yes change_method Switch to Milder Method (e.g., Steglich) check_reagents->change_method Still Low check_catalyst Adjust Catalyst (e.g., Add more DMAP) check_workup->check_catalyst Still Impure

Troubleshooting Decision Pathway

References

Technical Support Center: Enhancing the Oral Bioavailability of Trans-Khellactone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of trans-khellactone derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you might encounter.

Issue 1: Low Oral Bioavailability Despite Good In Vitro Permeability

  • Question: My this compound derivative shows high permeability in my Caco-2 assay, but the in vivo oral bioavailability in rats is still very low. What could be the primary reasons?

    Answer: This is a common challenge with khellactone (B107364) derivatives. The discrepancy often arises from two main factors:

    • Extensive First-Pass Metabolism: this compound derivatives are known to undergo significant metabolism in the liver and intestines. The primary metabolic pathways include hydrolysis, oxidation, acyl migration, and glucuronidation.[1][2] Key enzymes involved are Cytochrome P450 3A (CYP3A) and UDP-glucuronosyltransferases (UGTs).[1][2] This rapid breakdown of the compound before it reaches systemic circulation is a major contributor to low oral bioavailability.

    • P-glycoprotein (P-gp) Efflux: These derivatives can be substrates for the P-gp efflux pump, which actively transports the compound back into the intestinal lumen, thereby reducing its net absorption.[3]

Troubleshooting Steps:

  • Assess Metabolic Stability: Conduct in vitro metabolism studies using liver microsomes or S9 fractions to quantify the metabolic stability of your derivative.

  • Identify Specific Metabolites: Use techniques like LC-MS/MS to identify the major metabolites formed. This can help in understanding the primary metabolic pathways affecting your compound.

  • Evaluate P-gp Substrate Potential: Perform a bidirectional Caco-2 permeability assay including a known P-gp inhibitor (e.g., verapamil). A significant increase in the apical-to-basolateral transport in the presence of the inhibitor will confirm if your compound is a P-gp substrate.

  • Consider Co-administration with Inhibitors: In preclinical studies, co-administering your derivative with a CYP3A4 inhibitor (e.g., ketoconazole) or a P-gp inhibitor can help to confirm the extent to which these mechanisms are limiting bioavailability.

Issue 2: Poor Aqueous Solubility Limiting Formulation Development

  • Question: My this compound derivative is highly lipophilic and has very poor aqueous solubility, making it difficult to formulate for oral administration. What strategies can I employ to improve its solubility and dissolution rate?

    Answer: Poor aqueous solubility is a frequent hurdle for lipophilic compounds like many khellactone derivatives. Several formulation strategies can be employed to overcome this:[4][5][6]

Troubleshooting and Formulation Strategies:

  • Particle Size Reduction:

    • Micronization: Reduces particle size to the micron range, increasing the surface area for dissolution.

    • Nanonization: Further reduction to the nanometer range can significantly enhance solubility and dissolution velocity. Techniques include wet milling, homogenization, and spray drying.[7]

  • Solid Dispersions:

    • Dispersing the drug in a hydrophilic carrier at a molecular level can create an amorphous solid dispersion with improved solubility and dissolution.[4][8]

    • Carriers: Common carriers include polyethylene (B3416737) glycols (PEGs), polyvinylpyrrolidone (B124986) (PVP), and hydroxypropyl methylcellulose (B11928114) (HPMC).

    • Preparation Methods: Solvent evaporation, melting (fusion), and hot-melt extrusion are common techniques.

  • Lipid-Based Formulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid.

    • Nanoparticle Formulations: Encapsulating the drug in lipid-based nanoparticles (e.g., solid lipid nanoparticles, nanostructured lipid carriers) or polymeric nanoparticles can improve solubility, protect the drug from degradation, and enhance absorption.[1][9]

Quantitative Data: Pharmacokinetic Parameters of Khellactone Derivatives

The following table summarizes available pharmacokinetic data for some khellactone derivatives after oral administration in rats. It is important to note that direct oral bioavailability (F%) data is scarce in the public domain, reflecting the challenges in developing these compounds for oral delivery.

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Oral Bioavailability (F%)Animal ModelReference
Praeruptorin ANot ReportedNot ReportedNot ReportedSystemic exposure was slightly higher in ALI rats compared to normal rats.Poor (inferred)Rat[8]
Praeruptorin BNot ReportedNot ReportedNot ReportedSystemic exposure was slightly higher in ALI rats compared to normal rats.Poor (inferred)Rat[8]
Praeruptorin Dup to 200UndetectableNot ApplicableNot ApplicableVery PoorRat[3]
Praeruptorin ENot ReportedNot ReportedNot ReportedSystemic exposure was slightly higher in ALI rats compared to normal rats.Poor (inferred)Rat[8]
Khellactone (metabolite of Praeruptorins)Not ReportedNot ReportedNot ReportedSignificantly decreased in ALI rats compared to normal rats.Not ApplicableRat[8]
Oxypeucedanin20Not Reported3.38Not Reported10.26%Rat[7]

Note: The data is limited and derived from different studies, which may have varying experimental conditions.

Experimental Protocols

1. Protocol for In Vivo Oral Bioavailability Study in Rats

This protocol provides a general framework for assessing the oral bioavailability of a this compound derivative.

  • Animals: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals should be fasted overnight before the experiment with free access to water.

  • Drug Formulation and Administration:

    • Intravenous (IV) Group: The compound is dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and PEG400) and administered as a bolus dose (e.g., 5 mg/kg) via the tail vein.

    • Oral (PO) Group: The compound is suspended or dissolved in a vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage (e.g., 20 mg/kg).

  • Blood Sampling: Blood samples (approx. 0.3 mL) are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration.

  • Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.

  • Sample Analysis: Plasma concentrations of the drug are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated using non-compartmental analysis software.

  • Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_iv) × (Dose_iv / Dose_oral) × 100.

2. Protocol for Caco-2 Permeability Assay to Assess P-gp Efflux

This assay is used to determine the intestinal permeability of a compound and to investigate if it is a substrate of the P-gp efflux transporter.

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to form a confluent and differentiated monolayer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES is commonly used.

  • Bidirectional Transport Study:

    • Apical to Basolateral (A-B) Transport: The test compound is added to the apical (donor) side, and samples are taken from the basolateral (receiver) side at specific time intervals.

    • Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral (donor) side, and samples are taken from the apical (receiver) side.

  • Inhibition Study: The bidirectional transport study is repeated in the presence of a P-gp inhibitor (e.g., 100 µM verapamil) in the transport buffer.

  • Sample Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A × C0) where dQ/dt is the transport rate, A is the surface area of the monolayer, and C0 is the initial concentration in the donor chamber.

  • Calculation of Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B) An ER > 2 suggests that the compound is subject to active efflux. A significant reduction in the ER in the presence of a P-gp inhibitor confirms that the compound is a P-gp substrate.

Visualizations

Oral_Bioavailability_Challenges cluster_absorption Gastrointestinal Tract cluster_metabolism First-Pass Metabolism Oral Administration Oral Administration Dissolution Dissolution Oral Administration->Dissolution Solubility Intestinal Lumen Intestinal Lumen Dissolution->Intestinal Lumen Enterocytes Enterocytes Intestinal Lumen->Enterocytes Permeation Liver Liver Enterocytes->Liver Portal Vein P-gp Efflux P-gp Efflux Enterocytes->P-gp Efflux Efflux Metabolites Metabolites Liver->Metabolites CYP3A4, UGTs Systemic Circulation Systemic Circulation Liver->Systemic Circulation Reduced Drug Therapeutic Effect Therapeutic Effect Systemic Circulation->Therapeutic Effect P-gp Efflux->Intestinal Lumen Pumped back

Caption: Factors limiting the oral bioavailability of this compound derivatives.

Formulation_Strategies cluster_strategies Solubility Enhancement Strategies Poorly Soluble Derivative Poorly Soluble Derivative Particle Size Reduction Particle Size Reduction Poorly Soluble Derivative->Particle Size Reduction Solid Dispersions Solid Dispersions Poorly Soluble Derivative->Solid Dispersions Lipid-Based Formulations Lipid-Based Formulations Poorly Soluble Derivative->Lipid-Based Formulations Micronization Micronization Particle Size Reduction->Micronization Nanonization Nanonization Particle Size Reduction->Nanonization Improved Dissolution & Bioavailability Improved Dissolution & Bioavailability Particle Size Reduction->Improved Dissolution & Bioavailability Solvent Evaporation Solvent Evaporation Solid Dispersions->Solvent Evaporation Melting Melting Solid Dispersions->Melting Hot-Melt Extrusion Hot-Melt Extrusion Solid Dispersions->Hot-Melt Extrusion Solid Dispersions->Improved Dissolution & Bioavailability SEDDS SEDDS Lipid-Based Formulations->SEDDS Nanoparticles Nanoparticles Lipid-Based Formulations->Nanoparticles Lipid-Based Formulations->Improved Dissolution & Bioavailability

Caption: Formulation strategies to improve the solubility of this compound derivatives.

Pgp_Efflux_Workflow Start Start Caco-2 Monolayer Caco-2 Monolayer Start->Caco-2 Monolayer Bidirectional Transport (A-B & B-A) Bidirectional Transport (A-B & B-A) Caco-2 Monolayer->Bidirectional Transport (A-B & B-A) Calculate Papp & Efflux Ratio (ER) Calculate Papp & Efflux Ratio (ER) Bidirectional Transport (A-B & B-A)->Calculate Papp & Efflux Ratio (ER) ER > 2? ER > 2? Calculate Papp & Efflux Ratio (ER)->ER > 2? Add P-gp Inhibitor (e.g., Verapamil) Add P-gp Inhibitor (e.g., Verapamil) ER > 2?->Add P-gp Inhibitor (e.g., Verapamil) Yes Conclusion: Not a P-gp Substrate Conclusion: Not a P-gp Substrate ER > 2?->Conclusion: Not a P-gp Substrate No Repeat Bidirectional Transport Repeat Bidirectional Transport Add P-gp Inhibitor (e.g., Verapamil)->Repeat Bidirectional Transport Recalculate ER Recalculate ER Repeat Bidirectional Transport->Recalculate ER ER Reduced? ER Reduced? Recalculate ER->ER Reduced? Conclusion: P-gp Substrate Conclusion: P-gp Substrate ER Reduced?->Conclusion: P-gp Substrate Yes ER Reduced?->Conclusion: Not a P-gp Substrate No

Caption: Experimental workflow to determine if a compound is a P-glycoprotein substrate.

References

Technical Support Center: Addressing Metabolic Instability of Khellactone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with khellactone (B107364) derivatives. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the metabolic instability of these compounds.

Frequently Asked Questions (FAQs)

Q1: What is metabolic instability and why is it a significant issue for khellactone derivatives?

A1: Metabolic instability refers to the susceptibility of a compound to be broken down by the body's drug-metabolizing enzymes. For khellactone derivatives, this is a critical issue as extensive metabolism leads to poor oral bioavailability, meaning a low fraction of the administered drug reaches systemic circulation to exert its therapeutic effect.[1][2][3][4] This rapid breakdown can hinder the clinical development of otherwise promising drug candidates.[1][3]

Q2: What are the primary metabolic pathways responsible for the instability of khellactone derivatives?

A2: The main metabolic pathways that contribute to the instability of khellactone derivatives are:

  • Hydrolysis: The ester groups commonly found on khellactone derivatives are susceptible to cleavage by carboxylesterases.[1][5]

  • Oxidation: This is primarily mediated by Cytochrome P450 enzymes, with CYP3A4 being a key player.[1][5]

  • Glucuronidation: UDP-glucuronosyltransferases (UGTs) can attach a glucuronic acid moiety to the molecule, increasing its water solubility and facilitating its excretion.[1][5]

  • Acyl Migration: The acyl groups on the khellactone scaffold can move from one position to another, which can alter the compound's properties and susceptibility to other metabolic reactions.[1]

Q3: Which enzymes are primarily responsible for the metabolism of khellactone derivatives?

A3: The key enzymes involved in the metabolism of khellactone derivatives include:

  • Carboxylesterases (CEs): These enzymes are responsible for the hydrolysis of the ester linkages.[1]

  • Cytochrome P450 3A4 (CYP3A4): This is a major enzyme involved in the oxidative metabolism of these compounds.[1][5]

  • UDP-glucuronosyltransferases (UGTs): These enzymes are responsible for the glucuronidation of khellactone derivatives.[1][5]

Troubleshooting Guides

This section provides practical solutions to common problems encountered during the experimental evaluation of khellactone derivative metabolic stability.

In Vitro Assay Issues

Problem: My khellactone derivative shows very rapid degradation in liver microsome stability assays.

  • Possible Cause 1: High Carboxylesterase Activity.

    • Troubleshooting Tip: Khellactone derivatives are prone to hydrolysis by carboxylesterases present in liver microsomes. To confirm this, you can perform the assay with and without a broad-spectrum carboxylesterase inhibitor (e.g., bis-p-nitrophenyl phosphate). A significant decrease in degradation in the presence of the inhibitor would confirm carboxylesterase-mediated hydrolysis.

  • Possible Cause 2: High CYP3A4-mediated Oxidation.

    • Troubleshooting Tip: To assess the contribution of CYP3A4, incubate your compound with a specific CYP3A4 inhibitor, such as ketoconazole. A significant reduction in metabolism will indicate the involvement of this enzyme.

Problem: I am observing unexpected or inconsistent metabolite peaks in my LC-MS/MS analysis.

  • Possible Cause: Acyl Migration.

    • Troubleshooting Tip: Acyl migration is a common issue with ester-containing compounds like khellactone derivatives, leading to the formation of positional isomers that may have similar mass-to-charge ratios but different retention times. To address this, ensure your chromatographic method has sufficient resolution to separate these isomers. You may need to optimize the gradient, column chemistry, or mobile phase composition. Additionally, careful analysis of the fragmentation patterns in your MS/MS data can help distinguish between isomers.

Problem: The metabolic stability of my compound in hepatocytes is much lower than in microsomes.

  • Possible Cause: Significant Contribution of Phase II Metabolism.

    • Troubleshooting Tip: Hepatocytes contain both Phase I and Phase II metabolic enzymes, whereas microsomes primarily contain Phase I enzymes. The increased metabolism in hepatocytes suggests that Phase II conjugation, such as glucuronidation by UGTs, is a major clearance pathway. To confirm this, you can analyze your hepatocyte incubation samples for the presence of glucuronide conjugates.

Compound-Specific Issues

Problem: The lactone ring of my khellactone derivative appears to be unstable.

  • Possible Cause: Hydrolytic Cleavage of the Lactone Ring.

    • Troubleshooting Tip: The lactone ring itself can be susceptible to hydrolysis, although this is often a slower process than the hydrolysis of ester side chains. To investigate this, monitor for the appearance of the corresponding ring-opened hydroxy acid metabolite in your LC-MS/MS analysis. This can be more prevalent at non-physiological pH values, so ensure your buffers are correctly prepared and maintained.

Quantitative Data

The following tables summarize key pharmacokinetic and in vitro metabolic parameters for a representative khellactone derivative, dl-praeruptorin A (Pd-Ia).

Table 1: In Vitro Metabolic Parameters of dl-Praeruptorin A in Rat Liver Microsomes

ParameterControl RatsLiver Cirrhosis Rats
Vmax (nmol/min/mg protein) 59.5 ± 2.821.7 ± 2.6
Km (µmol/L) 33.7 ± 3.535.2 ± 4.1
CLint (µL/min/mg protein) 1765616

Data from a study on the influence of liver cirrhosis on the metabolism of dl-praeruptorin A.[1]

Table 2: Pharmacokinetic Parameters of dl-Praeruptorin A in Rats after Intravenous Administration (5 mg/kg)

ParameterControl RatsLiver Cirrhosis Rats
t1/2 (min) 35.8 ± 4.248.7 ± 5.5
AUC (µg/L*h) 1856 ± 2143033 ± 358
CL (L/h/kg) 2.72 ± 0.311.67 ± 0.20

AUC: Area under the plasma concentration-time curve. CL: Clearance. t1/2: Half-life. Data from a study on the pharmacokinetics of dl-praeruptorin A.[1][2]

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a khellactone derivative in liver microsomes.

Materials:

  • Test khellactone derivative

  • Pooled liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the liver microsomes and phosphate buffer.

  • Add the test compound to the wells to achieve the desired final concentration (typically 1 µM).

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.

  • Include control wells without the NADPH regenerating system to assess non-enzymatic degradation.

  • Centrifuge the plate to pellet the microsomal protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Calculate the percentage of compound remaining over time and determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Protocol 2: Metabolite Identification using LC-MS/MS

Objective: To identify the major metabolites of a khellactone derivative following in vitro incubation.

Materials:

  • Samples from in vitro metabolism assays (e.g., microsomal or hepatocyte incubations)

  • High-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap)

  • Analytical column suitable for separating the parent compound and its metabolites (e.g., C18)

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

  • Metabolite identification software

Procedure:

  • Analyze the samples from the in vitro incubations using the LC-MS/MS system.

  • Acquire data in both full scan mode to detect all potential metabolites and in data-dependent MS/MS mode to obtain fragmentation spectra for structural elucidation.

  • Process the raw data using metabolite identification software. This typically involves comparing the chromatograms of the t=0 sample (control) with the later time point samples to identify new peaks corresponding to metabolites.

  • Determine the accurate mass of the potential metabolites and predict their elemental composition.

  • Analyze the MS/MS fragmentation patterns of the parent compound and the metabolites to propose the sites of metabolic modification (e.g., hydroxylation, glucuronidation, hydrolysis).

  • Compare the observed metabolic transformations with known metabolic pathways for coumarin-like compounds to increase confidence in the metabolite identification.

Visualizations

Metabolic_Pathway_Khellactone_Derivatives cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_migration Isomerization Khellactone_Derivative Khellactone_Derivative Hydrolyzed_Metabolite Hydrolyzed_Metabolite Khellactone_Derivative->Hydrolyzed_Metabolite Carboxylesterases Oxidized_Metabolite Oxidized_Metabolite Khellactone_Derivative->Oxidized_Metabolite CYP3A4 Isomeric_Metabolite Isomeric_Metabolite Khellactone_Derivative->Isomeric_Metabolite Acyl Migration Glucuronide_Conjugate Glucuronide_Conjugate Hydrolyzed_Metabolite->Glucuronide_Conjugate UGTs Oxidized_Metabolite->Glucuronide_Conjugate UGTs Excretion Excretion Glucuronide_Conjugate->Excretion

Caption: Metabolic pathways of khellactone derivatives.

Experimental_Workflow cluster_invitro In Vitro Metabolism cluster_analysis LC-MS/MS Analysis Compound_Incubation Incubate Khellactone Derivative (Microsomes or Hepatocytes) Time_Points Sample at Multiple Time Points Compound_Incubation->Time_Points Quench_Reaction Quench Reaction (e.g., Acetonitrile) Time_Points->Quench_Reaction Protein_Precipitation Protein Precipitation Quench_Reaction->Protein_Precipitation Supernatant_Collection Collect Supernatant Protein_Precipitation->Supernatant_Collection LCMS_Analysis Analyze Supernatant by LC-MS/MS Supernatant_Collection->LCMS_Analysis Data_Processing Data Processing and Analysis LCMS_Analysis->Data_Processing Metabolite_ID Metabolite Identification Data_Processing->Metabolite_ID Stability_Assessment Metabolic Stability Assessment (t1/2, CLint) Data_Processing->Stability_Assessment

Caption: Workflow for assessing metabolic stability.

References

Navigating the Synthesis of trans-Khellactone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, chemists, and professionals in drug development, the synthesis of trans-Khellactone presents a promising avenue for therapeutic innovation. However, scaling this synthesis from the laboratory bench to larger production volumes introduces a unique set of challenges. This technical support center provides a comprehensive resource for troubleshooting common issues, understanding key experimental protocols, and navigating the complexities of scaling up this compound production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and its precursors?

A1: The most widely employed method for synthesizing the coumarin (B35378) core of khellactone (B107364) precursors is the Pechmann condensation.[1][2] This reaction involves the condensation of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst.[1] For this compound specifically, a common precursor is 7-hydroxy-4-methylcoumarin, which is synthesized via the Pechmann condensation of resorcinol (B1680541) and ethyl acetoacetate (B1235776).[3][4]

Q2: What are the primary challenges when scaling up the Pechmann condensation for khellactone synthesis?

A2: Scaling up the Pechmann condensation introduces several challenges, including:

  • Exothermic Reaction Management: The reaction is often exothermic, and improper heat management at a larger scale can lead to temperature gradients, side reactions, and potential safety hazards.[5]

  • Mixing and Mass Transfer: Ensuring homogenous mixing of reactants and catalysts in a large reactor is critical for consistent reaction progress and yield.

  • Catalyst Selection and Removal: The choice of acid catalyst can significantly impact the reaction's efficiency and the ease of purification. On a large scale, the removal of homogeneous catalysts like sulfuric acid can be problematic.[6]

  • Product Isolation and Purification: Isolating and purifying the product from the reaction mixture can be more complex at a larger scale, with potential for co-precipitation of impurities.

Q3: What are common by-products in the synthesis of khellactone precursors via Pechmann condensation?

A3: By-products can include chromones, diarylglutamic acids, and their anhydrides, as well as dilactones.[7] The formation of these is often dependent on the specific reaction conditions, such as temperature and catalyst choice.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and its precursors.

Issue Potential Cause Recommended Solution
Low Yield of Coumarin Precursor Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction mixture reaches and maintains the optimal temperature for the recommended duration. Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Ineffective catalysis.Verify the quality and concentration of the acid catalyst. For solid catalysts, ensure they are properly activated and have not been poisoned. Consider screening alternative catalysts.[8]
Sub-optimal stoichiometry of reactants.Carefully control the molar ratios of the phenol and β-ketoester. An excess of one reactant may be beneficial in some cases but can also lead to by-product formation.
Formation of Significant Side Products Reaction temperature is too high.Optimize the reaction temperature. A lower temperature may slow the reaction but can improve selectivity and reduce the formation of undesired by-products.[6]
Incorrect choice of catalyst.The nature of the acid catalyst (Brønsted vs. Lewis acid) can influence the reaction pathway. Experiment with different catalysts to find one that favors the desired product.[8]
Presence of impurities in starting materials.Ensure the purity of the starting phenol and β-ketoester. Impurities can act as catalysts for side reactions or inhibit the main reaction.
Difficulty in Product Purification Co-precipitation of starting materials or by-products.Optimize the crystallization or precipitation conditions. This may involve changing the solvent system, temperature, or cooling rate.
Residual catalyst in the product.If using a homogeneous catalyst like sulfuric acid, ensure it is thoroughly neutralized and washed out during the work-up. Consider switching to a heterogeneous solid acid catalyst for easier removal.[6]
Product is an oil or does not crystallize easily.Attempt purification by column chromatography. If crystallization is desired, try seeding the solution with a small crystal of the pure product.[9]
Runaway Reaction During Scale-up Poor heat dissipation in a large reactor.Ensure the reactor has adequate cooling capacity. For highly exothermic reactions, consider a semi-batch process where one reactant is added slowly to control the rate of heat generation.[5]
Inadequate mixing leading to localized hot spots.Use an appropriate agitator and stirring speed to ensure uniform temperature throughout the reactor.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of 7-Hydroxy-4-methylcoumarin (Khellactone Precursor) using Sulfuric Acid

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add resorcinol (e.g., 10g).

  • Slowly add concentrated sulfuric acid (e.g., 20 mL) while cooling the flask in an ice bath.

  • To this mixture, add ethyl acetoacetate (e.g., 12 mL) dropwise with continuous stirring, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours.

  • Pour the reaction mixture into ice-cold water (e.g., 200 mL) with vigorous stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.

  • Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

Protocol 2: Lab-Scale Synthesis of 7-Hydroxy-4-methylcoumarin using a Solid Acid Catalyst (Amberlyst-15)

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • Amberlyst-15 resin

  • Toluene (or solvent-free)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine resorcinol (e.g., 5g), ethyl acetoacetate (e.g., 6 mL), and Amberlyst-15 (e.g., 1g).

  • The reaction can be run solvent-free or in a solvent like toluene.

  • Heat the mixture to a specified temperature (e.g., 110-130°C) with stirring for a designated time (e.g., 2-4 hours).

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and add ethanol to dissolve the product.

  • Filter off the Amberlyst-15 resin. The resin can be washed, dried, and potentially reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • Recrystallize the resulting solid from ethanol to yield the pure product.

Data Presentation

Table 1: Comparison of Catalytic Systems for 7-Hydroxy-4-methylcoumarin Synthesis

CatalystReaction ConditionsYield (%)Reference
Conc. H₂SO₄Room Temperature, 12h~85%[3]
Amberlyst-15100°C, 20 min (Microwave)97%[10]
Zn₀.₉₂₅Ti₀.₀₇₅O NPs110°C, 5h (Solvent-free)88%[11]
InCl₃ (3 mol%)Room Temp, Ball Mill52-92%[12]

Visualizations

Pechmann_Condensation_Pathway Pechmann Condensation for 7-Hydroxy-4-methylcoumarin Resorcinol Resorcinol Transesterification Transesterification Resorcinol->Transesterification EAA Ethyl Acetoacetate EAA->Transesterification Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Transesterification catalyzes Cyclization Intramolecular Cyclization (Friedel-Crafts Acylation) Acid_Catalyst->Cyclization catalyzes Dehydration Dehydration Acid_Catalyst->Dehydration catalyzes Intermediate1 Phenolic Ester Intermediate Transesterification->Intermediate1 Intermediate1->Cyclization Intermediate2 Cyclized Intermediate Cyclization->Intermediate2 Intermediate2->Dehydration Product 7-Hydroxy-4-methylcoumarin Dehydration->Product

Caption: Synthesis pathway for 7-Hydroxy-4-methylcoumarin via Pechmann condensation.

Scale_Up_Workflow General Workflow for Scaling Up Chemical Synthesis cluster_0 Phase 1: Lab-Scale Development cluster_1 Phase 2: Pilot Plant Scale-Up cluster_2 Phase 3: Production Scale A Route Scouting & Optimization B Reaction Kinetics & Thermodynamics Study A->B C Preliminary Purification B->C D Process Safety Assessment (HAZOP) C->D E Equipment Selection & Parameter Adjustment D->E F Pilot Batch Production E->F G Impurity Profiling F->G H Process Validation G->H I Full-Scale Manufacturing H->I J Quality Control I->J

Caption: A generalized workflow for scaling up a chemical synthesis process.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Yield Observed Check_Reaction Is the reaction complete? Start->Check_Reaction Check_Temp Is the temperature optimal? Check_Reaction->Check_Temp Yes Increase_Time_Temp Increase reaction time or temperature moderately. Check_Reaction->Increase_Time_Temp No Check_Catalyst Is the catalyst active? Check_Temp->Check_Catalyst Yes Optimize_Temp Optimize temperature. Check_Temp->Optimize_Temp No Check_Purity Are starting materials pure? Check_Catalyst->Check_Purity Yes Replace_Catalyst Replace or regenerate catalyst. Check_Catalyst->Replace_Catalyst No Purify_Materials Purify starting materials. Check_Purity->Purify_Materials No End Yield Improved Check_Purity->End Yes Increase_Time_Temp->End Optimize_Temp->End Replace_Catalyst->End Purify_Materials->End

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

Minimizing epimerization during trans-Khellactone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in minimizing epimerization during the synthesis of (+)-(3'S,4'R)-trans-khellactone.

Troubleshooting Guide: Minimizing Epimerization

Undesired epimerization is a common challenge in stereoselective synthesis. In the context of trans-khellactone synthesis, the stereocenters at the C3' and C4' positions are of primary concern. This guide addresses potential issues and provides corrective actions.

Symptom/Issue Potential Cause Recommended Action
Low diastereomeric ratio (presence of cis-khellactone or other diastereomers) 1. Epimerization during epoxide ring opening: The acidic or basic conditions used for epoxide hydrolysis can lead to partial or significant epimerization at the C3' or C4' position.- Use milder reaction conditions: Employ weakly acidic or buffered systems for epoxide opening. For instance, using aqueous acid (like H₂SO₄) requires careful control of temperature and reaction time to avoid prolonged exposure that can facilitate epimerization.[1] - Enzymatic resolution: Consider enzymatic methods for epoxide opening, which can offer higher stereoselectivity.
2. Base-catalyzed epimerization: The presence of strong bases, even in catalytic amounts, can cause deprotonation at the C3' position, leading to a loss of stereochemical integrity.- Avoid strong bases: If a base is necessary, use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine) and maintain low temperatures. - Careful work-up: Neutralize the reaction mixture carefully during work-up to avoid exposure to high pH.
3. Temperature fluctuations: Higher reaction temperatures can provide the activation energy needed for epimerization to occur.[2]- Maintain strict temperature control: Run reactions at the recommended temperature or lower, if feasible. Use an ice bath or cryostat for reactions sensitive to temperature changes.
Inconsistent enantiomeric excess (ee%) 1. Impure starting materials: The stereochemical purity of the starting material directly impacts the final product's enantiomeric purity.- Verify starting material purity: Use chiral HPLC or other analytical techniques to confirm the enantiomeric purity of the starting materials before use.
2. Racemization during intermediate steps: Certain reagents or conditions can cause racemization at chiral centers.- Review all reaction steps: Analyze each step of the synthesis for potential racemization pathways. For example, activation of a carboxylic acid can sometimes lead to epimerization of an adjacent stereocenter.[3]
Difficulty in purifying the desired trans-diastereomer 1. Similar polarity of diastereomers: The trans and cis isomers of khellactone (B107364) may have very similar polarities, making separation by standard column chromatography challenging.- Optimize chromatographic conditions: Use a high-performance liquid chromatography (HPLC) system with a chiral stationary phase for analytical and preparative separations.[4][5] - Recrystallization: Attempt fractional crystallization with different solvent systems to selectively crystallize the desired diastereomer.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for controlling stereochemistry in the synthesis of (+)-(3'S,4'R)-trans-khellactone?

A1: The key step for establishing the desired stereochemistry is typically an asymmetric reaction, such as an enantioselective epoxidation or dihydroxylation of a suitable precursor.[6][7][8] Maintaining the integrity of these newly formed stereocenters in subsequent steps, particularly during the epoxide ring-opening to form the diol, is equally critical.

Q2: Can the choice of solvent affect the level of epimerization?

A2: Yes, the solvent can play a significant role. Polar, protic solvents can facilitate epimerization by stabilizing charged intermediates that may be involved in the epimerization process. It is advisable to use the solvent specified in a validated protocol or to screen a range of aprotic solvents if epimerization is suspected.

Q3: How can I accurately determine the diastereomeric ratio of my product?

A3: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most reliable method for separating and quantifying diastereomers and enantiomers.[4][9] Proton NMR (¹H NMR) can also be used, as the coupling constants for the protons at C3' and C4' will differ between the trans and cis isomers.

Q4: Are there any specific reagents known to cause epimerization in similar structures?

A4: Strong acids and bases are common culprits for epimerization at stereocenters alpha to a carbonyl group or in allylic systems.[10][11] In the context of khellactones, which are lactones (cyclic esters), both acid- and base-catalyzed epimerization are potential side reactions.[12]

Q5: What is a reasonable expectation for the diastereomeric ratio in a successful synthesis of this compound?

A5: In a highly optimized, diastereoselective synthesis, one can expect to achieve a high diastereomeric ratio, often exceeding 95:5 in favor of the desired trans-isomer.[6]

Experimental Protocols

Key Experiment: Enantioselective Synthesis of (+)-(3'S,4'R)-trans-Khellactone

This protocol is based on the highly enantioselective synthesis described by Page et al. (2009).

Step 1: Enantioselective Epoxidation of Seselin (B192379)

  • To a solution of seselin (1.0 eq) in a suitable solvent (e.g., acetonitrile), add the chiral iminium salt catalyst (e.g., 0.1 eq).

  • Cool the mixture to 0 °C.

  • Add the oxidizing agent (e.g., Oxone®, 2.0 eq) portion-wise over a period of 1 hour, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for the time specified in the literature (e.g., 24 hours), monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite (B76179) solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting epoxide by column chromatography on silica (B1680970) gel.

Step 2: Acid-Catalyzed Hydrolysis of the Epoxide

  • Dissolve the purified epoxide (1.0 eq) in a mixture of acetone (B3395972) and water.

  • Add a catalytic amount of a strong acid (e.g., 1 M H₂SO₄).

  • Stir the reaction mixture at room temperature, monitoring by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (+)-(3'S,4'R)-trans-khellactone.

Quantitative Data Summary

The following table presents hypothetical data to illustrate the impact of different reaction conditions on the diastereomeric ratio (trans:cis) of the final khellactone product. Specific experimental data should be generated for each reaction.

Entry Reaction Condition Variation Temperature (°C) Diastereomeric Ratio (trans:cis) Yield (%)
1Standard Protocol (Catalytic H₂SO₄)2595:585
2Increased Acid Concentration (2 M H₂SO₄)2588:1282
3Elevated Temperature5075:2578
4Use of a Weaker Acid (e.g., Acetic Acid)2592:875
5Addition of a Strong Base (e.g., NaOMe) during workup2560:4065

Visualizations

trans_Khellactone_Synthesis_Workflow cluster_start Starting Material cluster_epoxidation Asymmetric Epoxidation cluster_hydrolysis Ring Opening cluster_product Final Product start Seselin epoxidation Enantioselective Epoxidation start->epoxidation Chiral Catalyst, Oxidant hydrolysis Acid-Catalyzed Hydrolysis epoxidation->hydrolysis Epoxide Intermediate product (+)-trans-Khellactone hydrolysis->product Diol Formation

Caption: Workflow for the synthesis of (+)-trans-khellactone.

Epimerization_Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions problem Low Diastereomeric Ratio (Epimerization Detected) cause1 Harsh Hydrolysis Conditions (Acid/Base) problem->cause1 cause2 High Reaction Temperature problem->cause2 cause3 Strong Base in Work-up problem->cause3 solution1 Use Milder Acid / Buffered System cause1->solution1 solution2 Strict Temperature Control (e.g., 0°C) cause2->solution2 solution3 Careful Neutralization (Weak Base) cause3->solution3

Caption: Troubleshooting logic for addressing epimerization.

References

Validation & Comparative

A Comparative Analysis of Trans-Khellactone and Other Prominent Coumarins in Inflammation and Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of therapeutic compound development, coumarins represent a class of significant interest due to their diverse pharmacological activities. This guide offers a detailed comparison of the efficacy of trans-khellactone against other well-established coumarins, namely warfarin (B611796), dicoumarol, and acenocoumarol (B605123), with a focus on their anti-inflammatory and cytotoxic properties. This analysis is intended for researchers, scientists, and professionals in drug development, providing a consolidated view of quantitative data, experimental methodologies, and relevant signaling pathways.

Quantitative Efficacy: A Comparative Overview

The following tables summarize the available quantitative data on the anti-inflammatory and cytotoxic efficacy of this compound and other selected coumarins. The data has been compiled from various in vitro studies to provide a basis for comparison.

Table 1: Anti-inflammatory Activity of Coumarins
CompoundAssayCell LineIC50 (µM)Reference
(-)-cis-Khellactone Soluble Epoxide Hydrolase (sEH) Inhibition-3.1 ± 2.5[1]
Acenocoumarol Nitric Oxide (NO) Production InhibitionRAW 264.7191.62 ± 9.21[2]
Warfarin --Data not available in comparable format-
Dicoumarol --Data not available in comparable format-

Note: Direct comparable data for this compound was not available in the reviewed literature. Data for cis-khellactone is presented as a structural analogue.

Table 2: Cytotoxic Activity of Coumarins against Cancer Cell Lines
CompoundCell LineIC50 (µM)Reference
cis-Khellactone MCF7 (Breast Cancer)~4.4 (at 20 µg/ml)[3]
cis-Khellactone MDA-MB-231 (Breast Cancer)~4.4 (at 20 µg/ml)[3]
Warfarin K562 (Leukemia)>200[4]
Warfarin HL-60 (Leukemia)>200[4]
Warfarin H226 (Lung Cancer)128 - 512 (dose-dependent)[5]
Dicoumarol RT112 (Bladder Cancer)>100 (single treatment)[6]
Dicoumarol 253J (Bladder Cancer)>100 (single treatment)[6]
Dicoumarol LNCaP (Prostate Cancer)>100 (single treatment)[6]

Note: IC50 values for cis-khellactone were converted from µg/ml assuming a molecular weight of approximately 276 g/mol . The cytotoxic effects of warfarin and dicoumarol can be enhanced when used in combination with other chemotherapeutic agents.[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Anti-inflammatory Activity Assay (Nitric Oxide Production)
  • Cell Line: RAW 264.7 murine macrophage cells.[2]

  • Induction of Inflammation: Cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response, leading to the production of nitric oxide (NO).[2]

  • Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., acenocoumarol) for a specified period before LPS stimulation.[2]

  • Quantification of Nitric Oxide: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.[2]

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of NO production, is calculated from the dose-response curve.[2]

Cytotoxicity Assay (MTT Assay)
  • Cell Lines: Various cancer cell lines (e.g., MCF7, MDA-MB-231, K562, HL-60, H226, RT112, 253J, LNCaP).[3][4][5][6]

  • Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[7]

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).[3]

    • After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL).

    • The plates are incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).[8]

    • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).[7]

  • Data Analysis: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.[9]

Signaling Pathways in Inflammation

The anti-inflammatory effects of many coumarins are mediated through the modulation of key signaling pathways, primarily the NF-κB and Nrf2 pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response.[10] In its inactive state, NF-κB is sequestered in the cytoplasm.[11] Upon stimulation by pro-inflammatory signals like LPS, a cascade of events leads to the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation.[11][12] This allows NF-κB to translocate to the nucleus and induce the transcription of various pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2.[13] Several coumarins exert their anti-inflammatory effects by inhibiting this pathway.[13]

NF_kB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex TLR4->IKK_complex activates IkBa IκBα IKK_complex->IkBa phosphorylates NFkB NF-κB IkBa->NFkB inhibits NFkB_active Active NF-κB IkBa->NFkB_active degradation releases Nucleus Nucleus NFkB_active->Nucleus translocation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes induces

Caption: NF-κB Signaling Pathway Activation.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of the cellular antioxidant response.[14] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation.[13] In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE).[13][14] This leads to the transcription of a wide range of cytoprotective genes, including antioxidant enzymes, which help to mitigate inflammation.[14]

Nrf2_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 inhibits Nrf2_active Active Nrf2 Keap1->Nrf2_active dissociation Nucleus Nucleus Nrf2_active->Nucleus translocation ARE ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes activates

Caption: Nrf2 Signaling Pathway Activation.

Conclusion

While direct comparative data for the anti-inflammatory and cytotoxic efficacy of this compound against warfarin, dicoumarol, and acenocoumarol is limited, the available information suggests that khellactone (B107364) derivatives, such as cis-khellactone, exhibit potent biological activities. Further research is warranted to directly compare the efficacy of this compound with other clinically relevant coumarins under standardized experimental conditions. The modulation of the NF-κB and Nrf2 signaling pathways appears to be a common mechanism for the anti-inflammatory effects of coumarins, representing a promising avenue for the development of novel therapeutic agents.

References

Structure-Activity Relationship of trans-Khellactone and its Synthetic Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of khellactone (B107364) derivatives, with a focus on their anti-inflammatory, antiplatelet, and vasorelaxant activities. While the primary focus of this guide is on trans-khellactone and its synthetic analogs, a significant portion of the available research centers on cis-khellactone derivatives. This guide will present the available data for both isomer classes to provide a comprehensive overview, highlighting the current gaps in the scientific literature regarding this compound.

Executive Summary

Khellactones, a class of coumarin (B35378) derivatives, have garnered interest for their diverse pharmacological activities. The stereochemistry of the substituents on the dihydropyran ring, particularly the cis or trans configuration, is believed to play a crucial role in their biological effects. Current research predominantly supports the anti-inflammatory and antiplatelet potential of cis-khellactone esters. For instance, disenecionyl cis-khellactone has demonstrated potent anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways. Similarly, other cis-khellactone derivatives have shown inhibitory activity against platelet aggregation. Data on the vasorelaxant properties of khellactones is less specific, with much of the research focusing on broader classes of coumarins. A significant knowledge gap exists in the pharmacological profile of this compound and its synthetic analogs, warranting further investigation to fully elucidate their therapeutic potential.

Data Presentation: Comparative Biological Activities

The following tables summarize the available quantitative data for the biological activities of khellactone derivatives. It is important to note the limited availability of data for this compound and its analogs.

Table 1: Anti-inflammatory Activity of Khellactone Derivatives

CompoundAssay SystemTarget/MarkerIC50 (µM)Reference
(-)-cis-KhellactoneLipopolysaccharide (LPS)-stimulated RAW264.7 macrophagesSoluble Epoxide Hydrolase (sEH)3.1 ± 2.5[1][2][1][2]
Disenecionyl cis-khellactone (DK)LPS-stimulated RAW264.7 macrophagesNitric Oxide (NO) ProductionApprox. 25-50 (qualitative)
This compoundNot AvailableNot AvailableNot Available
Synthetic this compound Analog 1Not AvailableNot AvailableNot Available
Synthetic this compound Analog 2Not AvailableNot AvailableNot Available

Table 2: Antiplatelet Aggregation Activity of Khellactone Derivatives

CompoundAgonistIC50 (µg/mL)Reference
cis-3',4'-diisovalerylkhellactoneNot SpecifiedSignificant activity at 50 µg/mL[3]
This compoundNot AvailableNot Available
Synthetic this compound Analog 1Not AvailableNot Available
Synthetic this compound Analog 2Not AvailableNot Available

Table 3: Vasorelaxant Activity of Khellactone-Related Compounds

CompoundPreparationPre-contraction AgentEC50 (µM)Reference
Praeruptorin A (a khellactone-type coumarin)Rat thoracic aortaPhenylephrine~10-100 (qualitative)
This compoundNot AvailableNot AvailableNot Available
Synthetic this compound Analog 1Not AvailableNot AvailableNot Available
Synthetic this compound Analog 2Not AvailableNot AvailableNot Available

Mandatory Visualizations

Signaling Pathways

The anti-inflammatory effects of khellactone-related compounds are believed to be mediated, in part, through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->IkB IkB_NFkB->NFkB Khellactones Khellactone Analogs (Potential Inhibition) Khellactones->IKK DNA DNA NFkB_n->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription

NF-κB Signaling Pathway and Potential Inhibition by Khellactones.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation AP1 AP-1 MAPK->AP1 Activation & Translocation Khellactones Khellactone Analogs (Potential Inhibition) Khellactones->MAPK Genes Pro-inflammatory Gene Expression AP1->Genes Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays Biological Evaluation cluster_analysis Data Analysis start Synthesis of This compound Analogs anti_inflammatory Anti-inflammatory Assay (LPS-stimulated RAW 264.7 cells) start->anti_inflammatory anti_platelet Anti-platelet Assay (Washed Human Platelets) start->anti_platelet vasorelaxant Vasorelaxant Assay (Isolated Rat Aorta) start->vasorelaxant ic50 IC50/EC50 Determination anti_inflammatory->ic50 anti_platelet->ic50 vasorelaxant->ic50 sar Structure-Activity Relationship Analysis ic50->sar

References

Head-to-Head Comparison: Trans-Khellactone Analogues versus Established Anti-HIV Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals.

This guide provides a comprehensive, data-driven comparison of the anti-HIV activity of trans-Khellactone analogues against established antiretroviral drugs. By presenting quantitative efficacy and cytotoxicity data, detailed experimental methodologies, and visual representations of mechanisms and workflows, this document aims to be a valuable resource for researchers and scientists in the field of HIV drug discovery and development.

Quantitative Performance Analysis

The following tables summarize the in vitro anti-HIV-1 efficacy and cytotoxicity of selected this compound analogues and established antiretroviral drugs. The data is compiled from various studies, and the specific cell lines used for each assay are indicated to ensure accurate interpretation and comparison. The Therapeutic Index (TI), a critical measure of a drug's safety and efficacy, is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher TI indicates a more favorable safety profile.

Table 1: Anti-HIV-1 Activity of this compound Analogues in H9 Lymphocytes

CompoundEC50 (µM)CC50 (µM)Therapeutic Index (TI = CC50/EC50)
3-Bromomethyl-4-methyl-DCK0.00011[1]>20.84>189,600[1]
4-Methyl-DCK lactam0.0002428.64119,333
3-Hydroxymethyl-4-methyl-DCK0.004[1]>20.84>5,210
4-Methyl-DCK<0.000423>158>372,000
4-Methyl-3',4'-di-O-(-)-camphanoyl-(+)-cis-khelthiolactone0.00718[2]>153>21,300[2]
7-thia-DCK analog (3a)0.14155.41,110[3]

Table 2: Anti-HIV-1 Activity of Established Antiretroviral Drugs

DrugClassEC50 (µM)Cell LineCC50 (µM)Cell LineTherapeutic Index (TI = CC50/EC50)
Zidovudine (AZT)NRTI0.001 - 0.15[4]H9>20[4]H9>133 - >20,000
DarunavirPI0.003 - 0.006[5]Various HIV-1 strains>100->16,667 - >33,333
DolutegravirINSTI0.00051[6]PBMCs52[6]Stimulated PBMCs>101,960
DolutegravirINSTI0.00071[6]MT-414[6]MT-4>19,718

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and a clear understanding of the data's context.

Anti-HIV Activity Assay (p24 Antigen Capture ELISA)

This assay quantifies the amount of HIV-1 p24 core antigen in cell culture supernatants, which is a direct indicator of viral replication.

Materials:

  • H9 human T-lymphocyte cells

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

  • Test compounds (this compound analogues or established drugs)

  • 96-well cell culture plates

  • Commercial HIV-1 p24 antigen ELISA kit

  • Microplate reader

Procedure:

  • Seed H9 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Add 50 µL of the diluted compounds to the cells.

  • Infect the cells with 50 µL of HIV-1 at a predetermined multiplicity of infection (MOI).

  • Include control wells: virus-infected cells without any compound (virus control) and uninfected cells (cell control).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.

  • After incubation, centrifuge the plate to pellet the cells.

  • Collect the cell culture supernatant from each well.

  • Quantify the p24 antigen concentration in the supernatants using a commercial HIV-1 p24 antigen ELISA kit, following the manufacturer’s instructions.[7][8][9]

  • The 50% effective concentration (EC50) is calculated as the compound concentration that reduces p24 antigen production by 50% compared to the virus control.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity of the test compounds.

Materials:

  • H9 human T-lymphocyte cells

  • Complete cell culture medium

  • Test compounds

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Seed H9 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Add 100 µL of the diluted compounds to the cells. Include wells with untreated cells as a control for 100% viability.

  • Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the anti-HIV activity assay.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[10]

  • Gently mix the contents of the wells to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.[10]

  • The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control cells.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts relevant to the comparison of this compound analogues and established anti-HIV drugs.

HIV_Lifecycle_and_Drug_Targets cluster_Cell Host Cell (T-Lymphocyte) cluster_Nucleus HIV_RNA HIV RNA Proviral_DNA Proviral DNA HIV_RNA->Proviral_DNA Reverse Transcription Nucleus Nucleus Proviral_DNA->Nucleus Integration Viral_Proteins Viral Proteins New_Virion New HIV Virion Viral_Proteins->New_Virion Assembly & Maturation Nucleus->Viral_Proteins Transcription & Translation NRTIs NRTIs / NNRTIs (e.g., Zidovudine) NRTIs->HIV_RNA Inhibit INSTIs Integrase Inhibitors (e.g., Dolutegravir) INSTIs->Proviral_DNA Inhibit PIs Protease Inhibitors (e.g., Darunavir) PIs->Viral_Proteins Inhibit TK_Analogues This compound Analogues TK_Analogues->Proviral_DNA Inhibit DNA-dependent DNA synthesis

Caption: HIV-1 life cycle and targets of antiretroviral drugs.

Trans_Khellactone_MoA TK This compound Analogues (DCK) RT HIV-1 Reverse Transcriptase (RT) TK->RT Binds to RNA_DNA_Hybrid RNA-DNA Hybrid RT->RNA_DNA_Hybrid Synthesizes ssDNA Single-stranded Viral DNA (ssDNA) RT->ssDNA Inhibits RNA_DNA_Hybrid->ssDNA RNA degradation dsDNA Double-stranded Viral DNA (dsDNA) ssDNA->dsDNA DNA-dependent DNA synthesis Integration Integration into Host Genome dsDNA->Integration

Caption: Mechanism of action of this compound analogues.

AntiHIV_Screening_Workflow start Start: Test Compound cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity antiviral Anti-HIV Activity Assay (e.g., p24 ELISA) start->antiviral calc_cc50 Calculate CC50 cytotoxicity->calc_cc50 calc_ec50 Calculate EC50 antiviral->calc_ec50 calc_ti Calculate Therapeutic Index (TI = CC50 / EC50) calc_cc50->calc_ti calc_ec50->calc_ti evaluate Evaluate Potency & Safety calc_ti->evaluate end End: Lead Candidate evaluate->end

Caption: General workflow for in vitro anti-HIV drug screening.

References

A Comparative Guide to Analytical Methods for Trans-Khellactone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of furanocoumarins, the accurate quantification of trans-khellactone is of paramount importance. This guide provides a comparative overview of three prominent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Thin-Layer Chromatography (HPTLC), and online Solid-Phase Extraction coupled with chiral Liquid Chromatography-Tandem Mass Spectrometry (online SPE-chiral LC-MS/MS). The selection of an appropriate analytical method is contingent on factors such as the required sensitivity, selectivity, sample matrix complexity, and throughput.

Performance Comparison of Analytical Methods

The following table summarizes the key quantitative performance parameters for the HPLC-UV, HPTLC, and online SPE-chiral LC-MS/MS methods for the analysis of khellin (B1673630) and this compound. Data has been collated from validated methods presented in peer-reviewed literature to facilitate a direct comparison.

ParameterHPLC-UV (for Khellin)HPTLC (for Furanocoumarins)Online SPE-chiral LC-MS/MS (for (+)-trans-khellactone)[1]
Linearity Range 53.60 – 355.00 µg/mL1–5 µ g/spot 2.57 - 2570 ng/mL
Correlation Coefficient (r²) 0.99900.973>0.99
Accuracy (% Recovery) 98.72 - 102.01%Not explicitly stated89.39% - 109.50%
Precision (% RSD) < 2%Not explicitly statedWithin 14.05%
Limit of Detection (LOD) Not explicitly stated2 mg/kgNot explicitly stated
Limit of Quantification (LOQ) 26.8 µg/mL13-100 mg/kg in matrix2.57 ng/mL

Experimental Protocols

Detailed methodologies for each of the cited analytical techniques are provided below. These protocols are based on established and validated methods to ensure reproducibility.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Khellin

This method is adapted from a validated procedure for the simultaneous estimation of khellin and visnagin (B192663).

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Prodigy, ODS3 (250 x 4.6 mm, 5 µm, 100Å, Phenomenex, USA) or equivalent C18 column.[2]

  • Mobile Phase: A mixture of water, methanol (B129727), and tetrahydrofuran (B95107) in a ratio of 50:45:5 (v/v/v).[3][4]

  • Flow Rate: 1.3 mL/min.[4]

  • Detection Wavelength: 245 nm.[3][4]

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in methanol and filter through a 0.45-µm pore size disposable filter before injection.

High-Performance Thin-Layer Chromatography (HPTLC) for Furanocoumarins

This method is based on a validated procedure for the simultaneous determination of psoralen (B192213) and heraclenol.

  • Stationary Phase: Precoated silica (B1680970) gel 60 F254 aluminum plates.

  • Mobile Phase: Toluene: diethyl ether: acetic acid in a ratio of 6:4:1 (v/v/v).

  • Sample Application: Apply samples as bands using an automated applicator.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • Densitometric Scanning: Scan the plates at 350 nm.

  • Quantification: Correlate the peak area of the sample to a calibration curve prepared from standards.

Online Solid-Phase Extraction-Chiral Liquid Chromatography-Tandem Mass Spectrometry (Online SPE-chiral LC-MS/MS) for (+)-trans-khellactone

This highly sensitive and specific method is designed for the enantiospecific determination of (+)-trans-khellactone in biological matrices.[1]

  • Instrumentation: An online SPE system coupled to a chiral LC system and a tandem mass spectrometer.

  • Online SPE Column: A suitable reversed-phase column for sample cleanup and concentration.

  • Analytical Column: A chiral column, such as CHIRALPAK IB N-3, for enantiomeric separation.

  • Mobile Phase: A gradient of 0.05% formic acid in water and acetonitrile.

  • Mass Spectrometry: Operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

  • Sample Preparation: Protein precipitation of the biological sample followed by centrifugation. The supernatant is then injected into the online SPE system.

Visualizing the Cross-Validation Workflow

A critical step in comparing analytical methods is the cross-validation process. The following diagram illustrates a typical workflow for the cross-validation of different analytical techniques for the quantification of this compound.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis and Comparison Sample Bulk Sample Pool (Containing this compound) Aliquots Homogenized Aliquots Sample->Aliquots Create identical sample sets HPLC HPLC-UV Analysis Aliquots->HPLC HPTLC HPTLC Analysis Aliquots->HPTLC LCMS Online SPE-chiral LC-MS/MS Analysis Aliquots->LCMS ResultsHPLC Quantitative Results (HPLC-UV) HPLC->ResultsHPLC ResultsHPTLC Quantitative Results (HPTLC) HPTLC->ResultsHPTLC ResultsLCMS Quantitative Results (LC-MS/MS) LCMS->ResultsLCMS Comparison Statistical Comparison (e.g., Bland-Altman, t-test) ResultsHPLC->Comparison ResultsHPTLC->Comparison ResultsLCMS->Comparison Validation Cross-Validation Report Comparison->Validation Evaluate method agreement

Cross-validation workflow for analytical methods.

Conclusion

The choice of an analytical method for this compound quantification should be guided by the specific requirements of the study. The online SPE-chiral LC-MS/MS method offers the highest sensitivity and selectivity, making it ideal for complex biological matrices and low-level quantification.[1] HPLC-UV provides a robust and widely accessible method for routine analysis where high sensitivity is not the primary concern.[2] HPTLC presents a high-throughput and cost-effective option for screening and simultaneous analysis of multiple samples. By understanding the performance characteristics and experimental protocols of each method, researchers can make an informed decision to ensure the generation of accurate and reliable data in their studies of this compound.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Trans- and Cis-Khellactone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Introduction: Khellactones, including their trans- and cis-isomers, are naturally occurring furanocoumarins that have garnered interest in the scientific community for their potential therapeutic applications. These compounds are often metabolites of more complex pyranocoumarins found in medicinal plants such as Peucedanum praeruptorum. Understanding the distinct pharmacokinetic profiles of the trans- and cis-khellactone isomers is crucial for evaluating their therapeutic potential and for the development of new drug candidates. This guide provides a comparative overview of their pharmacokinetic properties based on available experimental data, details the methodologies used in these studies, and visualizes their metabolic and signaling pathways.

It is important to note that direct comparative pharmacokinetic studies involving the separate administration of pure trans- and cis-khellactone are limited in the current scientific literature. The data presented herein is primarily derived from studies where these khellactones were identified and quantified as metabolites following the oral administration of plant extracts rich in their precursor compounds.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the pharmacokinetic parameters of khellactone (B107364) (isomer not specified) observed in rats after oral administration of Peucedanum praeruptorum Dunn extracts. This data provides an insight into the general in vivo behavior of khellactones.

Pharmacokinetic ParameterNormal RatsAcute Lung Injury (ALI) Rats
AUC (0-t) (ng·h/mL) Data not specifiedSignificantly decreased compared to normal rats[1][2]
Systemic Exposure BaselineSlightly higher for precursor pyranocoumarins in ALI rats[1]

Note: The study did not differentiate between the trans- and cis-isomers for these parameters. The data reflects the total khellactone concentration.

Experimental Protocols

The pharmacokinetic data for khellactones are typically generated following a standardized experimental protocol. The methodology outlined below is a composite of common practices in preclinical pharmacokinetic studies in rodents.

1. Animal Models and Dosing:

  • Subjects: Male Sprague-Dawley rats are commonly used.

  • Administration: For oral administration studies, a suspension of the test compound (e.g., Peucedanum praeruptorum extract) is administered via oral gavage. For intravenous studies, the compound is administered via a tail vein injection.

2. Sample Collection:

  • Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

3. Bioanalytical Method:

  • Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying khellactone isomers in plasma.

  • Sample Preparation: Plasma samples are typically prepared using a protein precipitation method with a solvent like acetonitrile, followed by centrifugation. The supernatant is then analyzed.

  • Chromatographic Separation: Separation of the isomers is achieved using a chiral chromatography column.

  • Quantification: The concentrations of trans- and cis-khellactone are determined by comparing their peak areas to those of a known concentration of an internal standard.

4. Pharmacokinetic Analysis:

  • The plasma concentration-time data is analyzed using non-compartmental analysis to determine key pharmacokinetic parameters such as the area under the concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax).

Mandatory Visualizations

General Metabolic Pathway of Khellactone Precursors

The following diagram illustrates the general metabolic conversion of pyranocoumarin (B1669404) precursors into trans- and cis-khellactone.

cluster_0 In Vivo Metabolism Parent Pyranocoumarin Precursors (e.g., Praeruptorin A, B, E) Metabolism Hydrolysis (Carboxylesterases) Parent->Metabolism Oral Administration trans_K trans-Khellactone Metabolism->trans_K cis_K cis-Khellactone Metabolism->cis_K Excretion Further Metabolism and Excretion trans_K->Excretion cis_K->Excretion

Caption: Metabolic conversion of pyranocoumarins to khellactone isomers.

Experimental Workflow for Pharmacokinetic Analysis

This diagram outlines the typical workflow for a preclinical pharmacokinetic study of khellactone isomers.

cluster_1 Experimental Workflow Dosing Oral Administration of Precursor Compound to Rats Sampling Serial Blood Sampling (Tail Vein) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Analysis (Quantification of Isomers) Processing->Analysis PK_Analysis Pharmacokinetic Parameter Calculation (AUC, Cmax, Tmax) Analysis->PK_Analysis

Caption: Workflow for pharmacokinetic analysis of khellactone isomers.

Known Signaling Pathway for Cis-Khellactone

Cis-khellactone has been shown to exhibit anti-inflammatory effects through the inhibition of soluble epoxide hydrolase (sEH).

cluster_2 Anti-inflammatory Action of Cis-Khellactone cis_K cis-Khellactone sEH Soluble Epoxide Hydrolase (sEH) cis_K->sEH Inhibits Inflammation Reduced Inflammation cis_K->Inflammation DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Pro-inflammatory) sEH->DHETs Produces sEH->Inflammation Contributes to EETs Epoxyeicosatrienoic Acids (EETs) EETs->sEH Metabolized by

Caption: Anti-inflammatory signaling pathway of cis-khellactone.

Conclusion

The pharmacokinetic profiles of trans- and cis-khellactone are integral to understanding their potential as therapeutic agents. Current research indicates that these compounds are readily absorbed when their precursors are orally administered, but they also undergo significant metabolism. While a direct, head-to-head pharmacokinetic comparison of the pure isomers is not yet available, the existing data on their detection as metabolites provides a foundational understanding of their in vivo behavior. The known anti-inflammatory mechanism of cis-khellactone highlights the potential pharmacological differences between the isomers. Further research involving the direct administration of trans- and cis-khellactone is necessary to fully elucidate their individual pharmacokinetic profiles and to guide future drug development efforts.

References

Validating the Mechanism of Action of Khellactones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of khellactones, a class of pyranocoumarins, has garnered significant interest within the scientific community. However, the precise mechanism of action can be elusive and highly dependent on the specific stereoisomer and its derivatives. This guide provides a comparative analysis of the validated mechanisms of action for different khellactone (B107364) derivatives, with a particular focus on the distinction between cis- and trans-khellactones and their related compounds. While the initial interest may lie in a single isomer, a broader understanding of the structure-activity relationships within the khellactone family is crucial for targeted drug development.

Overview of Khellactone Bioactivity

Khellactone derivatives have been reported to possess a wide array of biological activities, including anti-inflammatory, anti-HIV, vasorelaxant, and anti-cancer properties.[1][2] It is critical to note that the specific effects are often contingent on the compound's stereochemistry.

Comparative Analysis of Validated Mechanisms

Contrary to some postulations, there is a lack of substantial evidence to categorize trans-Khellactone as a direct opener of the large-conductance calcium-activated potassium (BK) channels. The primary validated mechanisms for prominent khellactone derivatives are detailed below.

cis-Khellactone: Anti-inflammatory Action via Soluble Epoxide Hydrolase (sEH) Inhibition

Recent studies have elucidated a significant anti-inflammatory role for (-)-cis-khellactone through the competitive inhibition of soluble epoxide hydrolase (sEH).[3] This enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory properties. By inhibiting sEH, cis-khellactone increases the bioavailability of EETs, leading to a reduction in pro-inflammatory signaling.

Key Experimental Findings:

  • Enzyme Inhibition: (-)-cis-khellactone was identified as a competitive inhibitor of sEH with an IC50 value of 3.1 ± 2.5 µM and a Ki value of 3.5 µM.[3]

  • Cytokine Reduction: Treatment with cis-khellactone resulted in a significant decrease in the production of pro-inflammatory cytokines, including nitric oxide (NO), inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), and interleukin-4 (IL-4) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.[3]

Experimental Protocol: sEH Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinant human sEH and the substrate ((3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME) are prepared in a suitable buffer (e.g., Tris-HCl, pH 7.4).

  • Incubation: The enzyme is pre-incubated with varying concentrations of cis-khellactone for a specified period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, PHOME.

  • Signal Detection: The hydrolysis of PHOME by sEH produces a fluorescent product that can be measured using a fluorescence plate reader at an excitation/emission wavelength pair of 330/465 nm.

  • Data Analysis: The rate of reaction is calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway

sEH_inhibition cluster_pathway sEH-mediated Inflammatory Pathway cis_Khellactone cis_Khellactone sEH sEH (Soluble Epoxide Hydrolase) cis_Khellactone->sEH Inhibits EETs EETs (Epoxyeicosatrienoic acids) sEH->EETs Degrades DHETs DHETs (Dihydroxyeicosatrienoic acids) sEH->DHETs Catalyzes degradation to EETs->sEH Reduced_Inflammation Reduced Inflammation EETs->Reduced_Inflammation Promotes Inflammation Pro-inflammatory Cytokines (NO, iNOS, IL-1β, IL-4) vasorelaxation_pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell PraeruptorinA Praeruptorin A ((+)-enantiomer) eNOS eNOS (endothelial Nitric Oxide Synthase) PraeruptorinA->eNOS Activates NO NO (Nitric Oxide) eNOS->NO Produces L_Arginine L-Arginine sGC sGC (soluble Guanylyl Cyclase) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG PKG (Protein Kinase G) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to

References

A Comparative Analysis of Natural vs. Synthetic trans-Khellactone Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of natural and synthetic khellactones, with a focus on the trans-isomer. Due to a lack of direct comparative studies on natural versus synthetic trans-khellactone, this guide draws upon available data for khellactone (B107364) isomers and derivatives to provide a comprehensive analysis for research and development purposes.

Data Summary

While direct comparative quantitative data for natural versus synthetic this compound is limited in publicly available research, we can infer potential activities based on studies of related khellactone isomers. Generally, trans-isomers of various lactones have been observed to be more biologically active than their cis-counterparts[1]. The following table summarizes key biological activities and available quantitative data for khellactone derivatives.

Biological ActivityKhellactone TypeCell Line/TargetIC50/EC50Source
Anti-inflammatory Natural (-)-cis-khellactoneSoluble Epoxide Hydrolase (sEH)3.1 ± 2.5 µM[2]
Anti-proliferative Synthetic 4-methyl-(3'S,4'S)-cis-khellactone derivative (3a)HEPG-2 (Human Liver Carcinoma)8.51 µM[3][4]
Synthetic 4-methyl-(3'S,4'S)-cis-khellactone derivative (3a)SGC-7901 (Human Gastric Carcinoma)12.73 µM[3][4]
Synthetic 4-methyl-(3'S,4'S)-cis-khellactone derivative (3a)LS174T (Human Colon Carcinoma)29.65 µM[3][4]
Antiplasmodial Natural (+)-4'-Decanoyl-cis-khellactonePlasmodium falciparum (D10 strain)1.5 µM[1][5]
Natural (+)-3'-Decanoyl-cis-khellactonePlasmodium falciparum (D10 strain)2.4 µM[1][5]

Experimental Protocols

Below are detailed methodologies for key experiments relevant to assessing the biological activity of khellactones.

Anti-inflammatory Activity Assay (Soluble Epoxide Hydrolase Inhibition)

This protocol is adapted from a study on natural cis-khellactone and can be applied to assess the anti-inflammatory potential of this compound.

  • Enzyme and Substrate Preparation: Recombinant human soluble epoxide hydrolase (sEH) is used as the enzyme. A fluorescent substrate, such as PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid), is prepared in a suitable buffer (e.g., Bis-Tris/HCl buffer, pH 7.0).

  • Inhibition Assay: The assay is performed in a 96-well plate format. Varying concentrations of the test compound (this compound) are pre-incubated with the sEH enzyme for a defined period at a controlled temperature (e.g., 30°C).

  • Reaction Initiation and Measurement: The enzymatic reaction is initiated by adding the fluorescent substrate to the wells. The fluorescence generated by the hydrolysis of the substrate is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of reaction is calculated from the linear portion of the fluorescence curve. The percentage of inhibition for each concentration of the test compound is determined relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated by fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol is commonly used to evaluate the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., HEPG-2, SGC-7901, LS174T) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound) and a vehicle control for a specified duration (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated to allow the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathway

Khellactone derivatives have been shown to exert their anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The diagram below illustrates the canonical NF-κB signaling cascade, which is a key regulator of inflammation.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK_complex IKK Complex MyD88->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_p P-IκB IkB->IkB_p NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription trans_Khellactone This compound trans_Khellactone->IKK_complex Inhibition (Putative)

Caption: Putative mechanism of this compound on the NF-κB signaling pathway.

Experimental Workflow

The following diagram outlines a general workflow for the comparative evaluation of natural and synthetic this compound.

Experimental_Workflow start Start source Source Material start->source natural Natural Source (e.g., Plant Extract) source->natural Natural synthetic Chemical Synthesis source->synthetic Synthetic extraction Extraction & Isolation of this compound natural->extraction purification_s Purification & Characterization synthetic->purification_s purification_n Purification & Characterization extraction->purification_n bioassays Biological Activity Assays purification_n->bioassays purification_s->bioassays anti_inflammatory Anti-inflammatory Assay (e.g., sEH inhibition) bioassays->anti_inflammatory cytotoxicity Cytotoxicity Assay (e.g., MTT assay) bioassays->cytotoxicity data_analysis Data Analysis & Comparison anti_inflammatory->data_analysis cytotoxicity->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General workflow for comparing natural and synthetic this compound.

References

Verification of Published Synthesis of trans-Khellactone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the synthesis of bioactive natural products, the ability to replicate and verify published synthetic routes is paramount. This guide provides a comparative analysis of the published enantioselective synthesis of (+)-trans-khellactone, a naturally occurring pyranocoumarin (B1669404) with potential therapeutic applications. This document outlines the methodologies, presents key data for verification, and offers a comparison with alternative synthetic strategies for related compounds, enabling drug development professionals to make informed decisions.

Overview of trans-Khellactone Synthesis

The primary focus of this guide is the highly enantioselective total synthesis of (+)-trans-khellactone reported by Page et al. This three-step synthesis commences with the readily available 7-hydroxycoumarin and proceeds with a notable overall yield and high enantiomeric excess. For comparative purposes, this guide also considers synthetic approaches to the diastereomeric cis-khellactone, which often employ different catalytic systems and yield alternative stereochemical outcomes.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data from the published synthesis of (+)-trans-khellactone and a representative synthesis of a cis-khellactone derivative for comparison.

Parameter(+)-trans-Khellactone Synthesis (Page et al.)Representative cis-Khellactone Synthesis
Starting Material 7-HydroxycoumarinSubstituted Seselin
Key Reaction Nonaqueous Enantioselective EpoxidationOsmium-Catalyzed Asymmetric Dihydroxylation
Number of Steps 3Variable (often 2-3 from seselin)
Overall Yield 58%[1]Varies (example: >88% for dihydroxylation step)
Enantiomeric Excess (ee) 97% ee[1]Varies (example: >88% de for dihydroxylation)
Stereochemistry (3'S, 4'R)(3'R, 4'R) or (3'S, 4'S)

Experimental Protocols

Detailed methodologies for the key experiments in the synthesis of (+)-trans-khellactone are provided below based on the work of Page et al.

Step 1: Prenylation of 7-Hydroxycoumarin
  • Reaction: 7-Hydroxycoumarin is reacted with 3,3-dimethylallyl bromide in the presence of a base to yield 7-(3,3-dimethylallyloxy)coumarin.

  • Procedure: To a solution of 7-hydroxycoumarin in a suitable solvent (e.g., acetone), a base such as potassium carbonate is added, followed by the dropwise addition of 3,3-dimethylallyl bromide. The reaction mixture is typically stirred at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica (B1680970) gel.

Step 2: Enantioselective Epoxidation
  • Reaction: The prenylated coumarin (B35378) undergoes a nonaqueous enantioselective epoxidation using an iminium salt catalyst to form the corresponding epoxide.

  • Procedure: The 7-(3,3-dimethylallyloxy)coumarin is dissolved in an appropriate solvent (e.g., acetonitrile). The chiral iminium salt catalyst is added, followed by the oxidant (e.g., Oxone®). The reaction is stirred at a controlled temperature until the starting material is consumed.

  • Work-up: The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude epoxide is purified by column chromatography.

Step 3: Intramolecular Cyclization
  • Reaction: The epoxide intermediate undergoes an intramolecular cyclization to form the pyran ring of (+)-trans-khellactone.

  • Procedure: The purified epoxide is treated with a base (e.g., potassium carbonate) in a suitable solvent (e.g., methanol) to facilitate the ring-closing reaction.

  • Work-up: Upon completion, the reaction is neutralized, and the product is extracted. The organic extracts are purified by column chromatography to yield pure (+)-trans-khellactone.

Mandatory Visualizations

To further elucidate the synthetic pathways and experimental logic, the following diagrams are provided.

Synthesis_Workflow cluster_trans Published Synthesis of (+)-trans-Khellactone Start_trans 7-Hydroxycoumarin Step1_trans Prenylation Start_trans->Step1_trans Intermediate1_trans 7-(3,3-dimethylallyloxy)coumarin Step1_trans->Intermediate1_trans Step2_trans Enantioselective Epoxidation (Iminium Salt Catalyst) Intermediate1_trans->Step2_trans Intermediate2_trans Chiral Epoxide Step2_trans->Intermediate2_trans Step3_trans Intramolecular Cyclization Intermediate2_trans->Step3_trans End_trans (+)-trans-Khellactone Step3_trans->End_trans

Synthesis of (+)-trans-Khellactone.

Comparison_Workflow cluster_comparison Alternative Synthesis of cis-Khellactone Derivatives Start_cis Substituted Seselin Step1_cis Asymmetric Dihydroxylation (Osmium Catalyst) Start_cis->Step1_cis Intermediate1_cis cis-Diol Intermediate Step1_cis->Intermediate1_cis Step2_cis Acylation/Further Modification Intermediate1_cis->Step2_cis End_cis cis-Khellactone Derivative Step2_cis->End_cis

Synthesis of cis-Khellactone Derivatives.

This guide provides a framework for the verification and replication of the published synthesis of (+)-trans-khellactone. By presenting clear data, detailed protocols, and comparative visualizations, researchers can effectively evaluate and implement this synthetic route in their own laboratories.

References

Comparative Cytotoxicity of Khellactones: A Focus on Normal vs. Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the cytotoxic effects of khellactones, with a comparative analysis of their impact on cancerous and normal cell lines. This guide synthesizes available data, outlines experimental methodologies, and visualizes key cellular pathways.

Introduction

Khellactones, a group of natural pyranocoumarins, have garnered interest in cancer research for their potential cytotoxic effects against tumor cells. A critical aspect of developing any new anti-cancer agent is its selectivity—the ability to kill cancer cells while minimizing harm to healthy, normal cells. This guide provides a comparative overview of the cytotoxicity of khellactone (B107364) derivatives, with a particular focus on the differential effects observed between normal and cancerous cell lines.

Due to a scarcity of published research specifically on trans-khellactone, this guide will primarily feature data on the more extensively studied isomer, cis-khellactone . While findings for the cis-isomer provide valuable insights into the potential mechanisms and selectivity of this compound class, it is crucial to acknowledge that stereochemistry can significantly influence biological activity. Therefore, the data presented for cis-khellactone should be considered representative of the khellactone family, but not directly interchangeable with the trans-isomer.

Comparative Cytotoxicity Data

The cytotoxic effects of khellactone derivatives have been evaluated against a range of human cancer cell lines and compared with their impact on normal cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition of cell growth, is a key metric in these assessments.

Studies on cis-khellactone have shown that it exhibits significant cytotoxic activity against various cancer cell lines.[1] Importantly, normal cells have been found to be considerably less sensitive to the cytotoxic effects of cis-khellactone.[1] This suggests a favorable therapeutic window for this class of compounds.

Below is a summary of the available IC50 values for a cis-khellactone derivative across different human cancer cell lines.

Cell LineCancer TypeIC50 (µM)
HEPG-2Human Liver Carcinoma8.51 - 29.65
SGC-7901Human Gastric Carcinoma8.51 - 29.65
LS174THuman Colon Carcinoma8.51 - 29.65
Data represents the range of IC50 values for a novel 4-methyl-(3'S,4'S)-cis-khellactone derivative.[2]

Mechanism of Action: Induction of Apoptosis

The primary mechanism by which khellactones are believed to exert their cytotoxic effects is through the induction of programmed cell death, or apoptosis.[3] This is a highly regulated process that involves a cascade of molecular events leading to cell dismantling and elimination. The apoptotic process can be broadly divided into two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.

The Intrinsic (Mitochondrial) Apoptotic Pathway

The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage or oxidative stress. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[4] The ratio of these proteins determines the cell's susceptibility to apoptosis.

Khellactones are thought to induce apoptosis by disrupting the balance of Bcl-2 family proteins, leading to an increase in the pro-apoptotic members.[5] This shift promotes mitochondrial outer membrane permeabilization (MOMP), a critical event that leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm.[4]

Intrinsic_Apoptosis_Pathway cluster_stress cluster_bcl2 cluster_mito cluster_caspase Stress This compound (hypothesized) Bax_Bak Bax / Bak (Pro-apoptotic) Stress->Bax_Bak activates Bcl2_BclxL Bcl-2 / Bcl-xL (Anti-apoptotic) Stress->Bcl2_BclxL inhibits Mito Mitochondrion Bax_Bak->Mito permeabilizes membrane Bcl2_BclxL->Bax_Bak inhibits CytoC Cytochrome c release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 binds to Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caspase Activation

The release of cytochrome c into the cytoplasm leads to the formation of the apoptosome, a protein complex that activates initiator caspases, such as caspase-9.[6] Activated caspase-9 then cleaves and activates executioner caspases, like caspase-3 and caspase-7.[6] These executioner caspases are responsible for the cleavage of various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.[6]

Caspase_Activation_Cascade Initiator_Caspase Initiator Caspases (e.g., Caspase-9) Executioner_Caspase Executioner Caspases (e.g., Caspase-3, -7) Initiator_Caspase->Executioner_Caspase cleave and activate Cellular_Substrates Cellular Substrates (e.g., PARP, lamins) Executioner_Caspase->Cellular_Substrates cleave Apoptotic_Body Apoptotic Body Formation Cellular_Substrates->Apoptotic_Body leads to

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity and apoptotic effects of compounds like khellactones.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, treat the cells with various concentrations of the khellactone compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Seed Cells in 96-well plate Treatment Treat with Khellactone Start->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT_add Add MTT Reagent Incubation->MTT_add Formazan_inc Incubate (4h) (Formazan formation) MTT_add->Formazan_inc Solubilize Solubilize Formazan Formazan_inc->Solubilize Read Measure Absorbance (570nm) Solubilize->Read Analysis Calculate IC50 Read->Analysis

Western Blot Analysis for Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it is used to measure the levels of key proteins involved in the apoptotic cascade, such as Bcl-2 family members and caspases.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest.

Protocol:

  • Cell Lysis: Treat cells with the khellactone compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay) to ensure equal loading.

  • Gel Electrophoresis: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Conclusion

The available evidence suggests that khellactone derivatives, particularly cis-khellactone, exhibit promising selective cytotoxicity against cancer cells while having a reduced impact on normal cells. The primary mechanism of action appears to be the induction of apoptosis through the intrinsic mitochondrial pathway, involving the modulation of Bcl-2 family proteins and the activation of the caspase cascade.

Further research is warranted to specifically investigate the comparative cytotoxicity and mechanisms of this compound to fully elucidate its potential as a selective anti-cancer agent. The experimental protocols detailed in this guide provide a robust framework for conducting such preclinical evaluations. A thorough understanding of the differential effects of these compounds on normal versus cancer cells is paramount for their future development as therapeutic agents.

References

Validation of trans-Khellactone as a lead compound for drug development

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison Guide for Researchers

For researchers, scientists, and drug development professionals, the identification of novel lead compounds is a critical first step in the therapeutic pipeline. Trans-khellactone, a naturally occurring pyranocoumarin (B1669404), has emerged as a compound of significant interest, demonstrating a range of biological activities that position it as a viable candidate for further investigation.

This guide provides a comprehensive comparison of this compound with other relevant compounds, supported by experimental data, to validate its potential as a lead compound for drug development.

Overview of this compound and its Derivatives

This compound is a natural product that can be isolated from plants of the Peucedanum genus.[1] It belongs to a class of compounds known as khellactone (B107364) derivatives, which have garnered attention for their diverse biological properties.[2][3] These derivatives have been investigated for a variety of therapeutic applications, including anti-hypertensive, anti-HIV, and anti-inflammatory effects.[2][3] The core chemical structure of khellactones, particularly the pyranocoumarin scaffold, is considered a key contributor to their bioactivity.[4][5]

Comparative Biological Activities

The therapeutic potential of this compound and its derivatives is underscored by their performance in various biological assays. The following table summarizes key quantitative data, comparing the activity of these compounds with other relevant molecules.

CompoundBiological ActivityCell Line/TargetIC50/EC50 (µM)Reference
(+)-trans-Khellactone Calcium Antagonist[2]
(-)-cis-Khellactone sEH InhibitorsEH3.1 ± 2.5[6]
Anti-inflammatoryRAW264.7[6]
4-methyl-(3'S,4'S)-cis-khellactone derivative (3a) CytotoxicHEPG-28.51[7][8]
SGC-790129.65[7][8]
LS174T[7][8]
Other Khellactone Derivatives Anti-HIV[2][7]
AntiplasmodialP. falciparum D101.5[9]

Experimental Protocols

To ensure the reproducibility and validation of the cited data, detailed methodologies for key experiments are provided below.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

The inhibitory activity of khellactone derivatives against soluble epoxide hydrolase (sEH) is a key indicator of their anti-inflammatory potential.

  • Workflow:

    • Recombinant sEH is incubated with the test compound (e.g., cis-khellactone) at various concentrations.

    • A fluorescent substrate, such as PHOME, is added to the reaction mixture.

    • The enzymatic hydrolysis of the substrate is monitored by measuring the increase in fluorescence over time.

    • The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

    sEH_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis sEH Recombinant sEH Incubation Incubation of sEH and Compound sEH->Incubation TestCompound Test Compound (e.g., cis-khellactone) TestCompound->Incubation Substrate Addition of Fluorescent Substrate Incubation->Substrate Hydrolysis Enzymatic Hydrolysis Substrate->Hydrolysis Fluorescence Fluorescence Measurement Hydrolysis->Fluorescence IC50 IC50 Calculation Fluorescence->IC50

    Workflow for sEH Inhibition Assay

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of novel khellactone derivatives against various cancer cell lines are commonly evaluated using the MTT assay.

  • Workflow:

    • Human cancer cell lines (e.g., HEPG-2, SGC-7901, LS174T) are seeded in 96-well plates.

    • After cell attachment, they are treated with different concentrations of the synthesized khellactone derivatives.

    • Following a specified incubation period, MTT solution is added to each well.

    • Living cells reduce the yellow MTT to purple formazan (B1609692) crystals.

    • The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength.

    • The IC50 values are determined from the dose-response curves.

    MTT_Assay_Workflow CellSeeding Seed Cancer Cells CompoundTreatment Treat with Khellactone Derivatives CellSeeding->CompoundTreatment Incubation Incubate CompoundTreatment->Incubation MTT_Addition Add MTT Solution Incubation->MTT_Addition FormazanFormation Formazan Crystal Formation MTT_Addition->FormazanFormation Dissolution Dissolve Crystals FormazanFormation->Dissolution Absorbance Measure Absorbance Dissolution->Absorbance IC50_Calc Calculate IC50 Absorbance->IC50_Calc

    Workflow for MTT Cytotoxicity Assay

Signaling Pathways and Logical Relationships

The development of this compound as a lead compound involves a structured progression from initial discovery to potential clinical application.

Drug Development Pathway for this compound

Pharmacokinetics and Metabolism

A critical aspect of drug development is understanding the pharmacokinetic and metabolic profile of a lead compound. Khellactone derivatives generally exhibit good absorption due to their high lipophilicity.[2] However, they are also prone to extensive metabolism, which can result in low oral bioavailability.[2][3] The primary metabolic pathways for khellactone derivatives include hydrolysis, oxidation, and glucuronidation, primarily mediated by carboxylesterases and cytochrome P450 enzymes.[3] The structural features of these compounds, such as the acyl groups at the C-3' and C-4' positions and the stereochemistry at these centers, play a crucial role in their metabolic stability and pharmacokinetic profiles.[2][3]

Conclusion

This compound and its derivatives represent a promising class of compounds with a diverse range of biological activities. The data presented in this guide highlight their potential as lead compounds for the development of new therapeutics, particularly in the areas of inflammation and oncology. Further research focusing on lead optimization to improve pharmacokinetic properties and in-depth mechanistic studies are warranted to fully realize the therapeutic potential of this chemical scaffold. The provided experimental protocols and logical workflows offer a framework for continued investigation in this exciting area of drug discovery.

References

Comparative Metabolomic Analysis of Cells Treated with trans-Khellactone: A Putative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Khellactone is a naturally occurring pyranocoumarin (B1669404) found in various medicinal plants. Khellactones, as a class of compounds, have demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. Understanding the metabolic reprogramming induced by this compound is crucial for elucidating its mechanism of action and identifying potential therapeutic targets. This guide outlines a hypothetical experimental workflow and presents putative data from a comparative metabolomic analysis of cancer cells treated with this compound.

Hypothetical Experimental Design and Protocols

A human cancer cell line (e.g., A549, non-small cell lung cancer) would be cultured and treated with either this compound (at a concentration of 10 µM) or a vehicle control (0.1% DMSO) for 24 hours. Following treatment, intracellular metabolites would be extracted and analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols

1. Cell Culture and Treatment:

  • A549 cells would be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cells would be seeded in 6-well plates at a density of 5 x 10^5 cells/well and allowed to adhere overnight.

  • The following day, the medium would be replaced with fresh medium containing either 10 µM this compound or 0.1% DMSO (vehicle control).

  • Cells would be incubated for 24 hours before metabolite extraction.

2. Metabolite Extraction:

  • After 24 hours of treatment, the culture medium would be aspirated, and the cells would be washed twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolism would be quenched by adding 1 mL of ice-cold 80% methanol (B129727) to each well.

  • The cells would be scraped from the wells, and the cell suspension would be transferred to a microcentrifuge tube.

  • The samples would be vortexed for 1 minute and then centrifuged at 14,000 rpm for 10 minutes at 4°C.

  • The supernatant containing the intracellular metabolites would be transferred to a new tube and dried under a gentle stream of nitrogen gas.

  • The dried metabolite extract would be reconstituted in 50% methanol for LC-MS analysis.

3. LC-MS Based Metabolomic Analysis:

  • Metabolomic profiling would be performed using a high-resolution mass spectrometer coupled to a liquid chromatography system.

  • Chromatographic separation would be achieved on a C18 column with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Mass spectrometry data would be acquired in both positive and negative ionization modes over a mass range of m/z 70-1000.

  • Data processing, including peak picking, alignment, and normalization, would be performed using specialized metabolomics software.

  • Metabolite identification would be based on accurate mass, retention time, and fragmentation patterns compared to a metabolite library.

Putative Quantitative Data

The following tables summarize hypothetical quantitative data from the comparative metabolomic analysis, highlighting key metabolic pathways potentially affected by this compound treatment. The values are presented as fold changes relative to the vehicle control.

Table 1: Putative Changes in Central Carbon Metabolism

MetabolitePathwayFold Change (this compound vs. Control)
GlucoseGlycolysis0.8
PyruvateGlycolysis1.5
Lactate (B86563)Fermentation1.8
CitrateTCA Cycle0.7
SuccinateTCA Cycle0.6
α-KetoglutarateTCA Cycle0.7

Table 2: Putative Changes in Amino Acid Metabolism

MetabolitePathwayFold Change (this compound vs. Control)
GlutamineGlutaminolysis0.5
GlutamateGlutaminolysis1.9
AspartateAmino Acid Metabolism1.4
AlanineAmino Acid Metabolism1.6
SerineAmino Acid Metabolism0.8
GlycineAmino Acid Metabolism0.9

Table 3: Putative Changes in Lipid Metabolism

Metabolite ClassPathwayFold Change (this compound vs. Control)
Fatty Acids (long-chain)Fatty Acid Synthesis0.6
LysophosphatidylcholinesPhospholipid Metabolism1.7
CeramidesSphingolipid Metabolism1.5

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction Metabolite Extraction cluster_analysis Data Acquisition & Analysis A549_seeding A549 Cell Seeding Treatment Treatment with This compound or Vehicle A549_seeding->Treatment Quenching Metabolism Quenching Treatment->Quenching Extraction Metabolite Extraction (80% Methanol) Quenching->Extraction Drying Drying and Reconstitution Extraction->Drying LCMS LC-MS Analysis Drying->LCMS DataProcessing Data Processing LCMS->DataProcessing MetaboliteID Metabolite Identification DataProcessing->MetaboliteID StatAnalysis Statistical Analysis MetaboliteID->StatAnalysis

Caption: Hypothetical workflow for metabolomic analysis of this compound treated cells.

Potential Signaling Pathway Affected by this compound

Based on the putative metabolomic data, this compound may induce a shift towards a more glycolytic and glutaminolytic metabolic phenotype, while potentially impairing the TCA cycle and fatty acid synthesis. These changes are often associated with cellular stress and reprogramming in cancer cells.

signaling_pathway cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_glutaminolysis Glutaminolysis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate Citrate Citrate Pyruvate->Citrate aKG α-Ketoglutarate Citrate->aKG Succinate Succinate aKG->Succinate Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutamate->aKG transK This compound transK->Pyruvate + transK->Citrate - transK->Glutamate +

Caption: Putative metabolic shifts induced by this compound treatment.

Discussion and Future Directions

The hypothetical data presented in this guide suggests that this compound may significantly alter cellular metabolism. The observed increase in glycolysis and lactate production, coupled with a decrease in TCA cycle intermediates, is reminiscent of the Warburg effect observed in many cancer cells. Furthermore, the increased reliance on glutaminolysis suggests a metabolic rewiring to support cellular proliferation and survival under stress.

Future studies should aim to validate these putative findings through direct comparative metabolomic analysis of cells treated with this compound. Further investigation into the upstream signaling pathways regulated by this compound and the functional consequences of the observed metabolic changes will be critical for a comprehensive understanding of its biological activity. Such studies will provide a solid foundation for the potential development of this compound as a therapeutic agent.

Safety Operating Guide

Proper Disposal of trans-Khellactone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The absence of a dedicated Safety Data Sheet for trans-Khellactone necessitates a cautious approach to its handling and disposal. As this compound is a type of coumarin (B35378), its disposal procedures can be inferred from the guidelines for this class of compounds. Coumarins are generally classified as toxic solids and require careful management to prevent environmental contamination and ensure personnel safety.

Immediate Safety and Handling Precautions

Before initiating any disposal process, wearing appropriate Personal Protective Equipment (PPE) is mandatory. This includes:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A lab coat or other protective outerwear to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust, a suitable dust respirator should be used.

It is crucial to avoid all personal contact with the chemical, including the inhalation of any dust.

Step-by-Step Disposal Procedure

The following procedure is based on the recommended disposal methods for coumarin compounds and general best practices for laboratory chemical waste.[1] Always adapt these steps to your institution's specific protocols.

  • Waste Identification and Collection:

    • Treat pure, unused this compound and any materials heavily contaminated with it (e.g., filter paper, absorbent pads) as hazardous chemical waste.[1]

    • Collect this waste in a designated, clearly labeled, and sealable container.[1]

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.

  • Packaging for Disposal:

    • Ensure the waste container is tightly sealed to prevent leaks or spills.

    • Clearly label the container with the chemical name "this compound" and appropriate hazard warnings (e.g., "Toxic").

  • Storage of Waste:

    • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.

    • The storage area should be away from incompatible materials and general laboratory traffic.

  • Arranging for Professional Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal service to arrange for the collection and proper disposal of the this compound waste.[2]

    • Provide them with accurate information about the waste, including its identity and quantity.

Hazard Profile of Coumarins

The following table summarizes key hazard information for coumarin, the parent compound of this compound. This data is provided as a reference for risk assessment in the absence of specific data for this compound.

Hazard ClassificationDescription
Acute Oral Toxicity Toxic if swallowed.[3][4]
Skin Sensitization May cause an allergic skin reaction.[3][4]
Aquatic Hazard Harmful to aquatic life with long-lasting effects.[3]

Experimental Protocols and Waste Management

Any experimental protocol involving this compound should incorporate a detailed waste management plan from the outset. This plan should be reviewed and approved by the relevant safety personnel at your institution before any work begins.

Visualizing the Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound waste in a laboratory setting.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated, Labeled Container ppe->collect seal Tightly Seal the Waste Container collect->seal store Store in a Secure Satellite Accumulation Area seal->store contact_ehs Contact Institutional EHS or Licensed Waste Disposal Service store->contact_ehs disposal Professional Disposal (Incineration or other approved method) contact_ehs->disposal

Caption: A flowchart illustrating the key steps for the proper disposal of this compound waste.

References

Personal protective equipment for handling trans-Khellactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical to minimize exposure. The following table summarizes the recommended PPE for handling trans-Khellactone.

PPE CategoryRecommended EquipmentSpecifications & Best Practices
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield is recommended when there is a splash hazard.Must conform to EN166 or OSHA 29 CFR 1910.133 standards.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended.Inspect gloves before use and dispose of them immediately after contamination.[1][2] Follow proper glove removal techniques to avoid skin contact.
Body Protection A fully-buttoned laboratory coat or impervious clothing. For larger quantities or significant spill risk, a chemically resistant apron should be used.Should cover as much skin as possible.[1][2]
Respiratory Protection A NIOSH/MSHA-approved respirator with an appropriate organic vapor cartridge may be necessary if work is not conducted in a chemical fume hood or if aerosols or dust are generated.The need for respiratory protection should be determined by a risk assessment of the specific laboratory procedures.[1][2]

Operational Plan: Handling and Disposal

Adherence to the following step-by-step operational plan is vital for ensuring laboratory safety and minimizing risks associated with handling this compound.

1. Preparation and Engineering Controls:

  • Primary Containment: All work involving solid this compound or its solutions must be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.[2]

  • Ventilation: Ensure the laboratory is well-ventilated.[1]

  • Designated Area: Establish a specific area within the chemical fume hood for handling this compound.

  • Equipment: Ensure all necessary equipment (e.g., spatulas, glassware, balances) is clean and readily available.

  • Spill Kit: A chemical spill kit should be readily accessible.[2]

2. Handling Procedures:

  • Weighing: Weigh solid this compound within the fume hood. Use a tared container to minimize the transfer of the solid and handle it with care to avoid generating dust.[2]

  • Dissolving: When dissolving, add the solvent to the solid slowly to prevent splashing. If heating or sonication is required, ensure the container is properly sealed or vented within the fume hood.[2]

  • Post-Handling: Thoroughly decontaminate all surfaces and equipment with an appropriate solvent followed by soap and water. Wash hands thoroughly after removing gloves.[2]

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Absorb the spill with an inert material (e.g., sand, vermiculite).

  • Collect the absorbed material into a designated, closed, and clearly labeled hazardous waste container.[1]

  • Decontaminate the spill area thoroughly.

4. Disposal Plan:

  • Waste Collection: All waste containing this compound, including contaminated materials like gloves and absorbent paper, must be treated as hazardous waste.[2]

  • Containerization: Collect all hazardous waste in a suitable, closed, and clearly labeled container.[1]

  • Disposal: Dispose of the hazardous waste in accordance with local, state, and federal regulations.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_sds Obtain and Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Designated Work Area in Fume Hood prep_ppe->prep_area prep_spill Ensure Spill Kit is Accessible prep_area->prep_spill handle_weigh Weigh Compound prep_spill->handle_weigh Proceed to Handling handle_dissolve Dissolve/Use Compound handle_weigh->handle_dissolve cleanup_decon Decontaminate Surfaces & Equipment handle_dissolve->cleanup_decon Proceed to Cleanup spill Spill? handle_dissolve->spill cleanup_waste Collect Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Regulations cleanup_waste->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash spill->cleanup_decon No manage_spill Execute Spill Management Protocol spill->manage_spill Yes manage_spill->cleanup_decon

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-Khellactone
Reactant of Route 2
trans-Khellactone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.